Thorium-227
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
15623-47-9 |
|---|---|
分子式 |
Th |
分子量 |
227.0277 g/mol |
IUPAC 名称 |
thorium-227 |
InChI |
InChI=1S/Th/i1-5 |
InChI 键 |
ZSLUVFAKFWKJRC-FTXFMUIASA-N |
SMILES |
[Th] |
手性 SMILES |
[227Th] |
规范 SMILES |
[Th] |
同义词 |
227Th radioisotope Th-227 radioisotope Thorium-227 |
产品来源 |
United States |
Foundational & Exploratory
Thorium-227 Decay Chain: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Decay Properties, Daughter Nuclides, and Radiobiological Implications for Targeted Alpha Therapy
Thorium-227 (²²⁷Th) is a promising alpha-emitting radionuclide for the development of next-generation cancer therapies. Its potent and localized cytotoxic effects, stemming from a cascade of alpha and beta particle emissions, make it an ideal candidate for targeted alpha therapy (TAT). This technical guide provides a comprehensive overview of the decay chain properties of this compound, detailed experimental protocols for its production and quality control, and an exploration of the molecular signaling pathways induced by its radiation. This document is intended for researchers, scientists, and drug development professionals working at the forefront of radiopharmaceutical innovation.
This compound Decay Chain Properties
This compound has a half-life of 18.72 days and decays to the stable isotope Lead-207 (²⁰⁷Pb) through a series of short-lived daughter nuclides.[1] This decay chain releases a total of five alpha particles and two beta particles, delivering a significant amount of energy to the immediate vicinity of the decay events. The high linear energy transfer (LET) of these alpha particles results in dense ionization tracks, leading to complex and difficult-to-repair DNA double-strand breaks in target cells.[2][3]
Daughter Nuclides and Decay Characteristics
The decay of this compound initiates a cascade of radioactive transformations, each with its own unique set of properties. The sequence of daughter nuclides, their half-lives, primary decay modes, and associated decay energies are summarized in the tables below. This quantitative data is essential for dosimetric calculations and for understanding the radiobiological effects of this compound-based radiopharmaceuticals.
Table 1: Decay Properties of the this compound Decay Chain
| Nuclide | Half-Life | Decay Mode | Alpha Energy (MeV) & Intensity (%) | Beta Energy (MeV) & Intensity (%) |
| This compound (²²⁷Th) | 18.71 d[4] | α | 6.038 (24.5%), 5.978 (23.4%), 5.757 (20.3%), 5.709 (8.2%), 5.713 (4.9%), Others (<4%)[4] | - |
| Radium-223 (²²³Ra) | 11.43 d[4] | α | 5.716 (51.2%), 5.607 (25.0%), 5.540 (8.9%), 5.747 (8.9%), Others (<2%)[5] | - |
| Radon-219 (²¹⁹Rn) | 3.96 s[4] | α | 6.819 (79.4%), 6.553 (12.9%), 6.425 (7.5%)[5] | - |
| Polonium-215 (²¹⁵Po) | 1.78 ms[4] | α | 7.386 (100%)[5] | - |
| Lead-211 (²¹¹Pb) | 36.1 min[4] | β⁻ | - | 1.38 (max), 0.57 (avg)[5] |
| Bismuth-211 (²¹¹Bi) | 2.14 min[6] | α (99.72%)[7], β⁻ (0.28%)[7] | 6.623 (83.5%), 6.279 (16.2%)[8] | 0.579 (max)[7] |
| Thallium-207 (²⁰⁷Tl) | 4.77 min[4] | β⁻ | - | 1.42 (max) |
| Polonium-211 (²¹¹Po) | 0.516 s | α | 7.450 (98.9%), Others (<2%)[5] | - |
| Lead-207 (²⁰⁷Pb) | Stable | - | - | - |
Table 2: Principal Gamma Emissions of the this compound Decay Chain
| Emitting Nuclide | Gamma Energy (keV) | Intensity (%) |
| This compound (²²⁷Th) | 236.0 | 12.9[9] |
| 50.1 | 8.0[10] | |
| Radium-223 (²²³Ra) | 269.5 | 13.3[9] |
| 154.2 | 5.6 | |
| 81.1-98.0 (X-rays) | 49.6[9] | |
| Radon-219 (²¹⁹Rn) | 271.2 | 10.8[9] |
| Lead-211 (²¹¹Pb) | 404.9 | 4.1 |
| Bismuth-211 (²¹¹Bi) | 351.1 | 13.0[6] |
Experimental Protocols
The successful application of this compound in a research or clinical setting relies on the availability of high-purity radionuclide and well-characterized radiopharmaceuticals. This section outlines key experimental methodologies for the production, purification, and quality control of this compound.
Production and Purification of this compound
This compound is typically produced from the decay of its parent nuclide, Actinium-227 (²²⁷Ac), which has a long half-life of 21.77 years.[11] The separation and purification of this compound from Actinium-227 and its decay progeny is a critical step to ensure the radionuclidic purity of the final product. Anion exchange and extraction chromatography are the most common methods employed for this purpose.[12][13]
Methodology: Anion Exchange Chromatography
-
Resin Preparation: An anion exchange resin, such as BioRad AG-1x8, is prepared in a chromatography column.[14] The resin is conditioned by washing with high molarity nitric acid (e.g., 8 M HNO₃).
-
Sample Loading: The Actinium-227 source, dissolved in a small volume of 8 M HNO₃, is loaded onto the column. Thorium ions (as Th⁴⁺) form anionic nitrate (B79036) complexes in concentrated nitric acid and are retained by the resin, while Actinium (as Ac³⁺) and Radium (as Ra²⁺) do not form strong anionic complexes and are eluted from the column.
-
Washing: The column is washed with 8 M HNO₃ to ensure the complete removal of Actinium and Radium isotopes.
-
Elution of this compound: The purified this compound is then eluted from the resin using a lower concentration of acid, typically 1 M HCl or dilute HNO₃.[14]
-
Further Purification (Optional): For very high purity requirements, the eluted this compound solution can be evaporated to dryness and redissolved in 8 M HNO₃ for a second pass through the anion exchange column.[14]
Quality Control of this compound Radiopharmaceuticals
Rigorous quality control is essential to ensure the safety and efficacy of this compound labeled compounds. The primary goals are to determine the radionuclidic purity (the proportion of total radioactivity that is this compound) and the radiochemical purity (the proportion of the radionuclide that is bound to the targeting molecule).
Methodology: Radionuclidic Purity Assessment
-
Gamma Ray Spectroscopy: A High-Purity Germanium (HPGe) detector is used to acquire a gamma-ray spectrum of the sample. The characteristic gamma emissions of this compound (e.g., 236.0 keV) and its daughter nuclides, as well as any potential radionuclidic impurities, can be identified and quantified.[15]
-
Alpha Spectrometry: This technique provides information on the alpha-emitting nuclides present in the sample. It is particularly useful for detecting the presence of the parent Actinium-227.
Methodology: Radiochemical Purity Assessment
-
Radio-Thin Layer Chromatography (Radio-TLC): This is a common method to separate the radiolabeled conjugate from free (unbound) this compound. A small spot of the radiopharmaceutical is applied to a TLC plate, which is then developed in a suitable mobile phase. The distribution of radioactivity on the plate is measured with a radio-TLC scanner.[5]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be used to separate the larger radiolabeled antibody from smaller, unbound this compound chelates.[5]
Cellular and Molecular Response to this compound Radiation
The therapeutic effect of this compound is mediated by the damage inflicted on cancer cells by its alpha particle emissions. Understanding the cellular and molecular response to this high-LET radiation is crucial for optimizing therapeutic strategies and developing combination therapies.
DNA Damage and Repair Pathways
The primary mechanism of cell killing by alpha particles is the induction of complex DNA double-strand breaks (DSBs).[2][16] These lesions are particularly challenging for the cell's repair machinery.
-
DNA Damage Response (DDR): The cell activates a complex signaling network known as the DNA Damage Response. A key early event is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a marker for DNA DSBs.[17]
-
Repair Pathways: Two major pathways are involved in the repair of DSBs:
-
Non-Homologous End Joining (NHEJ): This is a faster but more error-prone pathway that ligates the broken DNA ends directly. Key proteins in this pathway include DNA-dependent protein kinase (DNA-PK).[12]
-
Homologous Recombination (HR): This is a more accurate pathway that uses an undamaged sister chromatid as a template for repair.
-
The complexity of alpha particle-induced DSBs often overwhelms the cellular repair capacity, leading to cell cycle arrest and ultimately, cell death.
Immunogenic Cell Death
Recent evidence suggests that targeted alpha therapy can induce a form of cell death known as immunogenic cell death (ICD).[18] This process transforms dying cancer cells into a vaccine that can stimulate an anti-tumor immune response.
-
Damage-Associated Molecular Patterns (DAMPs): Dying tumor cells release or expose molecules called DAMPs. Key DAMPs include:
-
Calreticulin (CRT): Translocates to the cell surface and acts as an "eat-me" signal for dendritic cells.[19]
-
High Mobility Group Box 1 (HMGB1): Released from the nucleus and acts as a pro-inflammatory signal.[19]
-
ATP: Secreted into the extracellular space and acts as a "find-me" signal for immune cells.[19]
-
-
Immune Activation: The release of DAMPs leads to the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells. These APCs then present tumor antigens to T-cells, leading to the generation of a tumor-specific adaptive immune response.
Conclusion
The this compound decay chain offers a powerful tool in the fight against cancer. Its unique decay properties, culminating in the emission of multiple high-energy alpha particles, provide a highly effective mechanism for inducing localized tumor cell death. A thorough understanding of its decay characteristics, coupled with robust experimental protocols for its production and quality control, is paramount for the successful development of novel radiopharmaceuticals. Furthermore, elucidating the intricate molecular signaling pathways activated by this compound radiation will pave the way for rational combination therapies that can enhance its therapeutic efficacy and overcome treatment resistance. This technical guide serves as a foundational resource for the scientific community to advance the research and clinical translation of this compound-based targeted alpha therapies.
References
- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Nuclear Data Viewer [wise-uranium.org]
- 5. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bismuth-211 - isotopic data and properties [chemlin.org]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. Nuclear Data Viewer [wise-uranium.org]
- 9. 227Th [prismap.eu]
- 10. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 13. Evaluation of the separation and purification of 227Th from its decay progeny by anion exchange and extraction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]
- 15. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted this compound conjugates as treatment options in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
- 19. Immunogenic Cell Death in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Thorium-227 alpha particle energy and linear energy transfer
An In-depth Technical Guide to Thorium-227: Alpha Particle Energy and Linear Energy Transfer
This guide provides a comprehensive technical overview of the radiological properties of this compound (²²⁷Th), focusing on its alpha particle emissions and the resulting high linear energy transfer (LET). It is intended for researchers, scientists, and drug development professionals working in oncology and nuclear medicine, particularly in the field of Targeted Alpha Therapy (TAT).
Physical and Decay Properties of this compound
This compound is a promising radionuclide for cancer therapy due to its potent alpha emissions.[1] As the progenitor of Radium-223, ²²⁷Th can be readily complexed with chelators and conjugated to tumor-targeting molecules like monoclonal antibodies, forming Targeted Thorium Conjugates (TTCs).[2][3][4] This allows for the selective delivery of a high-energy radiation payload to cancer cells.[1] The relatively long half-life of 18.7 days is compatible with the biological half-lives of antibodies, allowing for sufficient time for the conjugate to accumulate in tumor tissue.[1][3]
The primary decay mode of ²²⁷Th is the emission of an alpha particle, transforming it into Radium-223 (²²³Ra).[5][6] This decay initiates a cascade that ultimately releases five alpha particles and two beta particles, terminating at the stable isotope Lead-207.[2][7]
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Half-life | 18.7 days[2][3][6][8] |
| Decay Mode | Alpha (α) emission (100%)[5][8] |
| Primary Daughter | Radium-223 (²²³Ra)[5] |
| Mean Alpha Energy | 5.9882 MeV[5] |
| Specific Activity | 1.138 x 10¹⁵ Bq/g[8] |
The alpha decay of ²²⁷Th does not produce a single monoenergetic particle but rather a spectrum of alpha particles with distinct energies and emission probabilities. The most prominent emissions are detailed below.
Table 2: Principal Alpha Particle Emissions from this compound Decay
| Alpha Energy (MeV) | Emission Probability (Yield) |
|---|---|
| 6.0382 | 24.5% |
| 5.9779 | 23.4% |
| 5.7571 | 20.3% |
| 5.7090 | 8.2% |
| 5.7132 | 4.9% |
| 5.7008 | 3.6% |
| 5.9597 | 3.0% |
| 6.0088 | 2.9% |
| 5.8666 | 2.4% |
Data sourced from the WISE Uranium Project Nuclear Data Viewer, which compiles decay energy information.[9] Only emissions with >2% probability are listed for brevity.
Linear Energy Transfer and Biological Impact
The therapeutic efficacy of alpha emitters is primarily due to their high Linear Energy Transfer (LET). LET is the measure of energy transferred by an ionizing particle to the material it traverses per unit distance.[10] Alpha particles deposit a large amount of energy over a very short path length (typically 50-100 µm, or a few cell diameters), resulting in a dense track of ionization events.[1][11][12]
This high LET is responsible for creating complex and clustered DNA damage, most notably double-strand breaks (DSBs), which are exceedingly difficult for cancer cells to repair.[2][11][12][13] This irreparable damage efficiently induces cell cycle arrest and subsequent cell death, making alpha particles highly cytotoxic.[1][4][11]
Table 3: Linear Energy Transfer (LET) Characteristics of this compound Alpha Particles
| Property | Value / Description |
|---|---|
| Radiation Type | High-LET[11][12][14] |
| Typical LET in Water/Tissue | >80 keV/µm[11][15] |
| Particle Range in Tissue | 50 - 100 µm[1] |
| Primary Biological Target | Nuclear DNA[16] |
| Key Lesion Type | Complex DNA Double-Strand Breaks (DSBs)[2][11][14] |
The dense ionization along the alpha particle track leads to a "Bragg peak," where the maximum energy deposition occurs just before the particle comes to a complete stop.[10] This physical characteristic ensures that the destructive energy is highly localized, minimizing damage to surrounding healthy tissues—a key advantage of Targeted Alpha Therapy.[1][12]
DNA Damage Response to High-LET Radiation
The complex DSBs induced by ²²⁷Th alpha particles trigger a cellular cascade known as the DNA Damage Response (DDR).[11][17] This network of signaling pathways attempts to coordinate cell cycle arrest and DNA repair.[17][18] However, due to the complexity of the damage from high-LET radiation, the repair machinery is often overwhelmed, leading to delayed or incomplete repair.[11] If the damage is beyond the cell's repair capacity, the DDR signaling will initiate pathways leading to programmed cell death (apoptosis) or cellular senescence.[17][18]
Experimental Protocols and Workflows
The development of ²²⁷Th-based radiopharmaceuticals involves specific workflows for production, conjugation, and measurement.
Protocol: Preparation of a Targeted this compound Conjugate (TTC)
This protocol outlines the essential steps for radiolabeling a tumor-targeting monoclonal antibody with ²²⁷Th.[1][3]
-
Radionuclide Harvesting : ²²⁷Th is first produced from the beta decay of its parent, Actinium-227 (²²⁷Ac), which is typically housed in an ²²⁷Ac/²²⁷Th generator. The ²²⁷Th is harvested from the generator, often using ion exchange chromatography.[2]
-
Daughter Product Purification : Immediately before labeling, the harvested ²²⁷Th solution is further purified to remove its primary daughter, ²²³Ra, and its subsequent decay products. This is a critical step to ensure high radiochemical purity and is often accomplished using a strong anion exchange material.[3]
-
Antibody-Chelator Preparation : The targeting monoclonal antibody is first conjugated to a chelator molecule. An octadentate 3,2-hydroxypyridinone (3,2-HOPO) chelator is commonly used as it forms highly stable complexes with ²²⁷Th.[2][3] The resulting antibody-chelator conjugate is stored in a suitable formulation buffer.
-
Radiolabeling Reaction : A defined activity of the purified ²²⁷Th (e.g., 0.2 – 2.5 MBq) is mixed with a specific mass of the antibody-chelator conjugate (e.g., 250 µg).[3] The reaction is incubated at room temperature for 20-30 minutes to allow for the chelation of ²²⁷Th.[3]
-
Quality Control : After incubation, the final TTC product is analyzed to determine the radiochemical purity and to ensure that the labeling was successful. This often involves techniques like instant thin-layer chromatography (ITLC) to separate the labeled antibody from any free ²²⁷Th.
Protocol: Measurement of this compound Alpha Particle Energy
Alpha spectrometry is the standard method for determining the energy and activity of alpha-emitting radionuclides. The protocol requires specialized equipment to minimize energy loss of the alpha particles before they reach the detector.
-
Source Preparation : A thin, uniform source layer is critical for high-resolution alpha spectrometry. For thorium isotopes, this is often achieved by electrodeposition. The purified ²²⁷Th sample is dissolved in an acidic electrolyte solution (e.g., sulfuric acid at pH 2.4-2.5).[19] An electric current (e.g., 300 mA) is applied for several hours to plate the thorium onto a polished stainless steel disc (cathode).[19]
-
Apparatus Setup : The apparatus consists of a vacuum chamber containing a semiconductor detector, typically a Passivated Implanted Planar Silicon (PIPS) or surface barrier detector.[19] The detector is connected to a preamplifier, an amplifier, and a multi-channel analyzer (MCA) for signal processing and data acquisition.
-
Vacuum and Measurement : The steel disc with the deposited ²²⁷Th is placed in the vacuum chamber, positioned a short distance from the detector. The chamber is evacuated to a low pressure (e.g., ~10³ Pa) to eliminate energy loss and scattering of alpha particles in the air.[19]
-
Energy Calibration : Before measuring the sample, the system must be calibrated using an alpha source with well-known and distinct alpha energies (e.g., a mixed source of ²³⁹Pu, ²⁴¹Am, and ²⁴⁴Cm). This calibration creates a curve that correlates the channel number of the MCA with alpha particle energy.
-
Data Acquisition and Analysis : The alpha emissions from the ²²⁷Th source are collected for a sufficient time to obtain a spectrum with good statistical certainty. The resulting spectrum will show distinct peaks corresponding to the various alpha energies emitted by ²²⁷Th (as listed in Table 2). The location and area of these peaks are used to confirm the identity and quantify the activity of the radionuclide.
Conclusion
This compound is a highly potent alpha-emitting radionuclide with significant potential in the field of targeted cancer therapy. Its energetic alpha particles, characterized by a high Linear Energy Transfer, induce complex and lethal DNA damage within a highly localized area. This combination of high cytotoxicity and short-range particle emission makes ²²⁷Th an ideal payload for targeted radiopharmaceuticals designed to selectively eliminate cancer cells while sparing adjacent healthy tissue. The established protocols for its conjugation to targeting molecules and the methods for its precise physical measurement provide a solid foundation for further research and clinical development. A thorough understanding of these core technical properties is essential for professionals developing the next generation of cancer therapeutics.
References
- 1. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 2. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Alpha Therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mirdsoft.org [mirdsoft.org]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. Nuclear Data Viewer [wise-uranium.org]
- 10. Linear energy transfer - Wikipedia [en.wikipedia.org]
- 11. Key biological mechanisms involved in high-LET radiation therapies with a focus on DNA damage and repair | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 12. openmedscience.com [openmedscience.com]
- 13. DNA damage and repair dependencies of ionising radiation modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. High-LET-Radiation-Induced Persistent DNA Damage Response Signaling and Gastrointestinal Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-LET-Radiation-Induced Persistent DNA Damage Response Signaling and Gastrointestinal Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bundesumweltministerium.de [bundesumweltministerium.de]
Half-life and radioactive decay characteristics of Thorium-227
An In-depth Technical Guide to the Half-life and Radioactive Decay Characteristics of Thorium-227
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (²²⁷Th) is an alpha-emitting radionuclide of significant interest in the field of nuclear medicine, particularly for its application in Targeted Alpha Therapy (TAT). As the progenitor of Radium-223, an approved alpha-emitting radiopharmaceutical, ²²⁷Th offers potent therapeutic potential due to its high linear energy transfer (LET) and short-range alpha emissions, which can induce lethal double-stranded DNA breaks in targeted cancer cells while minimizing damage to surrounding healthy tissue.[1] Its half-life of approximately 18.7 days provides a suitable window for manufacturing, delivery, and therapeutic action.[1]
This document provides a comprehensive technical overview of the nuclear properties of this compound, its decay chain, and the experimental methodologies used to characterize these features.
Nuclear Decay Properties of this compound
This compound decays exclusively via alpha (α) emission to Radium-223 (²²³Ra).[2] The decay is characterized by the release of multiple alpha particles with distinct energies and a cascade of gamma (γ) emissions. The most recent and precise measurements establish the half-life of this compound at 18.697 (±0.007) days .[3][4][5]
Quantitative Decay Data Summary
The following tables summarize the key radioactive decay data for this compound, based on information from the ICRP Publication 107.[6]
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Half-life (T½) | 18.697 (±0.007) days[3][4] |
| Decay Mode | 100% Alpha (α) Decay[2] |
| Daughter Nuclide | Radium-223 (²²³Ra)[3] |
| Mean Alpha Energy | 5.9882 MeV[6] |
| Mean Electron Energy | 0.07547 MeV[6] |
| Mean Photon Energy | 0.13174 MeV[6] |
Table 2: Principal Alpha (α) Emissions of this compound
| Energy (keV) | Intensity (%) |
|---|---|
| 6038.0 | 24.2[4] |
| 5977.7 | 23.5[4] |
| 5756.9 | 20.4[4] |
| 5713.2 | 4.9[4] |
| 5708.8 | 8.3[4] |
| 5606.7 | 25.0[4] |
Table 3: Principal Gamma (γ) and X-ray Emissions of this compound
| Energy (keV) | Intensity (%) | Type |
|---|---|---|
| 50.13 | 8.5 | Gamma |
| 79.69 | 1.1 | Gamma |
| 85.76 | 1.1 | X-ray (Kα2) |
| 88.86 | 1.8 | X-ray (Kα1) |
| 235.96 | 12.6[7] | Gamma |
| 256.23 | 6.6 | Gamma |
| 286.09 | 2.5 | Gamma |
| 329.85 | 2.5 | Gamma |
This compound Decay Chain
This compound is a member of the Actinium series (4n+3). It decays into a series of short-lived daughter radionuclides, culminating in the stable isotope Lead-207 (²⁰⁷Pb). This cascade releases a total of five alpha particles and two beta particles. The ability to retain these daughter nuclides at a target site is a key consideration in dosimetry and therapeutic efficacy.[3]
Experimental Protocols
The accurate characterization of this compound's properties relies on several key experimental methodologies.
Radiochemical Separation of this compound from Actinium-227
To obtain high-purity this compound for experimental or therapeutic use, it must be chemically separated from its parent, Actinium-227 (²²⁷Ac), and its decay progeny.[8][9]
-
Objective : To isolate ²²⁷Th from a sample containing ²²⁷Ac and other decay products like ²²³Ra.
-
Methodology : Anion-exchange chromatography or extraction chromatography are commonly employed.[8][10]
-
Sample Preparation : The source material, typically containing ²²⁷Ac, is dissolved in a strong mineral acid, such as nitric acid (HNO₃) or hydrochloric acid (HCl), to ensure all elements are in a soluble ionic state.
-
Column Preparation : An anion-exchange resin (e.g., Dowex 1x4) or an extraction chromatography resin (e.g., Eichrom UTEVA) is packed into a column and pre-conditioned by washing with the same acid matrix as the sample.[8][11]
-
Loading and Elution : The dissolved sample is loaded onto the column. Thorium forms strong anionic complexes (e.g., [Th(NO₃)₆]²⁻) in concentrated nitric acid and is retained by the resin. Actinium and Radium, which form weaker or no anionic complexes under these conditions, are not retained and can be washed from the column.
-
Thorium Recovery : The purified this compound is then eluted (desorbed) from the resin using a dilute acid (e.g., 0.1 M HNO₃).[11] This breaks down the thorium complex, releasing it from the column.
-
Quality Control : The purity of the separated ²²⁷Th fraction is confirmed using gamma or alpha spectrometry to ensure the absence of ²²⁷Ac and ²²³Ra.
-
Alpha Spectrometry for Isotopic Analysis
Alpha spectrometry is used to identify and quantify alpha-emitting radionuclides by measuring the energy of the emitted alpha particles.[12][13]
-
Objective : To measure the activity and confirm the identity of this compound by analyzing its characteristic alpha emission energies.
-
Methodology :
-
Source Preparation : A critical step is the creation of a very thin, uniform source layer to prevent self-absorption of the alpha particles, which would degrade the energy spectrum. This is typically achieved by:
-
Electrodeposition : The purified thorium is deposited onto a polished metal disc (e.g., stainless steel or platinum) from a buffered aqueous/organic solution by applying an electric current.[14]
-
Co-precipitation : Thorium is co-precipitated with a carrier like yttrium fluoride (B91410) (YF₃), and the precipitate is then filtered onto a membrane.[12]
-
-
Measurement : The prepared source is placed inside a vacuum chamber containing a silicon detector (e.g., a Passivated Implanted Planar Silicon - PIPS detector). The vacuum is necessary to prevent alpha particle energy loss through interaction with air molecules.[15]
-
Data Acquisition : As the source decays, alpha particles strike the detector, creating charge pulses proportional to their energy. A multichannel analyzer sorts these pulses to generate an energy spectrum.
-
Analysis : The spectrum is analyzed to identify the characteristic energy peaks of ²²⁷Th (e.g., ~6.0 MeV) and its daughters. The area under each peak is proportional to the activity of the corresponding isotope.
-
Gamma Spectrometry for Radionuclidic Purity and Quantification
Gamma spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides. It is essential for determining the radionuclidic purity of a ²²⁷Th sample and can also be used for activity measurements.[1][16]
-
Objective : To identify and quantify ²²⁷Th and any gamma-emitting impurities by measuring their characteristic gamma-ray emissions.
-
Methodology :
-
Detector Setup : A High-Purity Germanium (HPGe) detector is used due to its excellent energy resolution. The detector is housed in a thick lead shield to reduce background radiation.[16]
-
Calibration : The detector is calibrated for both energy and efficiency using certified reference sources with well-known gamma emissions covering a wide energy range.
-
Sample Measurement : The this compound sample is placed at a fixed, reproducible distance from the detector. The sample is counted for a sufficient time to acquire statistically significant data in the photopeaks of interest (e.g., the 236.0 keV peak for ²²⁷Th).[7]
-
Data Analysis :
-
A spectrum of counts versus gamma-ray energy is generated.
-
The background spectrum (measured without the sample) is subtracted.
-
The energies of the photopeaks are used to identify the radionuclides present (²²⁷Th and its progeny).
-
The net area of a specific photopeak is used to calculate the activity of the radionuclide, using the detector's efficiency at that energy and the known gamma-ray emission intensity.[1]
-
-
Half-Life Determination
The half-life is determined by measuring the decay of a purified sample over time.
-
Objective : To experimentally measure the rate of decay of this compound to calculate its half-life.
-
Methodology :
-
Source Purification : A sample of this compound is rigorously purified to remove its long-lived parent (²²⁷Ac) and any initial daughter products (especially ²²³Ra), as their presence would interfere with the measurement.[17]
-
Activity Measurement : The activity of the purified sample is measured repeatedly over an extended period (e.g., several half-lives, ~60-100 days) using a stable radiation detection system.[5] Suitable instruments include:
-
Ionization Chamber : A highly stable instrument that measures the total current produced by radiation, providing a robust measure of activity.
-
HPGe Gamma Spectrometer : By tracking the decay of a specific, well-defined gamma peak belonging exclusively to ²²⁷Th (e.g., 236.0 keV), the decay can be followed accurately.[5]
-
-
Data Analysis : The measured activity (or count rate) is plotted against time on a semi-logarithmic scale. The data are fitted to an exponential decay function (A(t) = A₀e^(-λt)), from which the decay constant (λ) is determined. The half-life (T½) is then calculated using the formula T½ = ln(2)/λ.[18]
-
References
- 1. The potential radio-immunotherapeutic α-emitter 227Th - part II: Absolute γ-ray emission intensities from the excited levels of 223Ra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Data Viewer [wise-uranium.org]
- 3. isotopes.gov [isotopes.gov]
- 4. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mirdsoft.org [mirdsoft.org]
- 7. bmuv.de [bmuv.de]
- 8. Evaluation of the separation and purification of 227Th from its decay progeny by anion exchange and extraction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2716272C1 - Method of producing actinium-227, thorium-228 and thorium-229 from irradiated radium-226 - Google Patents [patents.google.com]
- 12. bundesumweltministerium.de [bundesumweltministerium.de]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. nf-itwg.org [nf-itwg.org]
- 16. inis.iaea.org [inis.iaea.org]
- 17. ns.ph.liv.ac.uk [ns.ph.liv.ac.uk]
- 18. iunajaf.edu.iq [iunajaf.edu.iq]
The Discovery and Early Characterization of Radioactinium (Thorium-227): A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Introduction
The early 20th century was a period of fervent discovery in the nascent field of radioactivity. Among the pioneers leading these explorations were Otto Hahn and Lise Meitner, whose collaborative and individual efforts significantly advanced our understanding of the atomic nucleus. In 1906, while working in Ernest Rutherford's laboratory at McGill University in Montreal, Otto Hahn identified a new radioactive substance, which he named radioactinium.[1][2] This substance was later identified as the isotope Thorium-227 (²²⁷Th). This technical guide provides an in-depth look at the discovery and early research of radioactinium, focusing on the experimental methods of the time, the initial characterization of its properties, and its place in the broader context of radiochemistry.
The Discovery by Otto Hahn (1906)
Working under the guidance of Rutherford, Hahn was investigating the radioactive properties of an actinium preparation.[3] The primary method for detecting and characterizing new radioactive "elements" at the time was through the measurement of their radiation and decay rates using electroscopes.[4] Hahn employed a technique known as the "emanation method," which involved measuring the radioactive gas (emanation) released by a sample to quantify its radioactivity.[2]
By carefully observing the alpha particle emissions from his actinium sample, Hahn noticed a decay pattern that could not be attributed to the known actinium or its immediate decay products.[3] This led him to hypothesize the existence of a new, distinct radioactive substance within the actinium decay chain.
Early Experimental Protocols
The experimental protocols of the early 20th century for isolating and identifying new radioelements were intricate and relied on fundamental chemical and physical principles. While the exact, step-by-step procedure for Hahn's discovery of radioactinium is not extensively detailed in readily available literature, it can be reconstructed based on the common radiochemical techniques of the era.
Separation and Isolation
The primary challenge was to separate the new substance from the parent actinium and other known decay products. The methods available were precipitation and co-precipitation, where the radioactive substance would be carried down out of a solution with a non-radioactive element that had similar chemical properties.
A plausible experimental workflow for the separation of radioactinium would have involved:
-
Dissolution of the Actinium Source: The original actinium-bearing mineral or a purified actinium salt would be dissolved in a suitable acid, such as nitric acid or hydrochloric acid.
-
Precipitation of Thorium-like Elements: Thorium and its isotopes are chemically similar to other tetravalent elements. A common technique would involve the addition of a carrier, such as a soluble thorium salt (e.g., thorium nitrate), to the solution.
-
Selective Precipitation: By adjusting the chemical conditions of the solution (e.g., pH, addition of specific reagents), a precipitate could be formed that would selectively carry the thorium isotopes, including the newly discovered radioactinium. For instance, adding ammonia (B1221849) would precipitate thorium hydroxide, carrying radioactinium with it.
-
Repetitive Separations: To achieve a purer sample of radioactinium, this process of dissolution and precipitation would be repeated multiple times.
Identification and Characterization
Once a sample enriched in the new substance was obtained, its radioactive properties were measured to establish its identity.
-
Measurement of Radioactivity: A gold-leaf electroscope was the standard instrument for measuring the intensity of radiation. The rate at which the leaves of a charged electroscope discharged was proportional to the activity of the radioactive sample.
-
Half-Life Determination: By measuring the activity of the isolated sample over a period of time, the half-life could be determined. This was a crucial characteristic for identifying a new radioelement. The activity would be plotted against time, and the time it took for the activity to decrease by half would be the half-life.
-
Characterization of Radiation: Early researchers could distinguish between alpha, beta, and gamma radiation based on their penetrating power. By placing absorbers of different thicknesses (e.g., thin foil, paper) between the sample and the electroscope, the type of radiation being emitted could be inferred.
Early Quantitative Data
The initial quantitative data reported by early researchers like Hahn were remarkable for their time, given the rudimentary instrumentation.
| Property | Early Measured Value (circa 1906) | Modern Accepted Value |
| Half-life | Approximately 19 days | 18.693 days[5] |
| Decay Mode | Alpha (α) emission | Alpha (α) emission |
| Parent Isotope | Actinium-227 (²²⁷Ac) | Actinium-227 (²²⁷Ac) |
| Primary Decay Product | Actinium X (later identified as Radium-223, ²²³Ra) | Radium-223 (²²³Ra)[5] |
Visualizing the Discovery and Decay
Experimental Workflow for the Discovery of Radioactinium
Caption: A diagram illustrating the likely experimental steps taken in the early 20th century to separate and identify radioactinium.
The Decay Chain of Radioactinium (this compound)
Radioactinium is a key member of the actinium decay series (4n+3). Its decay is the beginning of a cascade of further radioactive transformations.
Caption: The radioactive decay chain starting from Actinium-227, highlighting the position and decay of Radioactinium (this compound).
Conclusion
The discovery of radioactinium by Otto Hahn was a significant contribution to the rapidly growing field of radiochemistry. It not only added a new member to the known radioactive elements but also helped to further elucidate the complex decay series of heavy elements. The experimental techniques employed, though rudimentary by modern standards, demonstrate the ingenuity and meticulousness of these early pioneers. The foundation laid by researchers like Hahn paved the way for a deeper understanding of nuclear physics and chemistry, and ultimately to the development of applications in medicine, energy, and other scientific disciplines. The study of this compound and its decay products continues to be relevant today, particularly in the context of targeted alpha therapy for cancer treatment.
References
An In-depth Technical Guide to the Nuclear Properties and Isotopic Data of Thorium-227
Introduction
Thorium-227 (²²⁷Th) is an alpha-emitting radionuclide of significant interest to the scientific and medical communities, particularly in the field of oncology.[1] As a potent alpha-emitter with a suitable half-life, it is a cornerstone of Targeted Alpha Therapy (TAT), a novel approach that delivers highly cytotoxic radiation directly to cancer cells while minimizing damage to surrounding healthy tissue.[1][2] Its decay characteristics, which initiate a cascade of further alpha and beta emissions, result in a high linear energy transfer (LET) localized to the target site, making it effective for treating various cancers, including those resistant to conventional therapies.[2] This technical guide provides a comprehensive overview of the core nuclear properties, isotopic data, production methods, and experimental protocols for this compound, intended for researchers, scientists, and professionals involved in drug development and nuclear medicine.
Core Nuclear Properties
This compound is an isotope of the element Thorium with 90 protons and 137 neutrons.[3] Its nuclear properties make it distinct and valuable for radiopharmaceutical applications. The fundamental nuclear characteristics of ²²⁷Th are summarized below.
| Property | Value | Reference |
| Mass Number (A) | 227 | [3] |
| Atomic Number (Z) | 90 | [3] |
| Neutron Number (N) | 137 | [3] |
| Isotopic Mass | 227.0277025(22) u | [3] |
| Mass Excess | 25.80471 MeV | [3] |
| Nuclear Binding Energy | 1735.9730849 MeV | [3] |
| Spin and Parity (Iπ) | (1/2)+ | [3] |
Radioactive Decay Characteristics
This compound decays exclusively via alpha emission, transforming into Radium-223 (B1233065) (²²³Ra).[3][4] This decay is the first step in a complex chain that ultimately terminates at the stable isotope Lead-207 (²⁰⁷Pb).[5] The half-life of ²²⁷Th is approximately 18.7 days, a duration considered ideal for therapeutic applications as it is long enough for production, conjugation to targeting molecules, and administration, while being short enough to limit long-term radiation exposure.[2][6]
| Property | Value | Reference |
| Half-life | 18.697(7) days | [3] |
| Other Reported Half-lives | 18.7 days[6], 18.71 days[4], 18.68 days | |
| Decay Mode | α (100%) | [3][4] |
| Decay Energy (Qα) | 6.1466(1) MeV | [3] |
| Daughter Nuclide | Radium-223 (²²³Ra) | [3] |
| Specific Activity | 1.138 x 10¹⁵ Bq/g | [3] |
| Parent Nuclides | Actinium-227 (²²⁷Ac), Protactinium-227 (²²⁷Pa), Uranium-231 (²³¹U) | [3][4] |
Decay Chain of this compound
The decay of ²²⁷Th initiates a cascade of short-lived daughter nuclides that includes four additional alpha emissions and two beta emissions before reaching stability.[1] This sequence significantly amplifies the therapeutic dose delivered to the target tissue, with a total energy of approximately 34 MeV deposited if all daughter products are retained at the target site.[1]
Emissions and Spectroscopic Data
The radioactive decay of this compound and its progeny results in the emission of alpha particles, beta particles (electrons), and photons (gamma rays and X-rays). The high-energy alpha particles are responsible for the therapeutic effect, while the photon emissions are crucial for imaging and quantification.
Alpha Particle Emissions
This compound emits alpha particles with several distinct energies, with the most probable emissions occurring just above 6.0 MeV and 5.9 MeV.
| Energy (MeV) | Emission Probability (%) | Reference |
| 6.0382 | 24.5 | [4] |
| 5.9779 | 23.4 | [4] |
| 5.7571 | 20.3 | [4] |
| 5.709 | 8.2 | [4] |
| 5.7132 | 4.89 | [4] |
Photon Emissions
The photon spectrum of a ²²⁷Th source in equilibrium with its daughters is complex. The principal gamma rays emitted directly from the decay of ²²⁷Th are listed below. For quantitative imaging, photons from its daughter ²²³Ra are also significant.[5][6]
| Energy (keV) | Emission Probability (%) | Reference |
| 50.13 | 8.2 | [6][7] |
| 235.96 | 12.9 | [5][7] |
| 256.23 | 6.7 | [7] |
| 79.69 | 1.90 | [7] |
| 93.88 | 1.48 | [7] |
| 210.62 | 1.15 | [7] |
| 304.50 | 1.12 | [7] |
| 329.85 | 2.65 | [7] |
Production of this compound
High-purity ²²⁷Th is essential for clinical applications. The primary methods for its production are based on the decay of its parent isotope, Actinium-227.
-
²²⁷Ac/²²⁷Th Generators ("Cows") : The most common production route involves separating ²²⁷Th from its long-lived parent, ²²⁷Ac (half-life = 21.77 years).[8] This is often done using a generator system, colloquially known as a "cow," where the ²²⁷Ac is immobilized on a column.[9] The ²²⁷Th produced from ²²⁷Ac decay can be periodically eluted, or "milked," from the generator. This method is employed at facilities like Oak Ridge National Laboratory (ORNL) and Pacific Northwest National Laboratory (PNNL).[9] The parent ²²⁷Ac is itself typically produced via the thermal neutron irradiation of Radium-226 (²²⁶Ra) in a nuclear reactor.[10]
-
Accelerator-Based Production : Alternative methods are being investigated that use particle accelerators.[11] One such approach involves the high-energy proton bombardment of a natural Thorium-232 target, which produces ²²⁷Ac and ²²⁷Th, among other radionuclides, through spallation reactions.[12][13]
Experimental Protocols
Accurate characterization and quantification of ²²⁷Th are critical for both preclinical research and clinical dosimetry. The presence and rapid ingrowth of radioactive progeny present unique measurement challenges.[14]
Protocol 1: Radiochemical Separation of ²²⁷Th from ²²⁷Ac
-
Objective : To obtain a chemically pure solution of ²²⁷Th, free from its parent ²²⁷Ac and decay daughters (e.g., ²²³Ra), which is a prerequisite for accurate standardization and for preparing radiopharmaceuticals.
-
Methodology : Separation is typically achieved using chromatographic techniques.
-
Material Preparation : The starting material, often a mixture containing ²²⁷Ac and its decay products, is dissolved in a suitable acid (e.g., HCl or HNO₃) to create a feed solution.
-
Chromatography : The solution is loaded onto an ion-exchange or extraction chromatography column. The choice of resin and eluent is critical. For example, specific resins can be chosen that have a high affinity for Ac³⁺ while allowing Th⁴⁺ to pass through under certain acid concentrations, or vice-versa.
-
Elution : A sequence of eluents (acids of varying concentrations) is passed through the column to selectively wash off interfering radionuclides, followed by an eluent that releases the purified ²²⁷Th.
-
Quality Control : The purity of the final ²²⁷Th fraction is confirmed using gamma-ray spectroscopy to ensure the absence of characteristic peaks from ²²⁷Ac and other impurities.
-
Protocol 2: Activity Standardization by Gamma-Ray Spectrometry
-
Objective : To determine the absolute activity of a purified ²²⁷Th sample.
-
Methodology : This protocol uses a high-purity germanium (HPGe) detector, which provides excellent energy resolution for identifying and quantifying gamma-emitting nuclides. The process is complicated by the rapid ingrowth of ²²³Ra and its daughters, which also emit gamma rays.
-
Sample Preparation : A precisely known mass or volume of the purified ²²⁷Th solution is placed in a calibrated counting geometry. The exact time of the chemical separation (t₀) must be recorded accurately.[14]
-
Data Acquisition : The sample is measured on a calibrated HPGe detector at multiple, precisely recorded time points after separation.
-
Spectral Analysis : For each spectrum, the net peak areas of characteristic gamma-ray emissions from ²²⁷Th (e.g., 236.0 keV) and its ingrowing daughters like ²²³Ra (e.g., 269.5 keV) are determined.
-
Activity Calculation : The activity of each nuclide at the time of measurement is calculated using the detector's efficiency calibration, the gamma-ray emission probability, and the measured peak area.
-
Extrapolation to t₀ : Using the Bateman equations for radioactive decay and ingrowth, the measured activities of the parent and daughters over time are used to fit and extrapolate back to the time of separation (t₀) to determine the initial activity of the pure ²²⁷Th sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. openmedscience.com [openmedscience.com]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Nuclear Data Viewer [wise-uranium.org]
- 5. 227Th [prismap.eu]
- 6. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-nds.iaea.org [www-nds.iaea.org]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. Isotopes Routinely Available: radium-223 and this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. [2106.01698] A new method in the production of Ac-227, Ra-228, Th-228 and U-232 on Thorium target from different perspective for use in Radioisotope Power Systems and Nuclear Batteries [arxiv.org]
- 14. ns.ph.liv.ac.uk [ns.ph.liv.ac.uk]
In-Depth Technical Guide to the Production of Medical-Grade Thorium-227
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for producing medical-grade Thorium-227 (²²⁷Th), a critical alpha-emitting radionuclide for targeted alpha therapy (TAT). The guide details the primary production route, purification processes, and quality control standards essential for its use in radiopharmaceuticals.
Introduction to this compound in Targeted Alpha Therapy
This compound is a promising radionuclide for TAT due to its potent alpha emissions and a half-life of 18.7 days, which is suitable for therapeutic applications.[1] Its decay chain includes several alpha and beta emissions, delivering a highly localized and cytotoxic radiation dose to cancer cells. The production of high-purity ²²⁷Th is paramount to ensure the safety and efficacy of ²²⁷Th-based radiopharmaceuticals.
Primary Production Method: Neutron Irradiation of Radium-226 (B75914)
The principal method for producing Actinium-227 (B1199874) (²²⁷Ac), the parent radionuclide of ²²⁷Th, is through the neutron irradiation of Radium-226 (²²⁶Ra) in a nuclear reactor.[2][3] The subsequent decay of ²²⁷Ac (half-life: 21.77 years) yields ²²⁷Th.
Nuclear Reactions
The production process involves the following nuclear reactions:
¹²²⁶Ra + ¹n → ²²⁷Ra → ²²⁷Ac + β⁻
²²⁷Ac → ²²⁷Th + β⁻
A significant challenge in this process is the high thermal neutron capture cross-section of ²²⁷Ac (approximately 493 barns) compared to that of ²²⁶Ra (approximately 12 barns). This can lead to the "burn-up" of the desired ²²⁷Ac product into undesired isotopes. To mitigate this, it is advantageous to use an epithermal neutron spectrum (50 eV to 1 KeV), which enhances the neutron capture by ²²⁶Ra while minimizing the capture by ²²⁷Ac.
Target Preparation and Irradiation
Target Material: The target material is typically Radium-226 in the form of radium carbonate (RaCO₃) or radium bromide (RaBr₂).[4][5] Radium carbonate is favored for its insolubility in water, making it suitable for water-cooled reactors, and its ease of dissolution in acidic solutions post-irradiation.[4]
Irradiation Parameters: The specific neutron flux and irradiation time are critical parameters that are optimized based on the reactor characteristics and desired yield.
| Parameter | Typical Value/Range |
| Target Material | Radium-226 Carbonate (²²⁶RaCO₃) |
| Target Mass | Varies based on production scale |
| Neutron Flux | High flux, with an enriched epithermal component is preferable |
| Irradiation Time | Several weeks to months |
Post-Irradiation Processing and Purification
Following irradiation, the ²²⁶Ra target contains the desired ²²⁷Ac, unreacted ²²⁶Ra, and various fission and activation byproducts. A multi-step chemical separation process is required to isolate and purify the ²²⁷Ac, from which ²²⁷Th is then "milked" or separated.
Dissolution of the Irradiated Target
The first step in post-irradiation processing is the dissolution of the ²²⁶Ra target.
Experimental Protocol: Dissolution of Irradiated Radium-226 Carbonate Target
-
Transfer the irradiated ²²⁶RaCO₃ target to a shielded hot cell.
-
Carefully open the target capsule using remote manipulators.
-
Place the ²²⁶RaCO₃ powder in a suitable reaction vessel.
-
Add a sufficient volume of dilute nitric acid (e.g., 5-6 M HNO₃) to completely dissolve the carbonate.[5] Gentle heating may be applied to facilitate dissolution.
-
Once dissolved, the solution contains ²²⁷Ac³⁺, ²²⁶Ra²⁺, and other ionic species.
Separation of Actinium-227 from Radium-226
The bulk of the unreacted ²²⁶Ra is separated from the ²²⁷Ac. One method involves the precipitation of radium nitrate (B79036) from concentrated nitric acid.
Experimental Protocol: Precipitation of Radium Nitrate
-
To the dissolved target solution, add a large excess (e.g., 10-12 fold) of concentrated nitric acid.[5]
-
This will cause the precipitation of radium nitrate (Ra(NO₃)₂), while actinium remains in the solution.
-
Separate the ²²⁶Ra(NO₃)₂ precipitate by filtration or centrifugation. The supernatant contains the ²²⁷Ac.
-
The recovered ²²⁶Ra can be reprocessed for future irradiations.
Purification of this compound from Actinium-227
This compound is periodically separated from the purified ²²⁷Ac stock solution. This process is often referred to as "milking" a ²²⁷Ac/²²⁷Th generator. Anion exchange chromatography is a commonly employed technique for this separation.
Experimental Protocol: Anion Exchange Separation of this compound
-
Column Preparation: Prepare an anion exchange column with a suitable resin (e.g., Dowex 1x4 or BioRad AG1x8) in the nitrate form.[5] Condition the column with 8 M HNO₃.
-
Sample Loading: Dissolve the ²²⁷Ac source (from which ²²⁷Th has ingrown) in 8 M HNO₃ and load it onto the column. In this high nitric acid concentration, Thorium (as an anionic nitrate complex) is retained by the resin, while Actinium and Radium are not.
-
Elution of Actinium and Radium: Wash the column with several column volumes of 8 M HNO₃ to ensure all Actinium and Radium have been eluted.
-
Elution of this compound: Elute the purified ²²⁷Th from the resin using a dilute acid, such as 0.1 M HNO₃ or 1 M HCl.[5]
-
Final Purification (Optional): For very high purity requirements, the eluted ²²⁷Th fraction can be further purified using extraction chromatography with a resin such as UTEVA.
Experimental Workflow for this compound Production and Purification
Caption: Workflow for the production and purification of medical-grade this compound.
Quality Control of Medical-Grade this compound
Rigorous quality control is essential to ensure the safety and efficacy of ²²⁷Th for radiopharmaceutical use. The primary analytical techniques include gamma and alpha spectrometry for radionuclidic purity assessment and inductively coupled plasma mass spectrometry (ICP-MS) for the determination of metallic impurities.
Radionuclidic Purity
The radionuclidic purity is a measure of the proportion of the total radioactivity that is present as ²²⁷Th. Key potential radionuclidic impurities include the parent ²²⁷Ac and the daughter ²²³Ra.
Experimental Protocol: Gamma Spectrometry for Radionuclidic Purity
-
Acquire a gamma spectrum of the final ²²⁷Th product using a high-purity germanium (HPGe) detector.
-
Identify and quantify the characteristic gamma photopeaks of ²²⁷Th (and its short-lived daughters in equilibrium), ²²⁷Ac, and ²²³Ra.
-
Calculate the activity of each radionuclide and determine the radionuclidic purity of ²²⁷Th.
| Parameter | Specification | Analytical Method |
| Radionuclidic Identity | Confirmed as this compound | Gamma Spectrometry |
| Radionuclidic Purity | ≥ 99% ²²⁷Th (relative to other thorium isotopes and non-daughter radionuclides) | Gamma Spectrometry |
| ²²⁷Ac Content | ≤ 0.1% | Gamma Spectrometry (after decay of ²²⁷Th) or Alpha Spectrometry |
| ²²³Ra Content | ≤ 0.1% (at time of calibration) | Gamma Spectrometry |
| Radiochemical Purity | ≥ 95% | Radio-TLC or HPLC |
| Specific Activity | As high as achievable (approaching theoretical maximum) | Calculation from activity and mass |
| Metallic Impurities | Specified limits for relevant metals (e.g., Fe, Cu, Zn) | ICP-MS |
Decay Chain of Actinium-227
Caption: The decay chain of Actinium-227, leading to stable Lead-207.
Conclusion
The production of medical-grade this compound is a complex, multi-step process that requires specialized facilities and expertise in radiochemistry. The primary production route through neutron irradiation of Radium-226, followed by meticulous purification and stringent quality control, is essential for providing a safe and effective radionuclide for the development of next-generation targeted alpha therapies. This guide provides a foundational understanding of the core methodologies involved in this critical process. Further research and development are ongoing to optimize production yields, improve purification efficiencies, and expand the availability of this promising therapeutic radionuclide.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Isotopes – Improved process for medicine [ornl.gov]
- 3. Improving Isotope Supply for a Cancer-Fighting Drug | NIDC: National Isotope Development Center [isotopes.gov]
- 4. US20140226774A1 - Production of actinium-227 and thorium-228 from radium-226 to supply alpha-emitting isotopes radium-223, this compound, radium-224, bismuth-212 - Google Patents [patents.google.com]
- 5. RU2716272C1 - Method of producing actinium-227, thorium-228 and thorium-229 from irradiated radium-226 - Google Patents [patents.google.com]
The Fundamental Aqueous Chemistry of Thorium-227: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemistry of Thorium-227 (²²⁷Th) in aqueous solutions. As a critical radionuclide for Targeted Alpha Therapy (TAT), a deep understanding of its behavior in biological and pharmaceutical solutions is paramount for the development of safe and effective radiopharmaceuticals. This document details the hydrolysis, complexation, and redox chemistry of the thorium(IV) ion, provides detailed experimental protocols for its study, and illustrates key biological and synthetic pathways.
Core Physicochemical Properties of this compound
This compound is a potent alpha-emitting radionuclide with a half-life of 18.7 days. Its decay chain includes several other alpha and beta-emitting daughter nuclides, culminating in stable lead-207.[1][2] This decay cascade delivers a high linear energy transfer (LET) radiation dose to a localized area, making it highly effective for killing cancer cells.[1][3] In aqueous solutions, thorium predominantly exists in the +4 oxidation state (Th⁴⁺).
Hydrolysis of Thorium(IV) in Aqueous Solutions
The high charge density of the Th⁴⁺ ion leads to extensive hydrolysis, even in acidic solutions. This process involves the coordination of water molecules and their subsequent deprotonation to form a series of monomeric and polynuclear hydroxo complexes. The extent of hydrolysis is highly dependent on pH, thorium concentration, and ionic strength. Understanding these hydrolysis equilibria is crucial, as the formation of hydroxo species competes with the complexation of thorium by chelating agents.
Table 1: Hydrolysis Constants for Monomeric Thorium(IV) Species at 25 °C
| Hydrolysis Reaction | log β₁ₙ (I=0) |
| Th⁴⁺ + H₂O ⇌ Th(OH)³⁺ + H⁺ | -3.2 |
| Th⁴⁺ + 2H₂O ⇌ Th(OH)₂²⁺ + 2H⁺ | -7.0 |
| Th⁴⁺ + 3H₂O ⇌ Th(OH)₃⁺ + 3H⁺ | -12.0 |
| Th⁴⁺ + 4H₂O ⇌ Th(OH)₄(aq) + 4H⁺ | -20.0 |
| Data compiled from various sources and normalized to zero ionic strength. |
Table 2: Hydrolysis Constants for Polynuclear Thorium(IV) Species at 25 °C and I=0.1 M (NaClO₄)
| Hydrolysis Reaction (m,n) | Species Formula | -log βₘₙ |
| 4Th⁴⁺ + 12H₂O ⇌ Th₄(OH)₁₂⁴⁺ + 12H⁺ | Th₄(OH)₁₂⁴⁺ | 30.55 |
| 6Th⁴⁺ + 15H₂O ⇌ Th₆(OH)₁₅⁹⁺ + 15H⁺ | Th₆(OH)₁₅⁹⁺ | 34.41 |
| Data from potentiometric titration studies.[4] |
Complexation of Thorium(IV) with Inorganic and Organic Ligands
The Th⁴⁺ ion forms complexes with a wide variety of inorganic and organic ligands present in biological systems and pharmaceutical formulations. The stability of these complexes is a critical factor in the design of chelators for this compound, as the chelator must be able to effectively compete with these endogenous ligands to prevent the release of the radionuclide in vivo.
Table 3: Stability Constants (log β) for Thorium(IV) Complexes with Selected Inorganic Ligands at 25 °C
| Ligand (L) | Complex | Ionic Strength (M) | log β |
| Nitrate (NO₃⁻) | Th(NO₃)³⁺ | 2.0 (HClO₄) | 0.78 |
| Th(NO₃)₂²⁺ | 2.0 (HClO₄) | 1.11 | |
| Th(NO₃)₃⁺ | 2.0 (HClO₄) | 1.00 | |
| Th(NO₃)₄ | 2.0 (HClO₄) | 0.74 | |
| Sulfate (SO₄²⁻) | Th(SO₄)²⁺ | 2.0 (HClO₄) | 3.29 |
| Th(SO₄)₂ | 2.0 (HClO₄) | 5.30 | |
| Phosphate (HPO₄²⁻) | Th(HPO₄)₂ | 1.0 (NaClO₄) | 17.0 |
| Th(HPO₄)₃²⁻ | 1.0 (NaClO₄) | 23.7 | |
| Carbonate (CO₃²⁻) | Th(CO₃)₅⁶⁻ | 0.025 | 22.0 |
| Data compiled from various sources.[1][5][6] |
Table 4: Stability Constants (log β) for Thorium(IV) Complexes with Selected Organic Ligands at 25 °C
| Ligand (L) | Complex | Ionic Strength (M) | log β |
| Acetate (CH₃COO⁻) | Th(CH₃COO)³⁺ | 1.05 (NaClO₄) | 4.88 |
| Th(CH₃COO)₂²⁺ | 1.05 (NaClO₄) | 8.89 | |
| Th(CH₃COO)₃⁺ | 1.05 (NaClO₄) | 11.95 | |
| Th(CH₃COO)₄ | 1.05 (NaClO₄) | 14.12 | |
| Th(CH₃COO)₅⁻ | 1.05 (NaClO₄) | 15.39 | |
| Citrate (C₆H₅O₇³⁻) | Th(Cit)⁺ | 1.0 (NaClO₄) | 11.9 |
| Oxalate (C₂O₄²⁻) | Th(Ox)²⁺ | 1.0 (NaClO₄) | 8.92 |
| Th(Ox)₂ | 1.0 (NaClO₄) | 15.53 | |
| DTPA⁵⁻ | Th(DTPA)⁻ | 1.0 (NaCl) | 29.6 |
| Data compiled from various sources.[7] |
Redox Chemistry of Thorium in Aqueous Solution
In aqueous solutions, thorium is almost exclusively found in the +4 oxidation state. The Th(IV)/Th(III) redox couple is highly negative, making the Th(III) ion extremely unstable in water. Experimental determination of the standard redox potential in aqueous solution is challenging. Theoretical calculations and experimental data from organometallic complexes in non-aqueous solvents suggest a value in the range of -2.96 V to -3.32 V (vs. Fc⁺/Fc).[8][9] This high negative potential indicates that Th(IV) is not susceptible to reduction under physiological conditions.
Experimental Protocols for Studying Thorium(IV) Aqueous Chemistry
Potentiometric Titration for Determination of Hydrolysis and Complexation Constants
This method involves monitoring the pH of a solution containing Th(IV) and a ligand as a standard base is added. The data is used to calculate the average number of protons bound to the ligand and the average number of ligands bound to the metal ion, from which stability constants can be derived.[1][10]
Materials and Equipment:
-
High-precision pH meter with a combination glass electrode
-
Thermostatted titration vessel
-
Automated burette
-
Standardized solutions of strong acid (e.g., HClO₄), strong base (e.g., NaOH, carbonate-free), Th(IV) salt (e.g., Th(NO₃)₄), and the ligand of interest.
-
Inert salt for maintaining constant ionic strength (e.g., NaClO₄).
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For high accuracy, perform a strong acid-strong base titration to determine the electrode's standard potential (E⁰) and slope.
-
Titration of Ligand: Titrate a solution containing the ligand and a known excess of strong acid with the standardized strong base. This allows for the determination of the ligand's protonation constants.
-
Titration of Metal-Ligand System: Titrate a solution containing the Th(IV) salt, the ligand, and a known excess of strong acid with the standardized strong base.
-
Data Analysis: Use a suitable software package (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the titration data to obtain the stability constants for the metal-ligand complexes.
Solvent Extraction for Determination of Stability Constants
This technique relies on the partitioning of a neutral metal complex between an aqueous phase and an immiscible organic phase. By measuring the distribution of the metal between the two phases as a function of ligand concentration, the stability constants of the aqueous complexes can be determined.[2][5]
Materials and Equipment:
-
Shaker or vortex mixer
-
Centrifuge
-
Separatory funnels
-
Scintillation counter or other suitable radiation detector
-
Aqueous phase: Solution of Th(IV) (often as a tracer, e.g., using a longer-lived thorium isotope for ease of measurement), ligand, and buffer to control pH and ionic strength.
-
Organic phase: An extracting agent (e.g., thenoyltrifluoroacetone, TTA) dissolved in an immiscible organic solvent (e.g., toluene).
Procedure:
-
Phase Equilibration: Mix equal volumes of the aqueous and organic phases in a separatory funnel and shake vigorously for a sufficient time to reach equilibrium (typically several minutes).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Activity Measurement: Take an aliquot from each phase and measure the radioactivity to determine the concentration of thorium in each phase.
-
Calculation of Distribution Ratio (D): D = [Th]org / [Th]aq.
-
Data Analysis: The distribution ratio is related to the stability constants of the aqueous complexes. By measuring D at various ligand concentrations, the stability constants can be determined through graphical or computational methods.
UV-Vis Spectrophotometry for Speciation Studies
This method is applicable when the formation of a metal-ligand complex results in a change in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength as a function of ligand or metal concentration, the stoichiometry and stability constant of the complex can be determined.[11][12]
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standardized solutions of Th(IV) and the ligand of interest.
Procedure (Mole-Ratio Method):
-
Preparation of Solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Data Analysis: Plot the absorbance versus the mole ratio of ligand to metal. The plot will typically consist of two linear segments that intersect at the stoichiometric ratio of the complex. The stability constant can be determined from the curvature of the plot near the equivalence point.
Signaling Pathways and Experimental Workflows
DNA Damage Response to Targeted Alpha Therapy
The high LET of alpha particles from this compound causes complex double-strand breaks (DSBs) in the DNA of cancer cells.[3] This triggers a cascade of cellular responses known as the DNA Damage Response (DDR). The primary pathways involved are the ATM/ATR signaling cascade, Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR).[3][13][14][15]
Experimental Workflow for Synthesis of a this compound Radiopharmaceutical
The synthesis of a this compound labeled antibody for targeted alpha therapy involves several key steps, from the modification of the antibody to the final quality control of the radiolabeled product.[16][17][18]
Conclusion
The aqueous chemistry of this compound is complex, dominated by its strong tendency to hydrolyze and form complexes with a wide range of ligands. A thorough understanding of these fundamental chemical properties is essential for the successful design and application of this compound based radiopharmaceuticals. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals working in the field of targeted alpha therapy. Continued research into the coordination chemistry of this compound will undoubtedly lead to the development of even more effective and specific cancer therapies.
References
- 1. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Mechanism of Double-Strand DNA Break Repair by the Nonhomologous DNA End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The experimental determination of Th(iv)/Th(iii) redox potentials in organometallic thorium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
- 13. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How cells ensure correct repair of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Health Physics and Safety for Thorium-227 Handling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thorium-227 (²²⁷Th) is an alpha-emitting radionuclide with increasing importance in targeted alpha therapy (TAT) for cancer treatment. Its potent cytotoxic effects, driven by high-energy alpha particles, necessitate rigorous health physics practices and safety protocols to protect laboratory personnel from the associated radiological hazards. This technical guide provides an in-depth overview of the essential safety considerations, experimental procedures, and regulatory requirements for the safe handling of this compound in a research and drug development setting.
Radiological Properties of this compound
This compound is a member of the actinium decay series and has a half-life of 18.7 days.[1][2] It decays primarily through alpha emission to Radium-223 (²²³Ra), which is itself a bone-seeking alpha-emitter with a half-life of 11.4 days.[3] The subsequent decay chain involves a series of short-lived alpha and beta emitters, ultimately leading to the stable lead isotope, Lead-207 (²⁰⁷Pb). The complex decay chain of this compound results in the emission of multiple alpha particles, beta particles, and gamma rays, which must all be considered for radiation protection purposes.
Decay Chain and Emissions
The decay of a single this compound atom and its progeny releases a significant amount of energy, with the majority coming from alpha particles. This high linear energy transfer (LET) radiation is responsible for the therapeutic efficacy of this compound-based radiopharmaceuticals but also poses a significant internal radiation hazard.
dot
Quantitative Radiation Data
The primary radiations of concern from the this compound decay chain are summarized in the table below. This data is essential for dosimetry calculations and the design of appropriate shielding.
| Parameter | Value | Reference |
| Half-life (²²⁷Th) | 18.7 days | [2] |
| Primary Decay Mode | Alpha (α) | [4] |
| Specific Activity (²²⁷Th) | 1.137 x 10¹⁵ Bq/g (3.07 x 10⁴ Ci/g) | [1][2] |
| Mean Alpha Energy per Decay | 5.988 MeV | [4] |
| Prominent Gamma Emissions (Energy, Intensity) | 50.1 keV (8.2%), 236.0 keV (12.6%), 256.2 keV (6.6%) | [5] |
| Daughter (²²³Ra) Half-life | 11.4 days | [3] |
| Daughter (²²³Ra) Prominent Gamma Emissions | 269.5 keV (13.9%), 154.2 keV (5.6%), 323.9 keV (3.8%) | [3] |
Dosimetry and Radiation Monitoring
A robust dosimetry program is crucial to ensure that personnel exposures to this compound and its progeny are kept As Low As Reasonably Achievable (ALARA). This program should include both external and internal dose monitoring.
External Dosimetry
The external radiation hazard from this compound is primarily from the gamma emissions of its decay products. While alpha particles have a very short range and do not pose an external threat, the gamma rays are more penetrating.
Dose Rate Constant:
The specific gamma-ray dose constant for this compound is approximately 0.424 R·m²/Ci·hr .[6] This value can be used for initial dose rate estimates.
External Dose Monitoring:
Personnel handling millicurie or greater quantities of this compound should wear whole-body and ring dosimeters. These dosimeters should be sensitive to gamma radiation and should be exchanged on a regular basis (e.g., monthly or quarterly) as determined by a radiation safety professional.
Internal Dosimetry
The primary radiological hazard from this compound is from internal exposure, either through inhalation, ingestion, or absorption through the skin. Once inside the body, the alpha particles emitted by this compound and its progeny can deposit a large amount of energy in a small volume of tissue, leading to significant cellular damage.
Bioassays:
Regular bioassays are essential for monitoring for internal uptake of this compound.
-
Urine Analysis: Urinalysis can be used to detect recent exposure to thorium.[7]
-
Fecal Analysis: Fecal analysis is a more sensitive method for detecting the intake of insoluble thorium compounds and is recommended for routine monitoring of personnel working with this compound.[8][9]
The frequency of bioassay sampling should be determined by a risk assessment and may range from monthly to annually. Post-incident or special bioassays should be conducted immediately following any suspected intake.
Shielding and Engineering Controls
Appropriate shielding and engineering controls are necessary to minimize external radiation exposure and prevent the release of radioactive contamination.
Shielding
Lead and steel are effective materials for shielding the gamma radiation from the this compound decay chain. The required thickness of shielding will depend on the activity of the source and the duration of the handling procedures.
| Gamma Energy | Shielding Material | Half-Value Layer (HVL) |
| ~250 keV | Lead | ~0.2 cm |
| ~250 keV | Steel | ~2.0 cm |
| ~350 keV | Lead | ~0.4 cm |
| ~350 keV | Steel | ~2.5 cm |
Note: These are approximate values. Specific shielding requirements should be calculated by a qualified health physicist.
Engineering Controls
-
Fume Hoods: All work with open sources of this compound should be conducted in a certified fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of airborne contamination.
-
Glove Boxes: For handling larger quantities of this compound or for procedures with a high potential for generating aerosols, a glove box is recommended.
-
Ventilation: The laboratory should have a well-designed ventilation system that maintains negative pressure relative to surrounding areas to prevent the spread of contamination.
Contamination Control
Strict contamination control procedures are essential to prevent the spread of this compound and to avoid inadvertent internal exposures.
Surface Contamination Limits
The following are typical surface contamination limits for alpha emitters in a research laboratory setting.
| Area Classification | Removable Contamination | Total Contamination | Reference |
| Unrestricted Areas | 20 dpm/100 cm² | 100 dpm/100 cm² | [10] |
| Restricted Areas | 200 dpm/100 cm² | 1000 dpm/100 cm² |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This includes:
-
A full-length lab coat.
-
Two pairs of disposable gloves.
-
Safety glasses or goggles.
-
Closed-toe shoes.
For procedures with a higher risk of contamination, additional PPE such as disposable sleeves and shoe covers may be required.
Experimental Protocols
Wipe Test for Surface Contamination
Objective: To determine the level of removable alpha contamination on surfaces.
Materials:
-
Filter paper or swabs.
-
Liquid scintillation vials.
-
Liquid scintillation cocktail.
-
Liquid scintillation counter.
-
Forceps.
-
Gloves and other appropriate PPE.
Procedure:
-
Don appropriate PPE.
-
Using forceps, moisten a piece of filter paper with a small amount of ethanol (B145695) or deionized water.
-
Wipe a 100 cm² area of the surface to be tested.
-
Place the filter paper in a liquid scintillation vial.
-
Add an appropriate volume of liquid scintillation cocktail to the vial.
-
Prepare a background sample with a clean filter paper and scintillation cocktail.
-
Place the samples in the liquid scintillation counter and count for a sufficient time to achieve the desired sensitivity.
-
Calculate the removable contamination in dpm/100 cm² using the following formula:
dpm/100 cm² = (Sample CPM - Background CPM) / (Counter Efficiency)
Air Sampling
Objective: To determine the concentration of airborne this compound.
Materials:
-
Low-volume or high-volume air sampler.
-
Appropriate filter media (e.g., glass fiber filter).
-
Alpha-sensitive radiation detector (e.g., proportional counter or alpha spectrometer).
Procedure:
-
Calibrate the air sampler flow rate.
-
Place the air sampler in the area of interest, with the filter head at breathing zone height for personal air sampling.
-
Run the sampler for a predetermined amount of time to collect a sufficient volume of air.
-
Remove the filter and count it using an alpha-sensitive detector.
-
Calculate the airborne concentration in Bq/m³ using the following formula:
Bq/m³ = (Sample CPM - Background CPM) / (Detector Efficiency * Flow Rate * Sampling Time)
Waste Management
Radioactive waste containing this compound must be managed according to institutional and regulatory requirements.
-
Segregation: Waste should be segregated into solid and liquid forms. Sharps should be placed in a designated sharps container.
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the radionuclide (this compound), the activity, and the date.
-
Storage: Waste should be stored in a shielded, secure location away from high-traffic areas.
-
Disposal: Disposal of this compound waste will be handled by the institution's radiation safety office. Due to the relatively short half-life, decay-in-storage may be a viable option for some waste streams.
Emergency Procedures
In the event of a spill or other radiological incident involving this compound, the following steps should be taken:
-
Stop the work: Immediately stop all work in the affected area.
-
Warn others: Alert others in the vicinity of the spill.
-
Isolate the area: Cordon off the contaminated area to prevent entry.
-
Minimize the spread: If it is safe to do so, cover liquid spills with absorbent paper.
-
Decontaminate personnel: Remove any contaminated clothing and wash affected skin with mild soap and water.
-
Notify the Radiation Safety Officer (RSO): Contact your institution's RSO immediately.
-
Await instructions: Do not resume work in the area until it has been cleared by the RSO.
Conclusion
The handling of this compound in a research setting requires a comprehensive and well-implemented health physics and safety program. By understanding the radiological properties of this radionuclide, implementing appropriate engineering controls and shielding, adhering to strict contamination control procedures, and having a robust dosimetry and emergency response plan, researchers can safely harness the therapeutic potential of this compound while minimizing the risk to themselves and the environment. It is imperative that all personnel working with this compound receive thorough training on these procedures and that the program is regularly reviewed and updated by a qualified radiation safety professional.
References
- 1. iem-inc.com [iem-inc.com]
- 2. Nuclear Data Viewer [wise-uranium.org]
- 3. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mirdsoft.org [mirdsoft.org]
- 5. researchgate.net [researchgate.net]
- 6. iem-inc.com [iem-inc.com]
- 7. Thorium - Toxic Metals (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Faecal excretion of thorium by NORM workers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. isotopes.gov [isotopes.gov]
The Historical Significance of Otto Hahn's Work on Radioactinium: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otto Hahn's discovery of radioactinium in 1906, a substance later identified as the isotope thorium-227, was a pivotal moment in the nascent field of radiochemistry. This in-depth technical guide explores the historical and scientific significance of Hahn's work on this alpha-emitting radionuclide. We delve into the experimental protocols he employed, the quantitative data he gathered, and the profound impact of his findings on the understanding of radioactive decay series. This analysis serves as a foundational reference for researchers in radiopharmaceuticals and nuclear medicine, providing context to the early discoveries that underpin modern applications of alpha-emitters like this compound in targeted alpha therapy.
Introduction: The Dawn of Radiochemistry and the Discovery of Radioactinium
In the early 20th century, the scientific community was captivated by the newly discovered phenomenon of radioactivity. Building on the work of pioneers like Henri Becquerel and Marie and Pierre Curie, a young German chemist named Otto Hahn embarked on a journey that would lead to numerous groundbreaking discoveries. While working in Ernest Rutherford's laboratory at McGill University in Montreal, Canada, Hahn was tasked with investigating the properties of actinium, a radioactive element discovered by André-Louis Debierne. It was during these investigations in 1906 that Hahn identified a new radioactive substance, which he named "radioactinium."[1][2][3] This discovery was part of a series of findings by Hahn, including radiothorium (thorium-228), that earned him a reputation as a "special nose for discovering new elements," as Rutherford remarked.[4]
The discovery of radioactinium was significant not only for identifying a new radioactive entity but also for its contribution to the burgeoning understanding of radioactive decay chains. At the time, the concept of isotopes was not yet established, and each new radioactive substance was often considered a new element. Hahn's meticulous work in separating and characterizing these substances was instrumental in unraveling the complex sequences of transformations that radioactive elements undergo.
Experimental Protocols: The Separation and Identification of Radioactinium
Otto Hahn's experimental work was characterized by meticulous chemical separation techniques and the use of sensitive electrometers to measure radioactivity. The separation of radioactinium from its parent, actinium, was a challenging task due to their similar chemical properties. Hahn adapted and refined methods developed by his contemporary, Friedrich Giesel, who was also working on actinium.
Chemical Separation of Radioactinium
The core of Hahn's experimental protocol involved a series of chemical precipitations to isolate radioactinium. While the full, detailed procedure from his original 1906 publications in Nature and Berichte der deutschen Chemischen Gesellschaft requires careful reconstruction from available sources, the general principles can be outlined. The process exploited subtle differences in the chemical behavior of actinium and its decay products.
A key step involved the precipitation of actinium from a solution, leaving the more soluble radioactinium behind. This was likely followed by further purification steps to remove other known radioactive substances. The process can be summarized as follows:
-
Initial Material: A sample of actinium, known to be in equilibrium with its decay products.
-
Precipitation of Actinium: A chemical reagent, likely ammonia, was added to the actinium solution to precipitate actinium hydroxide. This step was based on the knowledge that actinium's chemical properties were similar to those of the rare earth elements.
-
Separation of the Filtrate: The precipitate containing the bulk of the actinium was separated by filtration. The filtrate, now enriched with the more soluble decay products, was collected.
-
Isolation of Radioactinium: Further chemical manipulations were performed on the filtrate to isolate the new radioactive substance, radioactinium. This may have involved co-precipitation with a carrier element that had similar chemical properties to the expected new "element."
Measurement of Radioactivity
To detect and quantify the radioactivity of his isolated samples, Hahn utilized an electroscope. This instrument was a cornerstone of early radioactivity research, allowing for the measurement of the ionization of air caused by radiation.
-
Principle of the Electroscope: An electroscope consists of a metal rod with two thin leaves of gold or aluminum foil attached to its lower end, housed within a sealed chamber. When the rod is electrically charged, the leaves repel each other and diverge. Ionizing radiation passing through the chamber creates ions in the air, which neutralize the charge on the leaves, causing them to gradually collapse.
-
Measurement Technique: The rate at which the leaves of the electroscope collapsed was directly proportional to the intensity of the radiation. By observing the movement of the leaves through a microscope with a graduated scale, Hahn could make quantitative measurements of the radioactivity of his samples. This technique was crucial for determining the half-life of radioactinium and for characterizing its radiation.[5][6]
Quantitative Data from Hahn's Experiments
Otto Hahn's publications provided the first quantitative data on the properties of radioactinium. These measurements were essential for establishing it as a distinct radioactive substance and for placing it within the actinium decay series.
| Property Measured | Value Reported by Hahn (or contemporaries) | Modern Accepted Value |
| Half-life | Approximately 20 days (estimated from decay curves) | 18.72 days |
| Alpha Particle Range in Air | 4.80 cm | 4.7 cm (for the most energetic alpha particle) |
| Decay Products | Actinium X (later identified as radium-223) | Radium-223 |
Note: The half-life reported by Hahn was an early estimation based on the decay of the "emanation" (radon-219) produced by radioactinium. Precise measurements were challenging with the instrumentation of the era.
Visualizing the Discovery: Workflows and Decay Chains
To better understand the logical flow of Hahn's experiments and the significance of his discovery, the following diagrams are provided.
Experimental Workflow for the Separation of Radioactinium
Caption: Experimental workflow for the separation and characterization of radioactinium.
The Actinium Decay Chain as Understood After Hahn's Discovery
References
- 1. Early Electroscopes at the National Bureau of Standards | NIST [nist.gov]
- 2. Research Profile - Otto Hahn | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 3. Otto Hahn | Research Starters | EBSCO Research [ebsco.com]
- 4. Otto Hahn - Wikipedia [en.wikipedia.org]
- 5. Electroscopes | Museum of Radiation and Radioactivity [orau.org]
- 6. zenodo.org [zenodo.org]
Methodological & Application
Application Notes and Protocols for Preclinical Evaluation of Thorium-227 Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising modality in cancer treatment that utilizes alpha-particle emitting radionuclides to selectively deliver highly cytotoxic radiation to tumor cells, minimizing damage to surrounding healthy tissue.[1][2][3] Targeted this compound Conjugates (TTCs) are an innovative class of TATs.[4][5] These conjugates consist of a targeting moiety, typically a monoclonal antibody, covalently linked to a chelator that stably complexes the alpha-emitter this compound (²²⁷Th).[4][5][6] The long half-life of ²²⁷Th (18.7 days) is well-suited for antibody-based targeting.[7][8]
The primary mechanism of action of TTCs involves the induction of complex and difficult-to-repair DNA double-strand breaks (DSBs) in target cells upon decay of ²²⁷Th, leading to cell cycle arrest, apoptosis, and necrosis.[1][4][9] Furthermore, emerging evidence suggests that TTCs can also stimulate an anti-tumor immune response.[10]
This document provides detailed application notes and protocols for the preclinical evaluation of ²²⁷Th-based TATs, summarizing key quantitative data from various studies and outlining methodologies for essential experiments.
Preclinical Models and Targets
A variety of preclinical models have been utilized to evaluate the efficacy and safety of TTCs across different cancer types. These include in vitro studies using cancer cell lines and in vivo studies with cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Key targets for TTCs in preclinical studies have included:
-
Prostate-Specific Membrane Antigen (PSMA): For prostate cancer.[5]
-
Mesothelin (MSLN): For ovarian, cervical, and mesothelioma cancers.[4][9]
-
CD70: For renal cell carcinoma.[7]
-
CD22 and CD33: For hematological malignancies.
-
Fibroblast Growth Factor Receptor 2 (FGFR2): For various solid tumors.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of various TTCs.
Table 1: In Vitro Cytotoxicity of TTCs
| TTC Target | Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| MSLN | OVCAR-8 (p-gp negative) | Ovarian | Cell Viability | IC50 | Not specified, but demonstrated efficacy | [4] |
| MSLN | NCI-ADR-RES (p-gp positive) | Ovarian | Cell Viability | IC50 | Not specified, but demonstrated efficacy | [4] |
| CD70 | 786-O | Renal Cell Carcinoma | CellTiter-Glo® | % Viability | Dose-dependent reduction | [7] |
| PSMA | C4-2 (PSMA high) | Prostate | Cell Viability | % Viability | Dose-dependent reduction | [5] |
| PSMA | PC3 (PSMA negative) | Prostate | Cell Viability | % Viability | No significant reduction | [5] |
Table 2: In Vivo Efficacy of TTCs in Xenograft Models
| TTC Target | Animal Model | Cancer Type | Dosing Regimen | Endpoint | Value | Reference |
| MSLN | Nude mice (HeLa-MaTu-ADR CDX) | Cervical | 100, 250, or 500 kBq/kg (single dose) | T/C Ratio | 0.03 - 0.44 | [4] |
| PSMA | Nude mice (various CDX and PDX) | Prostate | 300 - 500 kBq/kg (single dose) | T/C Ratio | 0.01 - 0.31 | [5] |
| CD70 | Nude mice (786-O CDX) | Renal Cell Carcinoma | 50 kBq/kg (single dose) | Tumor Growth Inhibition | Statistically significant | [7] |
| HER2 | Nude mice (DLD-1 BRCA2-/- CDX) | Colorectal | 125 or 300 kBq/kg + Olaparib | Tumor Growth Inhibition | Complete | [2] |
| PD-L1 | Syngeneic mice (MC-38) | Colon | 500 kBq/kg +/- anti-PD-1 | Tumor Growth Inhibition | Statistically significant | [8] |
Table 3: Biodistribution of TTCs in Xenograft Models
| TTC Target | Animal Model | Organ/Tissue | Time Point | % Injected Dose per Gram (%ID/g) | Reference |
| MSLN | Nude mice (ST206B PDX) | Tumor | 168 h | ~25 | [4] |
| MSLN | Nude mice (ST206B PDX) | Blood | 168 h | <5 | [4] |
| MSLN | Nude mice (ST206B PDX) | Liver | 168 h | ~5 | [4] |
| CD70 | Nude mice (786-O CDX) | Tumor | 7 days | 122 ± 42 | [7] |
| CD70 | Nude mice (786-O CDX) | Femur | 7 days | Not specified, but accumulation of ²²³Ra observed | [7] |
| HER2 | Nude mice (SKBR-3 CDX) | Tumor | 3 days | Maximum uptake of 4.6 kBq/g | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the dose-dependent cytotoxic effect of a TTC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
TTC and non-radiolabeled antibody-chelator conjugate (control)
-
Isotype control TTC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the TTC, non-radiolabeled conjugate, and isotype control TTC in complete culture medium.
-
Remove the medium from the wells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 3, 5, and 7 days).[7]
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize the results to the untreated control to determine the percentage of cell viability.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).[4]
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a TTC in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude)
-
Cancer cell line or patient-derived tumor fragments
-
Matrigel (optional)
-
TTC, vehicle control, and isotype control TTC
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inoculate mice with cancer cells (e.g., 2 x 10⁶ cells) or implant tumor fragments.[4]
-
Monitor tumor growth regularly.
-
When tumors reach a specified average size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=10/group).[4]
-
Administer the TTC, vehicle, and isotype control TTC via the appropriate route (typically intravenous). Dosing can be a single injection or a fractionated schedule.[4][5][7]
-
Measure tumor volume (e.g., using the formula: (length x width²)/2) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Calculate the Treatment/Control (T/C) ratio to assess efficacy.
Biodistribution Study
Objective: To determine the uptake and retention of a TTC in the tumor and various organs over time.
Materials:
-
Tumor-bearing mice
-
TTC
-
High-purity germanium (HPGe) detector or gamma counter
-
Dissection tools
-
Tubes for organ collection
-
Analytical balance
Protocol:
-
Administer a single intravenous injection of the TTC to tumor-bearing mice (n=3-6 per time point).[4][13]
-
At predetermined time points (e.g., 24, 168, 336, and 504 hours post-injection), euthanize the animals.[4]
-
Collect blood, tumor, and major organs (e.g., liver, spleen, kidneys, femur).[4]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using an HPGe detector or gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g), correcting for radioactive decay.[4][7]
Analysis of DNA Double-Strand Breaks (γH2AX Staining)
Objective: To confirm the mechanism of action of the TTC by detecting the induction of DNA DSBs in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibody against γH2AX (e.g., from Millipore or Cell Signaling Technology)[4]
-
Secondary antibody conjugated to a fluorescent label or enzyme
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or automated imaging system
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval using an appropriate buffer and heat.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-γH2AX antibody.
-
Wash the sections and incubate with the secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize under a fluorescence microscope.
-
Quantify the γH2AX signal, often by counting the number of positive foci per cell or measuring the fluorescence intensity.[4]
Visualizations
Caption: Mechanism of action of this compound Targeted Alpha Therapy.
Caption: Preclinical experimental workflow for evaluating TTCs.
References
- 1. Evaluation of pharmacokinetic properties, biodistribution and efficacy of modified 227Thorium conjugate | Mattilsynet [mattilsynet.no]
- 2. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Targeted this compound Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evaluation of pharmacokinetic properties, biodistribution and efficacy of this compound-conjugates | Mattilsynet [mattilsynet.no]
- 7. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeted this compound conjugates as treatment options in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 12. indico.triumf.ca [indico.triumf.ca]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Monoclonal Antibodies with Thorium-227
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising modality in precision oncology, delivering highly potent alpha-particle emitting radionuclides to cancer cells while minimizing damage to surrounding healthy tissue.[1][2] Thorium-227 (²²⁷Th), with its half-life of 18.7 days and decay cascade that releases five high-energy alpha-particles, is a compelling radionuclide for TAT.[3] Unlike other alpha emitters such as Radium-223, ²²⁷Th can be stably complexed by chelators, allowing for its conjugation to tumor-targeting monoclonal antibodies (mAbs).[2][4] These ²²⁷Th-labeled immunoconjugates, or Targeted Thorium Conjugates (TTCs), enable the specific delivery of a cytotoxic payload to tumors.[2]
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of monoclonal antibodies with this compound. The information is intended to guide researchers in the development and evaluation of novel ²²⁷Th-based radioimmunotherapeutics.
Principle of ²²⁷Th Radiolabeling
The radiolabeling of monoclonal antibodies with ²²⁷Th involves a multi-step process that begins with the conjugation of a bifunctional chelator to the antibody. This chelator serves to stably bind the ²²⁷Th radionuclide. The antibody-chelator conjugate is then purified and subsequently radiolabeled with ²²⁷Th. The resulting radiolabeled mAb is subjected to rigorous quality control to ensure high radiochemical purity, stability, and retained immunoreactivity before it can be used in preclinical or clinical settings.[5]
Data Summary
The following tables summarize key quantitative data from preclinical studies involving the radiolabeling of various monoclonal antibodies with this compound.
Table 1: Chelators and Radiolabeling Efficiency
| Chelator | Antibody | Radiolabeling Yield/Efficiency | Radiochemical Purity (%) | Specific Activity | Reference(s) |
| p-SCN-Bn-DOTA | Rituximab, Trastuzumab | 6-17% (overall yield) | Not specified | 500-1000 Bq/µg | [6][7] |
| p-SCN-Bn-DOTA | Generic mAb | 60-80% | Not specified | Not specified | [8] |
| 3,2-HOPO | CD70 mAb | Not specified | ≥ 95% | 50 kBq/µg | [3] |
| 3,2-HOPO | MSLN-TTC | Not specified | Not specified | 40 kBq ²²⁷Th/µg | [9] |
| Lumi804 | Ofatumumab | High | >95% | 8 GBq/g | [10] |
| DFOcyclostar | Ofatumumab | Excellent | >95% | Not specified | [10] |
| HEHA | Ofatumumab | Not specified | >95% | Not specified | [10] |
| DOTA | Ofatumumab | ≤ 5% | >95% | 0.08 GBq/g | [10] |
| p-SCN-Bn-DOTHOPO | Trastuzumab | ≥ 95% | ≥ 95% | Not specified | [11][12] |
Table 2: In Vitro and In Vivo Stability of ²²⁷Th-labeled Monoclonal Antibodies
| Chelator | Antibody | In Vitro Stability | In Vivo Stability | Reference(s) |
| p-SCN-Bn-DOTA | Rituximab, Trastuzumab | Relevant stability in 80% fetal bovine serum at 37°C | Not specified | [6][7] |
| p-SCN-Bn-DOTA | Generic mAb | 80-90% protein fraction yield after 14 days in serum | Acceptable biodistribution and tumor uptake | [8] |
| 3,2-HOPO | CD70 mAb | Not specified | Significant tumor uptake and retention (122 ± 42% ID/g at day 7) | [3] |
| Lumi804 | Ofatumumab | >85% bound after 7 days in serum | Confirmed tumor targeting in Raji-tumors | [10] |
| DFOcyclostar | Ofatumumab | >95% bound after 7 days in serum | High liver and spleen uptake, suggesting aggregation | [10] |
| HEHA | Ofatumumab | 50% decomplexation over 24h in serum | High liver and bone uptake | [10] |
| DOTA | Ofatumumab | <80% over 7 days | Similar organ distribution to other DOTA-conjugates | [10] |
| p-SCN-Bn-DOTHOPO | Trastuzumab | Stable in human serum | Partial degradation upon injection | [11] |
Experimental Protocols
Protocol 1: Conjugation of Bifunctional Chelator to Monoclonal Antibody
This protocol describes the conjugation of a bifunctional chelator (e.g., p-SCN-Bn-DOTA or a 3,2-HOPO derivative with an isothiocyanate group) to a monoclonal antibody. The isothiocyanate group reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable thiourea (B124793) bond.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Bifunctional chelator (e.g., p-SCN-Bn-DOTA or p-SCN-Bn-DOTHOPO)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into the conjugation buffer using a desalting column or dialysis.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Chelator Preparation:
-
Dissolve the bifunctional chelator in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 chelator:mAb). The optimal ratio should be determined empirically for each antibody.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or 37°C with gentle agitation.
-
-
Purification of the Antibody-Chelator Conjugate:
-
Purify the antibody-chelator conjugate from the unconjugated chelator using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.5).
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
The number of chelators per antibody can be determined using various methods, including mass spectrometry or by radiolabeling with a suitable metal isotope (e.g., Zirconium-89 for DOTA- or HOPO-based chelators) and measuring the specific activity.[11]
-
Protocol 2: Radiolabeling of Antibody-Chelator Conjugate with this compound
This protocol outlines the radiolabeling of the antibody-chelator conjugate with ²²⁷Th.
Materials:
-
Purified antibody-chelator conjugate
-
This compound in a suitable solution (e.g., 0.1 M HCl)
-
Radiolabeling buffer (e.g., 0.25 M ammonium acetate, pH 5.5)
-
Reaction vial (e.g., polypropylene (B1209903) microcentrifuge tube)
-
Heating block or water bath
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
-
Instant thin-layer chromatography (iTLC) system for quality control
-
Gamma counter or other suitable radiation detector
Procedure:
-
Radiolabeling Reaction:
-
In a reaction vial, combine the purified antibody-chelator conjugate with the ²²⁷Th solution in the radiolabeling buffer.
-
The amount of ²²⁷Th will depend on the desired specific activity.
-
Incubate the reaction mixture at room temperature or an elevated temperature (e.g., 37-40°C) for 20-60 minutes.[3][11][12] The optimal temperature and incubation time should be determined for each conjugate.
-
-
Purification of the ²²⁷Th-labeled Antibody:
-
Purify the ²²⁷Th-labeled mAb from unbound ²²⁷Th using an SEC column pre-equilibrated with a formulation buffer (e.g., phosphate-buffered saline with human serum albumin).
-
Collect the fractions containing the radiolabeled antibody.
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity of the final product using iTLC.[3] A common mobile phase is 0.9% NaCl, where the radiolabeled antibody remains at the origin and free ²²⁷Th moves with the solvent front. The radiochemical purity should typically be ≥ 95%.[3]
-
Specific Activity: Calculate the specific activity by dividing the total radioactivity of the purified product by the total amount of antibody.
-
Immunoreactivity: Assess the immunoreactivity of the radiolabeled mAb by performing a cell-binding assay with antigen-positive and antigen-negative cells.[6][7][8] The immunoreactive fraction should be determined and compared to the unlabeled antibody.
-
Visualizations
Experimental Workflow for Radiolabeling
Caption: Workflow for the preparation of ²²⁷Th-labeled monoclonal antibodies.
This compound Decay Cascade and Therapeutic Principle
Caption: Principle of TAT using ²²⁷Th-mAbs and the ²²⁷Th decay cascade.
References
- 1. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 3. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Alpha Therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preparation of radiolabeled monoclonal antibodies for human use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of TH227-labeled radioimmunoconjugates, assessment of serum stability and antigen binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. A Targeted this compound Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. escholarship.org [escholarship.org]
- 12. Item - Synthesis and Evaluation of a Bifunctional Chelator for this compound Targeted Radiotherapy - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Thorium-227 Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, radiolabeling, and evaluation of novel chelating agents for Thorium-227 (²²⁷Th), a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT). The information is compiled from recent preclinical studies and is intended to guide researchers in the development of next-generation ²²⁷Th-based radiopharmaceuticals.
Introduction
Targeted Alpha Therapy (TAT) is a rapidly advancing modality in cancer treatment that utilizes alpha-emitting radionuclides to deliver highly cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissue.[1][2][3] this compound (²²⁷Th), with its half-life of 18.7 days and a decay chain that releases five high-energy alpha particles, is a particularly promising candidate for TAT.[4][5][6] A critical component for the success of ²²⁷Th-based therapies is the development of chelators that can stably bind the large, tetravalent Th(IV) cation and be readily conjugated to targeting moieties such as monoclonal antibodies.[7][8][9] This document outlines the synthesis and evaluation of several promising chelators, with a focus on hydroxypyridinone (HOPO) and macrocyclic polyaminocarboxylate derivatives.
Featured Chelating Agents
Recent research has highlighted several classes of chelators for their potential in ²²⁷Th chelation. The octadentate hydroxypyridinone (HOPO) chelators, such as 3,2-HOPO derivatives, have demonstrated efficient and stable complexation of ²²⁷Th at ambient temperatures, making them suitable for radiolabeling sensitive biomolecules.[7][10][11][12] Additionally, novel macrocyclic chelators are being explored for their favorable in vivo stability. This document will focus on representative examples from these classes.
Data Summary: Comparison of Novel this compound Chelators
The following table summarizes the performance of several recently evaluated chelators for this compound, providing a comparative overview of their radiolabeling efficiency and in vitro stability.
| Chelator/Conjugate | Radiolabeling Conditions | Radiochemical Purity | Specific Activity | In Vitro Stability (Human Serum) | Reference |
| p-SCN-Bn-DOTHOPO-Trastuzumab | pH 5.5, Room Temp, 60 min | ≥95% | Not Reported | >90% intact after 21 days at 37°C | [13][14][15] |
| ²²⁷Th-L804-Ofatumumab | Not Specified | >95% | 8 GBq/g | >85% bound after 7 days | [4][7] |
| ²²⁷Th-HEHA-Ofatumumab | Not Specified | >95% | Not Reported | Moderate, 50% decomplexation in 24h | [4][7] |
| ²²⁷Th-DFOcyclo*-Ofatumumab | Not Specified | >95% | Not Reported | >95% bound over 7 days | [4][7] |
| ²²⁷Th-DOTA-Ofatumumab | Not Specified | ≤5% | 0.08 GBq/g | <80% over 7 days | [4][7] |
| Spermine-(Me-3,2-HOPO)₄ | Not Specified | High Yield (83%) | Not Reported | 87% bound after 6 days (PBS) | [16] |
| H₄octapa | Not Specified | High Yield (65%) | Not Reported | 87% bound after 6 days (PBS) | [16] |
| H₄py4pa | Not Specified | High Yield (87%) | Not Reported | 87% bound after 6 days (PBS) | [16] |
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional HOPO Chelator (Conceptual Outline)
This protocol provides a generalized workflow for the synthesis of a bifunctional hydroxypyridinone (HOPO) chelator, exemplified by structures like p-SCN-Bn-DOTHOPO, designed for antibody conjugation. The synthesis typically involves the preparation of a protected HOPO building block, its coupling to a polyamine scaffold, and subsequent deprotection and functionalization with a bio-conjugation handle (e.g., an isothiocyanate group).
Caption: Conceptual workflow for the synthesis of a bifunctional HOPO chelator.
Methodology:
-
Synthesis of Protected HOPO Unit: Synthesize the 1-hydroxy-2-pyridinone (1,2-HOPO) or 3-hydroxy-2-pyridinone (3,2-HOPO) moiety with protecting groups on the hydroxyl and other reactive functionalities.
-
Synthesis of Polyamine Scaffold: Prepare a cyclic or linear polyamine backbone that will serve as the scaffold for the chelating arms.
-
Coupling Reaction: Covalently attach the protected HOPO units to the amine groups of the scaffold.
-
Deprotection: Remove the protecting groups to expose the chelating hydroxypyridinone functionalities.
-
Functionalization: Introduce a bifunctional linker with a reactive group (e.g., isothiocyanate, maleimide) for subsequent conjugation to a targeting biomolecule.
-
Purification: Purify the final bifunctional chelator using chromatographic techniques such as HPLC.
Protocol 2: Conjugation of Chelator to a Monoclonal Antibody
This protocol describes the conjugation of a bifunctional chelator (e.g., p-SCN-Bn-DOTHOPO) to a monoclonal antibody (mAb) via lysine (B10760008) residues.
Caption: Workflow for the conjugation of a bifunctional chelator to an antibody.
Methodology:
-
Antibody Preparation: Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5).
-
Chelator Preparation: Dissolve the bifunctional chelator in an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the chelator solution to the antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature or 4°C for a defined period (e.g., 1-4 hours).
-
Purification: Remove unconjugated chelator and other small molecules from the immunoconjugate using size-exclusion chromatography (e.g., PD-10 desalting columns or SEC-HPLC).
-
Characterization: Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by co-labeling with a fluorescent dye.
Protocol 3: Radiolabeling of Immunoconjugate with this compound
This protocol details the radiolabeling of the chelator-antibody conjugate with this compound.
Caption: General workflow for radiolabeling an immunoconjugate with this compound.
Methodology:
-
Preparation of Reagents: Prepare a labeling buffer (e.g., 0.2 M acetate buffer, pH 5.5). The immunoconjugate should be in a metal-free buffer.
-
Radiolabeling Reaction: In a shielded container, combine the immunoconjugate with the this compound solution in the labeling buffer. The reaction is typically incubated at room temperature for 30-60 minutes.[10][13][14]
-
Quenching (Optional): The reaction can be quenched by adding a solution of a competing chelator like DTPA to complex any unbound ²²⁷Th.
-
Purification: Purify the radiolabeled immunoconjugate from unbound ²²⁷Th using size-exclusion chromatography (e.g., Zeba spin desalting columns).[17]
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using methods such as instant thin-layer chromatography (iTLC) or radio-HPLC.[17]
Protocol 4: In Vitro Stability Assessment
This protocol describes a method to assess the stability of the ²²⁷Th-immunoconjugate in human serum.
Methodology:
-
Incubation: Add the purified ²²⁷Th-labeled immunoconjugate to human serum and incubate at 37°C.
-
Time Points: At various time points (e.g., 1, 24, 48, 96, and 168 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots by size-exclusion chromatography or iTLC to determine the percentage of ²²⁷Th that remains bound to the antibody.
-
Data Reporting: Report the stability as the percentage of intact radiolabeled immunoconjugate over time.
Protocol 5: In Vivo Biodistribution Studies
This protocol provides a general outline for evaluating the biodistribution of a ²²⁷Th-labeled immunoconjugate in a tumor-bearing mouse model.
Methodology:
-
Animal Model: Utilize an appropriate tumor-bearing animal model (e.g., xenograft model with human cancer cells).
-
Injection: Administer a defined activity of the ²²⁷Th-labeled immunoconjugate to the animals, typically via intravenous injection.
-
Time Points: At selected time points post-injection (e.g., 24, 48, 96, and 168 hours), euthanize a cohort of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, bone).
-
Activity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data provides insights into tumor targeting and off-target accumulation.
Signaling Pathway: Mechanism of Action of Targeted Alpha Therapy
Targeted Thorium Conjugates (TTCs) exert their cytotoxic effects primarily through the induction of complex double-strand DNA breaks (DSBs).[7][11] The high linear energy transfer (LET) of alpha particles leads to clustered DNA damage that is difficult for cancer cells to repair, ultimately triggering cell death pathways.
Caption: Simplified signaling pathway for the cytotoxic action of ²²⁷Th-TTCs.
Conclusion
The development of novel chelating agents is paramount to advancing the field of Targeted Alpha Therapy with this compound. The protocols and data presented herein provide a framework for the synthesis, conjugation, radiolabeling, and evaluation of these promising therapeutic agents. Continued research and optimization of chelator design will be crucial for improving the in vivo stability and therapeutic efficacy of ²²⁷Th-based radiopharmaceuticals.
References
- 1. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 2. openmedscience.com [openmedscience.com]
- 3. Targeted this compound conjugates as treatment options in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 227Th [prismap.eu]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Alpha Therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrocyclic 1,2-Hydroxypyridinone-Based Chelators as Potential Ligands for this compound and Zirconium-89 Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of a Bifunctional Chelator for this compound Targeted Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of a Bifunctional Chelator for this compound Targeted Radiotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 16. Thorium chelators for targeted alpha therapy: Rapid chelation of thorium-226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Biodistribution and Pharmacokinetic Studies of Thorium-227 Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution and pharmacokinetic (PK) studies of Thorium-227 (²²⁷Th) conjugates. This compound Targeted Conjugates (TTCs) are a promising class of targeted alpha therapy (TAT) for cancer treatment.[1][2][3][4] TTCs consist of a monoclonal antibody or another targeting moiety, a chelator (like 3,2-hydroxypyridinone - 3,2-HOPO), and the alpha-emitting radionuclide ²²⁷Th.[2][5][6] The long half-life of ²²⁷Th (18.7 days) is compatible with the biological half-life of antibodies, and its decay cascade releases potent, high-energy alpha particles that induce difficult-to-repair double-strand DNA breaks in target cancer cells, leading to cell death.[5][6][7][8]
Understanding the in vivo behavior of these complex bioconjugates is critical for their preclinical and clinical development. These studies are essential to determine tumor targeting, on-target/off-tumor toxicities, and to establish a therapeutic window.
Section 1: Overview of Biodistribution and Pharmacokinetics of ²²⁷Th Conjugates
In vivo biodistribution studies are designed to quantify the uptake and retention of the ²²⁷Th conjugate in the tumor, blood, and various organs and tissues over time. Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the conjugate, providing critical parameters such as blood clearance rates and half-life.
The general workflow for these studies involves systemic administration of the ²²⁷Th conjugate into tumor-bearing animal models, followed by sample collection at various time points. The radioactivity in tumors, organs, and blood is then measured to determine the concentration of the conjugate, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Mechanism of Action and Rationale
Targeted alpha therapies (TATs) like TTCs deliver highly cytotoxic alpha particles with a short path length (20-100 µm) directly to the tumor site, which minimizes damage to surrounding healthy tissue.[5] The high linear energy transfer (LET) of alpha particles (50-230 keV/µm) causes complex, clustered DNA double-strand breaks that are difficult for cancer cells to repair.[5] The efficacy of a TTC is dependent on its ability to accumulate and be retained at the tumor site while clearing efficiently from circulation and normal tissues.
Caption: Workflow of TTC action from administration to cellular effect.
Section 2: Quantitative Biodistribution Data
The following tables summarize quantitative biodistribution data from various preclinical studies of ²²⁷Th-conjugates. Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation (SD).
Table 1: Biodistribution of Mesothelin-Targeted TTC (MSLN-TTC) in Ovarian Cancer PDX Model (ST206B)[1]
Dose: 250 kBq/kg, single i.v. injection
| Time Point (hours) | Tumor | Blood | Liver | Femur | Spleen | Kidneys |
| 168 | ~28 | ~2 | ~4 | ~2 | ~1.5 | ~3 |
| 336 | ~35 | <1 | ~3 | ~2.5 | ~1 | ~2.5 |
Table 2: Biodistribution of CD70-Targeted TTC (CD70-TTC) in Renal Cell Carcinoma Model (786-O)[7]
Dose: 50-500 kBq/kg
| Time Point (days) | Tumor (%ID/g) | Isotype Control Tumor (%ID/g) |
| 7 | 122 ± 42 | 3 |
Table 3: Biodistribution of HER2-Targeted TTC (²²⁷Th-trastuzumab) in Breast Cancer Xenograft Model (SKBR-3)[9]
Normalized to an injection of 400 kBq/kg
| Time Point (days) | Tumor | Blood | Liver | Spleen | Kidney | Femur |
| 1 | ~25 | ~18 | ~6 | ~3 | ~5 | ~1 |
| 3 | ~38 | ~10 | ~5 | ~2 | ~4 | ~1.5 |
| 7 | ~35 | ~3 | ~4 | ~1.5 | ~3 | ~2 |
| 14 | ~28 | <1 | ~3 | ~1 | ~2 | ~2.5 |
| 21 | ~20 | <1 | ~2 | <1 | ~1.5 | ~2.5 |
Table 4: Biodistribution of PD-L1-Targeted TTC in Murine Colon Cancer Model (MC-38)[6]
Dose: 500 kBq/kg
| Time Point (hours) | Tumor | Blood | Liver | Spleen |
| 24 | ~10 | ~5 | ~5 | >50 |
| 168 | ~5 | <1 | ~2 | ~20 |
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for conducting in vivo biodistribution and pharmacokinetic studies of ²²⁷Th conjugates.
Protocol 1: General In Vivo Biodistribution Study
This protocol describes a typical biodistribution study in a subcutaneous tumor xenograft mouse model.
1. Animal Model and Tumor Inoculation: 1.1. Use immunocompromised mice (e.g., athymic nude mice) for human cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[1][7][9] 1.2. Subcutaneously inoculate a suspension of tumor cells (e.g., 2 x 10⁶ cells) into the flank of each mouse.[1] 1.3. Allow tumors to grow to a predetermined size (e.g., 100-200 mm³) before starting the treatment.
2. Preparation and Administration of ²²⁷Th Conjugate: 2.1. The ²²⁷Th conjugate is typically prepared by coupling a chelator to the antibody, followed by radiolabeling with ²²⁷Th in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.5) at room temperature.[6][9] 2.2. Determine the specific activity (e.g., kBq/µg) of the final product. 2.3. Dilute the ²²⁷Th conjugate in a sterile, biocompatible vehicle (e.g., saline) to the desired radioactivity dose (e.g., 250-500 kBq/kg).[1][6] 2.4. Administer a single dose of the conjugate to each mouse, typically via intravenous (i.v.) tail vein injection.[6] Include control groups receiving vehicle or a radiolabeled isotype control antibody.[1][7]
3. Sample Collection: 3.1. At predefined time points post-injection (e.g., 24, 168, 336, and 504 hours), euthanize a cohort of mice (n=3-6 per group).[1][9] 3.2. Immediately collect blood via cardiac puncture. 3.3. Dissect and collect tumors and key organs (e.g., liver, spleen, kidneys, femur, lungs, heart).[1][2] 3.4. Rinse tissues to remove excess blood, blot dry, and place in pre-weighed tubes.
4. Radioactivity Measurement: 4.1. Weigh each tissue sample. 4.2. Measure the radioactivity of ²²⁷Th in each sample using a gamma counter or a high-purity germanium (HPGe) detector.[1][6] It is important to also account for the daughter nuclide ²²³Ra, which may have a different biodistribution.[9][10] Dual-isotope imaging or spectral analysis techniques can be used to quantify both isotopes.[10][11][12] 4.3. Prepare standards from the injected dose to calibrate the counter.
5. Data Analysis: 5.1. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample. 5.2. Formula: %ID/g = (Counts per minute in tissue / Net injected counts per minute) / (Tissue weight in grams) * 100. 5.3. Calculate the mean and standard deviation for each tissue at each time point. 5.4. Plot the data to visualize the uptake and clearance kinetics in different tissues.
Caption: Experimental workflow for a typical in vivo biodistribution study.
Protocol 2: Pharmacokinetic (PK) Study
This protocol focuses on determining the pharmacokinetic parameters of a ²²⁷Th conjugate from blood samples.
1. Animal and Dosing: 1.1. Use non-tumor-bearing or tumor-bearing mice as required by the study design. 1.2. Administer a single i.v. dose of the ²²⁷Th conjugate as described in Protocol 1.
2. Blood Sampling: 2.1. Collect serial blood samples from the same animal if possible (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h). 2.2. Alternatively, use terminal blood collection from different cohorts of animals at each time point. 2.3. Place blood into pre-weighed tubes containing an anticoagulant.
3. Sample Processing and Measurement: 3.1. Weigh the blood samples. 3.2. Measure the radioactivity in each blood sample using a gamma counter.
4. Data Analysis: 4.1. Calculate the %ID/g for each blood sample at each time point. 4.2. Plot the blood concentration (%ID/g) versus time on a semi-logarithmic scale. 4.3. Use pharmacokinetic modeling software (e.g., non-compartmental analysis) to determine key PK parameters, such as:
- Cmax: Maximum concentration in the blood.
- t½ (alpha): Distribution half-life.
- t½ (beta): Elimination half-life.
- AUC: Area under the concentration-time curve.
- Clearance (CL): Volume of plasma cleared of the drug per unit time.
Section 4: Key Considerations and Troubleshooting
-
Choice of Animal Model: The animal model should be relevant to the human disease. Patient-derived xenograft (PDX) models often better recapitulate the heterogeneity of human tumors than cell line-derived models.[13]
-
Isotype Control: An isotype-matched, radiolabeled, non-targeting antibody is a crucial control to distinguish between antigen-specific uptake and non-specific accumulation (e.g., through the enhanced permeability and retention - EPR effect).[7]
-
Daughter Nuclides: The decay of ²²⁷Th produces ²²³Ra (t½ = 11.4 days), which can dissociate from the chelator and have its own distinct biodistribution, often accumulating in bone.[10] It is essential to account for this in dosimetry calculations. Imaging techniques that can differentiate between ²²⁷Th and ²²³Ra are highly valuable.[10][11]
-
Stability of the Conjugate: The stability of the complex between the chelator and ²²⁷Th is critical. Poor in vivo stability can lead to the release of free ²²⁷Th, which can accumulate in organs like the bone and liver, causing toxicity.[3][14]
-
Animal Welfare: Monitor animals daily for signs of toxicity, such as weight loss, tumor ulceration, or changes in behavior.[15] Adhere to all institutional and national animal welfare guidelines.
References
- 1. A Targeted this compound Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Alpha Therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
- 7. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mono- and multimeric PSMA-targeting small molecule-thorium-227 conjugates for optimized efficacy and biodistribution in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of pharmacokinetic properties, biodistribution and efficacy of modified this compound-targeting conjugate | Mattilsynet [mattilsynet.no]
Application Notes and Protocols for the Development of Thorium-227 Based Radiopharmaceuticals in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising therapeutic modality in oncology that utilizes alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to cancer cells.[1][2] Alpha particles are characterized by high linear energy transfer (LET) and a short path length of 50-100 μm, which translates to a low number of cellular hits required to induce difficult-to-repair complex double-stranded DNA breaks, leading to cell cycle arrest and death, while minimizing damage to surrounding healthy tissue.[1][3][4][5]
Thorium-227 (²²⁷Th) is an alpha-emitting radionuclide with properties well-suited for TAT.[3][6] Unlike Radium-223 (²²³Ra), the only approved alpha-emitter for cancer therapy which cannot be readily complexed to targeting moieties, ²²⁷Th can be stably chelated and conjugated to tumor-targeting molecules such as monoclonal antibodies.[1][4][5] These Targeted Thorium Conjugates (TTCs) enable the selective delivery of the potent alpha-particle payload to tumors expressing specific antigens.[1][4] Preclinical and early clinical studies have shown the potential of TTCs across a range of hematological and solid tumors, including those resistant to other therapies.[1][4][5]
This document provides detailed application notes and protocols for the development of ²²⁷Th-based radiopharmaceuticals, summarizing key data and experimental methodologies.
I. Properties and Characteristics of this compound
This compound is a critical component of this therapeutic strategy. Its physical and nuclear properties are summarized in the table below.
| Property | Value | Reference |
| Half-life | 18.68 days | [3][7] |
| Decay Mode | Alpha (α) emission | [7] |
| Alpha Particle Energy | 5.9 MeV | [4] |
| Progenitor Nuclide | Actinium-227 (²²⁷Ac) (Half-life: 21.8 years) | [4] |
| Decay Chain | Decays to stable Lead-207 (²⁰⁷Pb) via Radium-223 (²²³Ra) and other short-lived daughters, releasing a total of five alpha particles. | [4][8] |
| Chelation | Can be stably complexed by chelators like the octadentate 3,2-hydroxypyridinone (3,2-HOPO). | [1][4][5] |
II. Preclinical Efficacy of Targeted this compound Conjugates (TTCs)
Numerous preclinical studies have demonstrated the anti-tumor activity of TTCs targeting various cancer antigens. This section summarizes key quantitative data from these studies.
In Vitro Cytotoxicity
| Target Antigen | Cancer Cell Line | TTC | IC50 / Cell Viability Reduction | Reference |
| PSMA | PSMA-positive prostate cancer cells | PSMA-TTC | Potent and selective reduction in cell viability, dependent on PSMA expression levels. | [4] |
| CD70 | 786-O (Renal Cell Carcinoma) | CD70-TTC | Dose-dependent reduction in cell viability. | [4] |
| HER2 | HER2-expressing ovarian cancer cell lines | ²²⁷Th-trastuzumab | Cytotoxic effects at clinically relevant concentrations. | [1] |
| MSLN | OVCAR-8 (p-gp negative ovarian) | MSLN-TTC | Demonstrated efficacy. | [3] |
| MSLN | NCI-ADR-RES (p-gp positive ovarian) | MSLN-TTC | Efficacy not impacted by p-gp expression. | [3] |
In Vivo Tumor Growth Inhibition
| Target Antigen | Tumor Model | TTC | Dose and Schedule | Tumor Growth Inhibition (T/C values or other metrics) | Reference |
| PSMA | Subcutaneous cell line and PDX models of prostate cancer | PSMA-TTC | Single injection of 300 to 500 kBq/kg | Strong antitumor efficacy with T/C values of 0.01 to 0.31. | [5] |
| CD70 | 786-O xenograft | CD70-TTC | Single dose of 50, 100, 300, and 500 kBq/kg | Dose-dependent and statistically significant inhibition of tumor growth. | [4] |
| MSLN | OVCAR-8 and NCI-ADR-RES xenografts | MSLN-TTC | 2 x 250 kBq/kg or 2 x 500 kBq/kg | Almost equal antitumor activity in both models, independent of p-gp expression. | [3] |
| LRRC15 | Glioblastoma xenografts | [²²⁷Th]Th-DUNP19 | 410 kBq/kg | Significant tumor growth inhibition (p<0.005). | [9] |
| HER2 | HER2-positive ovarian cancer xenograft | ²²⁷Th-trastuzumab | Not specified | Delayed tumor growth and survival benefit vs. unlabeled trastuzumab. | [1] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the development of ²²⁷Th-based radiopharmaceuticals.
Protocol 1: Conjugation of a Targeting Antibody with a 3,2-HOPO Chelator
Objective: To covalently link a bifunctional 3,2-hydroxypyridinone (HOPO) chelator to a tumor-targeting monoclonal antibody.
Materials:
-
Tumor-targeting monoclonal antibody (e.g., trastuzumab, anti-PSMA antibody)
-
N-hydroxysuccinimide (NHS)-activated 3,2-HOPO chelator
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) system
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS.
-
-
Chelator Activation (if not pre-activated):
-
The carboxylic acid group on the HOPO chelator can be activated using standard procedures with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC.
-
-
Conjugation Reaction:
-
The conjugation is achieved by coupling the NHS-activated 3,2-HOPO chelator to the ε-amino groups of lysine (B10760008) residues on the antibody.
-
Add the activated chelator to the antibody solution at a defined molar ratio (e.g., 10-fold molar excess of chelator to antibody).
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted chelator and byproducts by purifying the antibody-chelator conjugate using a Size Exclusion Chromatography (SEC) system (e.g., a PD-10 desalting column).
-
Elute with a suitable buffer, such as PBS.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
Measure the chelator-to-antibody ratio (CAR) using spectrophotometry by measuring absorbance at both 280 nm (for the antibody) and a wavelength specific to the chelator (e.g., 335 nm for HOPO).
-
Protocol 2: Radiolabeling of Antibody-Chelator Conjugate with this compound
Objective: To radiolabel the antibody-chelator conjugate with ²²⁷Th.
Materials:
-
²²⁷ThCl₄ solution
-
Antibody-chelator conjugate from Protocol 1
-
Labeling buffer: 30 mmol/L citrate, 70 mmol/L NaCl, 0.5 mg/mL p-aminobenzoic acid (PABA), 2 mmol/L EDTA, pH 5.5
-
Instant Thin-Layer Chromatography (iTLC) system
-
Gamma counter or other suitable radiation detector
Procedure:
-
Preparation of ²²⁷Th:
-
²²⁷Th is typically purified from an Actinium-227 (²²⁷Ac) source via ion exchange chromatography.
-
-
Radiolabeling Reaction:
-
In a sterile, shielded vial, add the antibody-chelator conjugate to the labeling buffer.
-
Add the ²²⁷ThCl₄ solution to the conjugate solution.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.[10]
-
-
Quality Control - Radiochemical Purity (RCP):
-
Determine the RCP of the resulting Targeted Thorium Conjugate (TTC) using an iTLC system.
-
The RCP is defined as the fraction of ²²⁷Th bound to the antibody-chelator conjugate.
-
Analyze the iTLC strip using a gamma counter or phosphor imager to quantify the distribution of radioactivity. A successful radiolabeling should yield an RCP of >95%.
-
-
Purification (if necessary):
-
If the RCP is below the desired specification, the TTC can be purified using SEC to remove any unbound ²²⁷Th.
-
Protocol 3: In Vitro Cell Viability/Cytotoxicity Assay
Objective: To determine the cytotoxic effect of the TTC on cancer cells.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
TTC and corresponding non-radiolabeled antibody-chelator conjugate (isotype control)
-
96-well opaque-walled assay plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the TTC and the isotype control in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the TTC or control.
-
Include wells with untreated cells (vehicle control) and cells treated with a lysis agent (for 100% cytotoxicity control).
-
-
Incubation:
-
Incubate the plates for a desired exposure period (e.g., 3, 5, and 7 days) at 37°C in a humidified incubator with 5% CO₂.
-
-
Measurement of Cell Viability:
-
At each time point, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to that of the untreated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the concentration of the TTC to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the biodistribution and anti-tumor efficacy of the TTC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
TTC and vehicle control
-
Calibrated dose administration equipment
-
Gamma counter for biodistribution studies
-
Calipers for tumor measurement
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment and control groups.
-
-
Biodistribution Study:
-
Administer a single intravenous injection of the TTC to a cohort of tumor-bearing mice.
-
At selected time points post-injection (e.g., 24h, 48h, 72h, 7d), euthanize a subset of animals.
-
Collect blood and dissect relevant organs and tissues (tumor, liver, spleen, kidneys, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Efficacy Study:
-
Administer the TTC to the treatment group at a specified dose and schedule (e.g., a single dose of 500 kBq/kg).
-
Administer the vehicle control to the control group.
-
Measure the tumor volume (using calipers) and body weight of the animals regularly (e.g., twice a week).
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint size.
-
-
Data Analysis:
-
For the biodistribution study, plot the %ID/g for each tissue over time.
-
For the efficacy study, plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
-
Monitor and report any signs of toxicity, such as significant body weight loss.
-
IV. Visualizations
This compound Decay Chain
Caption: The decay cascade of this compound to stable Lead-207.
Mechanism of Action of a ²²⁷Th-Targeted Thorium Conjugate (TTC)
Caption: Targeted delivery and induction of apoptosis by a ²²⁷Th-TTC.
Experimental Workflow for TTC Development and Evaluation
Caption: A streamlined workflow for the development of ²²⁷Th-TTCs.
References
- 1. A Targeted this compound Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. minervaimaging.com [minervaimaging.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Efficacy of a PSMA-Targeted this compound Conjugate (PSMA-TTC), a Targeted Alpha Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 0 imaging studies for radiopharmaceutical development | TRACER [tracercro.com]
- 7. Cytotoxicity Assay Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
- 10. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
Application Notes and Protocols for Conjugating Thorium-227 to Peptides and Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the conjugation of the alpha-emitting radionuclide Thorium-227 (²²⁷Th) to peptides and small molecules for the development of targeted alpha therapies (TAT).
Introduction
Targeted alpha therapy is a promising modality in oncology that utilizes alpha-emitting radionuclides to deliver highly cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.[1][2][3] this compound is a particularly attractive radionuclide for TAT due to its 18.7-day half-life and its decay cascade, which releases multiple alpha particles, leading to potent and localized cell killing through the induction of double-strand DNA breaks.[4][5][6] The stable conjugation of ²²⁷Th to a targeting moiety, such as a peptide or a small molecule, is crucial for the effective delivery of the radionuclide to the tumor site. This is achieved through the use of bifunctional chelators, which bind ²²⁷Th with high affinity and stability, and can be covalently attached to the targeting biomolecule.[4][7]
This document outlines the chemistry of various chelators, provides a comparison of their performance, and offers detailed protocols for conjugation, purification, and quality control of ²²⁷Th-labeled peptides and small molecules.
Chelator Selection and Performance
The choice of a bifunctional chelator is critical for the successful development of a ²²⁷Th-based radiopharmaceutical. The ideal chelator should exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with ²²⁷Th to prevent premature release of the radionuclide in vivo, and be readily conjugated to the targeting molecule without compromising its biological activity. Several classes of chelators have been investigated for this compound, with varying performance characteristics.
A comparison of commonly used chelators for this compound is summarized in the table below.
| Chelator | Targeting Moiety | Labeling Efficiency | Specific Activity | In Vitro Stability (7 days) | Reference |
| p-SCN-Bn-DOTA | Antibody (Ofatumumab) | ≤5% | 0.08 GBq/g | <80% | [8] |
| p-SCN-Bn-DOTA | Antibody | 60-80% (pre-conjugated) | Not Reported | 80-90% protein fraction yield | [9] |
| p-SCN-Bn-HEHA | Antibody (Ofatumumab) | Not Reported | Not Reported | ~50% decomplexation in 24h | [8] |
| DFOcyclo* | Antibody (Ofatumumab) | Excellent | Not Reported | >95% | [8] |
| Lumi804 | Antibody (Ofatumumab) | High | 8 GBq/g | >85% | [8] |
| 3,2-HOPO | Antibody | High | Not Reported | High | [4] |
| p-SCN-Bn-DOTHOPO | Antibody (Trastuzumab) | ≥95% | Not Reported | Stable in human serum | [7][10][11] |
Experimental Protocols
Protocol 1: Conjugation of a Peptide with an NHS-Ester of DOTA
This protocol describes the conjugation of a peptide containing a primary amine (e.g., lysine (B10760008) residue or N-terminus) with a pre-activated N-hydroxysuccinimide (NHS) ester of DOTA.
Materials:
-
Peptide with a primary amine
-
DOTA-NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Glycine or Tris solution, pH 8.0
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Mass Spectrometer
Procedure:
-
Peptide Preparation:
-
Dissolve the purified peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the peptide for reaction with the NHS ester.
-
-
DOTA-NHS Ester Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis.[1]
-
-
Conjugation Reaction:
-
Calculate the required volume of the DOTA-NHS ester stock solution to achieve a 5- to 10-fold molar excess relative to the peptide.[12]
-
Add the calculated volume of the DOTA-NHS ester solution to the peptide solution.
-
Gently vortex the mixture and incubate at room temperature (25°C) for 1-4 hours with gentle agitation.[12] The reaction time may require optimization depending on the peptide.
-
-
Quenching the Reaction:
-
Purification of the DOTA-Peptide Conjugate:
-
Purify the crude reaction mixture by RP-HPLC.
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA to a pH of 2-3. Filter the sample through a 0.22 µm filter.
-
HPLC Conditions:
-
Column: C18 semi-preparative column.
-
Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be 5-65% Solvent B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and the conjugate.
-
Flow Rate: Typically 1-5 mL/min for a semi-preparative column.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Collect fractions corresponding to the DOTA-peptide conjugate peak. The conjugate will typically elute earlier than the unconjugated peptide due to the increased hydrophilicity from the DOTA moiety.
-
-
Characterization:
-
Confirm the identity of the purified DOTA-peptide conjugate by mass spectrometry. The mass of the conjugate should correspond to the mass of the peptide plus the mass of the DOTA moiety minus the mass of water.
-
Protocol 2: Radiolabeling of DOTA-Peptide with this compound
This protocol describes the radiolabeling of the purified DOTA-peptide conjugate with this compound. All work with radioactivity must be performed in a designated radioactivity laboratory with appropriate shielding and safety precautions.
Materials:
-
Purified DOTA-peptide conjugate
-
This compound chloride (²²⁷ThCl₄) solution
-
Labeling Buffer: 0.25 M Ammonium Acetate, pH 5.5
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Radio-Thin Layer Chromatography (radio-TLC) system
-
TLC plates (e.g., silica (B1680970) gel)
-
Mobile Phase for TLC: 50 mM DTPA in saline
Procedure:
-
Preparation:
-
Equilibrate a PD-10 desalting column with the Labeling Buffer.
-
Dissolve the lyophilized DOTA-peptide conjugate in the Labeling Buffer to a concentration of 1 mg/mL.
-
-
Radiolabeling Reaction:
-
In a shielded vial, combine the DOTA-peptide solution with the ²²⁷ThCl₄ solution. The amount of ²²⁷Th will depend on the desired specific activity.
-
Ensure the final pH of the reaction mixture is 5.5. Adjust with the Labeling Buffer if necessary.
-
Incubate the reaction mixture at room temperature for 60 minutes.[7][10] Some protocols for other radionuclides with DOTA suggest heating, but for ²²⁷Th with some chelators, room temperature is sufficient.[7][10]
-
-
Quenching the Reaction:
-
Add a small volume of the DTPA Quenching Solution to the reaction mixture to complex any unbound ²²⁷Th.
-
-
Purification of the ²²⁷Th-DOTA-Peptide:
-
Apply the quenched reaction mixture to the pre-equilibrated PD-10 column.
-
Elute the ²²⁷Th-labeled peptide with the Labeling Buffer according to the manufacturer's instructions. The labeled peptide will elute in the initial fractions, while the smaller, unbound ²²⁷Th-DTPA complex will be retained.
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity of the final product using radio-TLC.
-
Spot a small aliquot of the purified product onto a TLC plate.
-
Develop the plate using the 50 mM DTPA mobile phase.
-
In this system, the ²²⁷Th-DOTA-peptide will remain at the origin (Rf = 0), while free ²²⁷Th-DTPA will migrate with the solvent front (Rf ≈ 1).
-
Analyze the plate using a radio-TLC scanner to determine the percentage of radioactivity at the origin.[13][14] A radiochemical purity of >95% is generally required.
-
-
Specific Activity: Calculate the specific activity of the product by dividing the total radioactivity by the total mass of the peptide.
-
Visualizations
Experimental Workflow for ²²⁷Th-Peptide Conjugation
Caption: General experimental workflow for the synthesis of a this compound labeled peptide.
Targeted Alpha Therapy (TAT) Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of a Bifunctional Chelator for this compound Targeted Radiotherapy. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 4. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
- 6. openmedscience.com [openmedscience.com]
- 7. escholarship.org [escholarship.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Synthesis and Evaluation of a Bifunctional Chelator for this compound Targeted Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Efficacy of PSMA-Targeted Thorium-227 Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. Targeted alpha therapies (TATs) utilizing alpha-emitting radionuclides like Thorium-227 (²²⁷Th) offer a potent and precise approach to cancer treatment. The high linear energy transfer and short path length of alpha particles induce complex, difficult-to-repair double-strand DNA breaks in target cells, leading to potent cytotoxicity with minimal damage to surrounding healthy tissue.[1][2][3][4]
This document provides a comprehensive overview of the preclinical efficacy of PSMA-targeted this compound conjugates (PSMA-TTCs), including both antibody-based and small molecule-based approaches. It is intended to serve as a resource for researchers and drug development professionals, offering detailed application notes, experimental protocols, and a summary of key preclinical data.
Mechanism of Action
PSMA-targeted this compound conjugates operate on the principle of targeted delivery of a highly cytotoxic payload. The targeting moiety, either a monoclonal antibody or a small molecule inhibitor, selectively binds to PSMA expressed on prostate cancer cells.[1][2] Following binding, the conjugate is internalized by the cell.[1][2][5] The decay of the conjugated this compound releases a cascade of high-energy alpha particles. These alpha particles create dense ionization tracks within the cell, leading to the formation of clustered DNA double-strand breaks.[1][2] This severe DNA damage overwhelms the cellular repair mechanisms, triggering cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[1][2]
References
- 1. OUH - Protocols [ous-research.no]
- 2. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand internalization and recycling by human recombinant somatostatin type 4 (h sst4) receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Quantitative Imaging of Thorium-227 Distribution using SPECT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative imaging of Thorium-227 (²²⁷Th) using Single Photon Emission Computed Tomography (SPECT). This document is intended for researchers, scientists, and drug development professionals working with ²²⁷Th-based radiopharmaceuticals.
Introduction
This compound is an alpha-emitting radionuclide with a half-life of 18.7 days that is of significant interest for targeted alpha therapy (TAT).[1] Its decay chain includes the alpha-emitter Radium-223 (²²³Ra), which has a half-life of 11.4 days.[1] To ensure the safety and efficacy of ²²⁷Th-based therapies, it is crucial to accurately quantify its biodistribution and the resulting absorbed doses in both target lesions and normal organs. SPECT imaging provides a mechanism for this quantification by detecting the gamma-ray photons also emitted during the decay of ²²⁷Th and its progeny.[2][3]
However, quantitative SPECT imaging of ²²⁷Th presents several challenges:
-
Low Photon Yield: The number of detectable photons is low due to the low administered activities in clinical trials.[4][5]
-
Complex Photon Emission Spectrum: Both ²²⁷Th and its daughter ²²³Ra emit photons at multiple energies, with significant overlap in their spectra.[2][6]
-
Daughter Nuclide Biodistribution: After the decay of ²²⁷Th, the resulting ²²³Ra may dissociate from the targeting molecule and have an independent biodistribution.[1][2]
-
Image Degrading Effects: Standard SPECT imaging is affected by photon attenuation, scatter, and limited spatial resolution.[2][6]
These application notes will detail the methodologies to overcome these challenges and achieve accurate quantification of ²²⁷Th distribution.
Signaling Pathways and Logical Relationships
This compound Decay Pathway
The decay of ²²⁷Th to stable Lead-207 (²⁰⁷Pb) involves a series of alpha and beta decays. The initial and most relevant part of this decay chain for imaging purposes is the decay of ²²⁷Th to ²²³Ra.
Caption: this compound Decay Chain.
Logical Workflow for Dual-Isotope Quantification
The core principle for separating the signals from ²²⁷Th and ²²³Ra is the use of multiple energy windows during SPECT acquisition. This allows for the simultaneous quantification of both radionuclides by accounting for their unique emission spectra and the crosstalk between them.
Caption: Dual-Isotope Quantification Workflow.
Experimental Protocols
Phantom Preparation and Calibration Protocol
Accurate quantification requires careful calibration of the SPECT/CT system. This is typically achieved using a phantom with a known activity concentration.
Objective: To determine the calibration factor (CF) that converts SPECT image counts to activity concentration (Bq/mL).
Materials:
-
NEMA IEC Body Phantom or a cylindrical phantom (e.g., Jaszczak).
-
Traceable ²²⁷Th solution of known activity.
-
Dose calibrator calibrated for ²²⁷Th.
-
Deionized water.
Protocol:
-
Activity Preparation:
-
Accurately measure the activity of the ²²⁷Th solution using a calibrated dose calibrator.
-
For dual-isotope studies, a solution of ²²³Ra may also be prepared and measured.
-
-
Phantom Filling:
-
Fill the main compartment of the phantom with a uniform concentration of the ²²⁷Th solution. For example, a concentration of 40 kBq/mL has been used.[7][8]
-
If using a phantom with inserts (spheres), fill the spheres with a known activity concentration and the background with non-radioactive water to simulate body scatter and attenuation.
-
-
Phantom Imaging:
-
Place the phantom in the center of the SPECT/CT scanner's field of view.
-
Perform a CT scan for attenuation correction.
-
Acquire SPECT data according to the parameters outlined in the acquisition protocol (see section 3.2).
-
-
Image Reconstruction:
-
Calibration Factor Calculation:
-
Draw a volume of interest (VOI) within the uniformly filled section of the reconstructed phantom image.
-
Determine the mean counts per voxel within the VOI.
-
Calculate the calibration factor using the formula: CF (cps/MBq) = (Mean counts in VOI / Acquisition time per projection) / (Activity concentration in phantom in MBq/mL)[10]
-
SPECT/CT Acquisition Protocol
The following table provides a summary of typical acquisition parameters used in phantom and clinical studies for ²²⁷Th imaging.
| Parameter | Specification | Source |
| SPECT/CT System | Siemens Symbia Intevo, GE Discovery NM/CT 670, GE Optima NM/CT 640 | [4][7][11][12] |
| Collimator | Medium Energy (ME) or Medium Energy Low Penetration (MELP) | [4][7][9] |
| Energy Windows | Multiple windows to capture peaks of ²²⁷Th and ²²³Ra | [1][5][12] |
| - 75-100 keV | [12] | |
| - 135-165 keV | [12] | |
| - 200-350 keV (for ²²⁷Th) | [4] | |
| - 215-260 keV (for ²²⁷Th) | [12] | |
| - 268-285 keV | [12] | |
| Acquisition Mode | 60-64 views over 360° | [5][9][12] |
| Acquisition Time | 30-32 minutes per bed position | [5][9] |
Image Reconstruction and Analysis Protocol
Objective: To reconstruct SPECT data into quantitative images and analyze the biodistribution of ²²⁷Th and ²²³Ra.
Protocol:
-
Attenuation Correction: Use the CT data to generate an attenuation map and apply it during reconstruction.
-
Scatter Correction: Employ a dual-energy window or triple-energy window method for scatter correction.
-
Iterative Reconstruction:
-
Crosstalk Correction (for dual-isotope studies):
-
Image Analysis:
-
Co-register the SPECT and CT images.
-
Delineate VOIs on the CT images for organs and tumors of interest.
-
Apply these VOIs to the quantitative SPECT images to obtain the activity concentration (Bq/mL) for both ²²⁷Th and ²²³Ra in each region.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Quantitative SPECT Imaging.
Quantitative Performance Data
The following tables summarize the quantitative accuracy of ²²⁷Th SPECT imaging as reported in various phantom studies.
Table 1: Quantitative Accuracy in Phantom Studies
| Study | Phantom Type | ²²⁷Th Quantification Error | ²²³Ra Quantification Error | Key Methodological Aspect |
| Murray et al.[1] | Jaszczak with spheres | Mean error: 5.1% (-8.0% to 40.0%) | Mean error: 3.4% (-50.0% to 48.7%) | Spectral analysis of planar images with multiple energy windows. |
| Ghaly et al.[4] | Cylinder with 3-cm sphere | Underestimation of 9±2.3% to 12±2.1% | Not reported | Iterative reconstruction with Ra-223 crosstalk correction. |
| He et al.[7] | 3D-printed tissue phantoms | 11.8% error | 2.1% error | Camera calibration with NEMA phantom. |
| Li et al.[12] | XCAT digital phantom | 2.4% NRMSE | 13.9% NRMSE | Multiple-energy-window projection-domain quantification (MEW-PDQ). |
Table 2: Quantification Error in Relation to Object Size
Partial volume effects can lead to underestimation of activity in smaller objects.
| Study | Sphere Size | ²²⁷Th Quantification Error | Notes |
| Ghaly et al.[4] | Largest sphere | -1.8% to -2.7% | Simulation study. |
| Smallest sphere | -18% to -21% | Primarily due to partial volume effects. | |
| Sgouros et al.[9] | Largest sphere (28 cm³) | -1.5% to -1.88% | Simulation study. |
| Smallest sphere (1 cm³) | -26% to -38% | Primarily due to partial volume effects. |
Conclusion
Quantitative SPECT/CT imaging of ²²⁷Th is feasible and essential for the clinical development of targeted alpha therapies. Accurate dosimetry requires careful calibration, optimized acquisition protocols, and advanced reconstruction algorithms that can correct for image-degrading factors and the crosstalk from the daughter nuclide ²²³Ra. Methodologies employing multiple energy windows and iterative reconstruction with comprehensive corrections have demonstrated quantitative errors in the range of approximately 5-12% in phantom studies.[1][7] Newer techniques like projection-domain quantification show promise for even greater accuracy.[12] These protocols provide a foundation for researchers and clinicians to implement robust quantitative ²²⁷Th imaging in their own institutions.
References
- 1. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Joint Regional Uptake Quantification of this compound and Radium-223 Using a Multiple-Energy-Window Projection-Domain Quantitative SPECT Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Joint Regional Uptake Quantification of this compound and Radium-223 Using a Multiple-Energy-Window Projection-Domain Quantitative SPECT Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. sympnp.org [sympnp.org]
- 11. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Joint regional uptake quantification of this compound and Radium-223 using a multiple-energy-window projection-domain quantitative SPECT method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Internalization of Thorium-227 Immunoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising modality in oncology that utilizes alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to cancer cells. Thorium-227 (²²⁷Th), with its half-life of 18.7 days and cascade of four alpha-particle emissions, is a compelling candidate for TAT. When chelated and conjugated to tumor-targeting monoclonal antibodies, it forms a this compound immunoconjugate (TTC). Understanding the cellular uptake and internalization mechanisms of these TTCs is crucial for optimizing their design and therapeutic efficacy.
While the destructive path length of alpha particles (50-100 µm) means that internalization is not strictly required for a cytotoxic effect on neighboring cells (a phenomenon known as the "crossfire effect"), cellular uptake and subsequent intracellular trafficking can significantly enhance the therapeutic index.[1][2][3] Internalization can lead to the retention of the daughter radionuclide, Radium-223 (²²³Ra), within the tumor cell, thereby concentrating the radiation dose at the target site. This document provides a detailed overview of the known cellular uptake and internalization pathways of TTCs, presents available quantitative data, and offers detailed protocols for key experimental assays to study these processes.
Cellular Uptake and Internalization Mechanisms
The cellular journey of a this compound immunoconjugate begins with its binding to a specific antigen on the surface of a cancer cell. This binding is a critical determinant of the TTC's efficacy and is quantified by the binding affinity (Kd). Following binding, the TTC-antigen complex can be internalized through various endocytic pathways.
Key Internalization Pathways:
-
Receptor-Mediated Endocytosis: This is the primary mechanism for the internalization of many antibody-based therapeutics. Upon binding to its target receptor, the TTC is drawn into the cell within a clathrin-coated pit, which then pinches off to form an endosome.
-
Subsequent Trafficking: Once inside the cell, the endosome containing the TTC undergoes a series of maturation steps, often leading to fusion with lysosomes. The acidic environment and enzymatic content of the lysosome can lead to the degradation of the antibody component of the TTC, releasing the ²²⁷Th and its decay daughters within the cell.
The rate and extent of internalization are highly dependent on the target antigen and the specific antibody used in the conjugate. Some antigens, like CD22, are known to internalize rapidly upon antibody binding, which can be advantageous for delivering the radiotoxic payload directly into the cell.[4]
Data Presentation: Quantitative Analysis of this compound Immunoconjugate Interactions
The following tables summarize the available quantitative data on the binding affinity and internalization of various immunoconjugates, including those targeting antigens relevant to this compound based therapies. Data for directly analogous ²²⁷Th conjugates are prioritized where available.
| Target Antigen | Antibody/Conjugate | Cell Line | Binding Affinity (Kd) | Reference |
| HER2 | Trastuzumab | - | ~5 nM | [5][6] |
| Mesothelin | Anetumab | HT29-MSLN, NCI-Meso16, NCI-Meso21 | 7.9 nM | [7][8] |
| PSMA | [⁹⁹ᵐTc]Tc-PSMA-T4 | LNCaP | 16.14 nM | [9] |
| CD22 | RFB4(Fv)-PE38 (Immunotoxin) | Various Lymphoma Lines | ~7 nM | [1] |
| CD22 | Anti-CD22 scFv (short linker) | - | 5.1 nM | [3] |
Table 1: Binding Affinities of Immunoconjugates to Target Antigens.
| Target Antigen | Conjugate | Cell Line | Internalization Metric | Value | Reference |
| PSMA | [⁶⁸Ga]Ga-PSMA-927 | LNCaP | Specific Internalization Rate | 27.64 ± 12.80 %ID/10⁵ cells | [7] |
| HER2 | Trastuzumab | SKBR-3 | Internalization Half-life | 24.36 ± 6.18 hours | [10] |
| HER2 | Trastuzumab | MDA-MB-453 | Internalization Half-life | 6.02 ± 1.60 hours | [10] |
| HER2 | Trastuzumab | MCF-7 | Internalization Half-life | 3.89 ± 0.53 hours | [10] |
| CD19 | FMC63(Fv)-PE38 (Immunotoxin) | Various Lymphoma Lines | % Internalized in 1 hour | 5.2 - 16.6 % | [1] |
| CD22 | RFB4(Fv)-PE38 (Immunotoxin) | Various Lymphoma Lines | Internalized Amount in 1 hour | 2-3 fold more than surface receptors | [1] |
Table 2: Quantitative Data on the Internalization of Immunoconjugates.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for studying antibody-drug conjugates and can be specifically applied to this compound immunoconjugates with appropriate radiological safety precautions.
Radioligand Binding Assay (Saturation Binding)
This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a ²²⁷Th-immunoconjugate to its target on the cell surface.
Materials:
-
Target-positive cancer cell line (e.g., SK-BR-3 for HER2, LNCaP for PSMA)
-
²²⁷Th-labeled immunoconjugate of interest
-
Unlabeled immunoconjugate (for determining non-specific binding)
-
Binding Buffer (e.g., PBS with 1% BSA)
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Cell Preparation: Culture target cells to 80-90% confluency. Harvest and resuspend cells in ice-cold Binding Buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed number of cells (e.g., 1 x 10⁵ cells/well) and increasing concentrations of the ²²⁷Th-immunoconjugate.
-
Non-specific Binding: Add the same number of cells, the same concentrations of the ²²⁷Th-immunoconjugate, and a 100-fold molar excess of the unlabeled immunoconjugate.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours on a shaker to reach equilibrium.
-
Washing: Transfer the contents of each well to a pre-wetted 96-well filter plate and wash the cells rapidly with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding versus the concentration of the ²²⁷Th-immunoconjugate.
-
Use non-linear regression analysis (e.g., one-site binding model) to determine the Kd and Bmax values.
-
Internalization Assay using Flow Cytometry
This method allows for the quantification of the rate and extent of immunoconjugate internalization.
Materials:
-
Target-positive cancer cell line
-
²²⁷Th-labeled immunoconjugate
-
Fluorescently labeled secondary antibody that recognizes the primary antibody of the TTC (e.g., Alexa Fluor 488 goat anti-human IgG)
-
Acid Wash Buffer (e.g., 0.2 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., PBS, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Binding: Cool the cells to 4°C and incubate with a saturating concentration of the ²²⁷Th-immunoconjugate in cold medium for 1 hour to allow binding to the cell surface.
-
Internalization: Wash away unbound conjugate and add pre-warmed culture medium. Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Stopping Internalization: At each time point, place the plate on ice to stop the internalization process.
-
Surface Staining:
-
To measure the surface-bound fraction, incubate the cells with a fluorescently labeled secondary antibody at 4°C for 30 minutes in the dark.
-
To measure the total bound (surface + internalized) fraction, permeabilize a parallel set of cells before adding the secondary antibody.
-
-
Acid Wash (for surface-bound removal): For a separate set of wells at each time point, wash the cells with Acid Wash Buffer to strip off surface-bound immunoconjugate, followed by neutralization with Neutralization Buffer.
-
Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis:
-
The percentage of internalization at each time point can be calculated as: [(Total fluorescence - Surface fluorescence) / Total fluorescence] x 100.
-
The internalization rate constant (k_e) can be determined by plotting the percentage of internalized conjugate over time and fitting the data to a one-phase association model.
-
Subcellular Fractionation and Localization
This protocol allows for the determination of the subcellular distribution of the internalized ²²⁷Th-immunoconjugate.
Materials:
-
Target-positive cancer cell line
-
²²⁷Th-labeled immunoconjugate
-
Subcellular fractionation kit (commercial kits are available for separating nuclear, cytosolic, and membrane/organelle fractions)
-
Gamma counter
Procedure:
-
Treatment and Internalization: Treat cells with the ²²⁷Th-immunoconjugate and allow for internalization for a desired period (e.g., 24 hours).
-
Cell Harvesting and Lysis: Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol of the chosen kit. This typically involves sequential centrifugation steps with different lysis buffers.
-
Fraction Collection: Carefully collect the different subcellular fractions (e.g., cytosol, nucleus, membranes/organelles).
-
Radioactivity Measurement: Measure the radioactivity in each fraction using a gamma counter.
-
Data Analysis:
-
Express the radioactivity in each fraction as a percentage of the total cellular radioactivity.
-
This will provide a quantitative measure of the subcellular distribution of the ²²⁷Th-immunoconjugate.
-
Visualizations
Cellular Uptake and Trafficking Pathway of a ²²⁷Th-Immunoconjugate
Caption: A diagram illustrating the cellular uptake and internalization pathway of a this compound immunoconjugate.
Experimental Workflow for an Internalization Assay
Caption: A flowchart outlining the key steps of a flow cytometry-based assay to quantify immunoconjugate internalization.
Logical Relationship of TTC Efficacy
Caption: A diagram showing the key factors that contribute to the overall therapeutic efficacy of a this compound immunoconjugate.
References
- 1. Differential Cellular Internalization of Anti-CD19 and CD22 Immunotoxins Results in Different Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker-dependent modulation of anti-CD22 scFv antibody stability and avidity: Combined structural and experimental insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prostate-specific membrane antigen-targeted monoclonal antibody-chemotherapeutic conjugate designed for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trastuzumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Mesothelin-directed protein-drug conjugates for mesothelin-low solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Thorium-227 Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and experimental protocols utilized in the preclinical evaluation of Thorium-227 (²²⁷Th) targeted alpha therapies. The information is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy, biodistribution, and safety of novel ²²⁷Th-based radiopharmaceuticals.
Introduction to this compound Targeted Alpha Therapy
Targeted alpha therapies (TATs) represent a promising class of cancer treatments that deliver highly potent alpha-emitting radionuclides directly to tumor cells.[1][2][3] this compound is a particularly attractive alpha-emitter for TAT due to its 18.7-day half-life, which is compatible with the biological half-life of antibodies, and its decay cascade that releases multiple alpha particles, leading to highly localized and cytotoxic effects.[4][5] The primary mechanism of action for ²²⁷Th-based therapies is the induction of complex and difficult-to-repair DNA double-strand breaks in target cells, ultimately leading to cell death.[1][5][6][7] These therapies involve a targeting moiety, such as a monoclonal antibody or a small molecule, conjugated to a chelator that stably binds ²²⁷Th.[2][5]
Animal Models in ²²⁷Th Targeted Therapy Research
The preclinical evaluation of ²²⁷Th targeted therapies predominantly utilizes xenograft models in immunodeficient mice, which allow for the growth of human tumors. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are employed to model various cancer types.[6][8] Syngeneic tumor models in immunocompetent mice are also used to investigate the interplay between targeted alpha therapy and the immune system.[2][3]
Commonly Used Mouse Strains:
-
Athymic Nude Mice (e.g., NMRI nude, Foxn1nu): Lacking a thymus, these mice do not produce mature T-lymphocytes, allowing for the engraftment of human cancer cell lines and PDX models.[1][4]
-
SCID (Severe Combined Immunodeficiency) Mice (e.g., CB17-Scid): These mice lack functional B and T lymphocytes, providing a suitable environment for xenografts.[6]
-
Immunocompetent Mice (e.g., C57BL/6): Used for syngeneic models where the tumor and the host are from the same genetic background, enabling the study of immune responses to therapy.[2][3]
Tumor Models:
A variety of human cancer cell lines and patient-derived tissues have been used to establish subcutaneous and orthotopic tumor models for evaluating ²²⁷Th conjugates.
Table 1: Examples of Tumor Models Used in Preclinical ²²⁷Th Therapy Studies
| Cancer Type | Target Antigen | Cell Line / PDX Model | Mouse Strain | Reference |
| Prostate Cancer | PSMA | LNCaP, C4-2, 22Rv1, MDA-PCa-2b (Cell Lines) | CB17-Scid, Athymic Nude | [6] |
| ST1273, KUCaP-1, LuCaP 86.2 (PDX) | Athymic Nude | [6] | ||
| Renal Cell Carcinoma | CD70 | 786-O (Cell Line) | Athymic Nude | [4] |
| Ovarian Cancer | Mesothelin (MSLN) | OVCAR-3, OVCAR-8, NCI-ADR-RES (Cell Lines) | NMRI Nude | [1] |
| ST206B (PDX) | NMRI Nude | [1] | ||
| Cervical Cancer | Mesothelin (MSLN) | HeLa-MaTu-ADR (Cell Line) | Athymic Nude | [1] |
| Breast Cancer | HER2 | BT-474 (Cell Line) | N/A | [9] |
| SKBR-3 (Cell Line) | Nude | [9] | ||
| Colorectal Cancer | PD-L1 | MC-38 (Syngeneic Cell Line) | C57BL/6 | [2] |
| Mesothelin (MSLN) | MC38-hMSLN (Syngeneic Cell Line) | C57BL/6 | [3] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model Establishment
-
Cell Culture: Culture human cancer cells in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Animal Inoculation: Subcutaneously inject the cell suspension (typically 1x10⁶ to 5x10⁶ cells) into the flank of the appropriate immunodeficient mouse strain.[1][6] For PDX models, small tumor fragments are implanted subcutaneously.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Initiate treatment when tumors reach a predetermined average volume (e.g., 100-200 mm³).[1][4] Randomize mice into treatment and control groups.
Protocol 2: Efficacy Studies
-
Dosing and Administration: Administer the ²²⁷Th-conjugate, vehicle control, non-radiolabeled antibody control, and/or isotype control intravenously (i.v.) via the tail vein.[1][4][6] Dosing can be a single injection or a fractionated schedule.[1][6]
-
Dose Range: The radioactivity doses typically range from 50 to 750 kBq/kg.[1][4][6]
-
Monitoring:
-
Tumor Growth: Continue to monitor tumor volume as described above.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.[4][6]
-
Survival: Monitor animals for signs of distress and euthanize them if they reach predefined humane endpoints (e.g., tumor volume exceeding a certain size, significant body weight loss).[4] Survival data is often presented as Kaplan-Meier curves.[10]
-
-
Data Analysis: Compare tumor growth between treated and control groups. The treatment efficacy can be expressed as the ratio of the mean tumor volume of the treated group to the control group (T/C value).[6]
Table 2: Summary of Efficacy Data from Preclinical ²²⁷Th Therapy Studies
| Target | Cancer Model | Treatment | Dose (kBq/kg) | T/C Value | Outcome | Reference |
| PSMA | LNCaP (Prostate) | PSMA-TTC | 300 | Not specified | Significant tumor growth inhibition | [6] |
| PSMA | ST1273 (Prostate PDX) | PSMA-TTC | 500 | 0.01 | Partial and complete responses | [6] |
| CD70 | 786-O (Renal) | CD70-TTC | 100 | Not specified | Tumor stasis | [4] |
| CD70 | 786-O (Renal) | CD70-TTC | 300-500 | Not specified | Tumor regression | [4] |
| MSLN | HeLa-MaTu-ADR (Cervical) | MSLN-TTC | 375-750 | Not specified | Significant tumor growth inhibition | [1] |
| MSLN | ST206B (Ovarian PDX) | MSLN-TTC | 250 | Not specified | Tumor growth inhibition | [1] |
| PD-L1 | MC-38 (Colorectal) | PD-L1-TTC | 500 | Not specified | Significant tumor growth inhibition | [2] |
| HER2 | Ovarian Xenograft | ²²⁷Th-trastuzumab | 400-600 | Not specified | Delayed tumor growth and prolonged survival | [10] |
Protocol 3: Biodistribution Studies
-
Administration: Administer a single intravenous injection of the ²²⁷Th-conjugate to tumor-bearing mice.[1][4]
-
Time Points: Euthanize groups of mice (typically n=3-5 per group) at various time points post-injection (e.g., 24, 168, 336, 504 hours).[1]
-
Organ and Tumor Collection: Collect tumors and relevant organs (e.g., blood, liver, spleen, kidneys, femur).[1]
-
Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity of ²²⁷Th and its daughter nuclide ²²³Ra using a gamma counter or a high-purity germanium (HPGe) detector.[1][4]
-
Data Analysis: Calculate the uptake of the radiopharmaceutical in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[1][4]
Table 3: Summary of Biodistribution Data for ²²⁷Th Conjugates
| Target | Cancer Model | Time Point | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Femur Uptake (%ID/g) | Reference |
| CD70 | 786-O (Renal) | 7 days | 122 ± 42 | N/A | N/A | [4] |
| MSLN | ST206B (Ovarian PDX) | 168 hours | ~15 | ~5 | ~2 | [1] |
| MSLN | ST206B (Ovarian PDX) | 336 hours | ~10 | ~3 | ~1.5 | [1] |
| PSMA | LNCaP (Prostate) | 24-240 hours | 40-50 (using ⁸⁹Zr-labeled analog) | N/A | N/A | [5] |
Visualizations
Signaling Pathway of ²²⁷Th-Induced Cell Death
Caption: this compound targeted therapy mechanism of action.
General Experimental Workflow for Preclinical Efficacy Studies
Caption: Workflow for in vivo efficacy studies.
General Experimental Workflow for Biodistribution Studies
Caption: Workflow for in vivo biodistribution studies.
Conclusion
The preclinical evaluation of this compound targeted therapies relies on a well-established set of animal models and experimental protocols. Xenograft models in immunodeficient mice are the cornerstone for assessing anti-tumor efficacy and biodistribution, while syngeneic models offer insights into the immunomodulatory effects of these potent radiopharmaceuticals. The data generated from these studies are critical for advancing novel ²²⁷Th-based cancer treatments into clinical development.
References
- 1. A Targeted this compound Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
- 3. Immunostimulatory effects of targeted this compound conjugates as single agent and in combination with anti-PD-L1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. openmedscience.com [openmedscience.com]
- 8. Preclinical Efficacy of a PSMA-Targeted this compound Conjugate (PSMA-TTC), a Targeted Alpha Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of 227Th-labeled and 177Lu-labeled trastuzumab in mice with HER-2-positive ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In-vivo Stability of Thorium-227 Radioconjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the development and in-vivo use of Thorium-227 (²²⁷Th) radioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in-vivo stability of ²²⁷Th radioconjugates?
A1: The primary challenges to the in-vivo stability of this compound radioconjugates include:
-
Decomplexation: The release of the 放射性金属 this compound from its chelating agent. This can be caused by competition with endogenous metal ions or proteins.
-
Daughter Nuclide Recoil: The decay of ²²⁷Th to Radium-223 (²²³Ra) imparts a recoil energy that can break the chemical bonds holding the daughter nuclide within the chelator, leading to its release and potential accumulation in non-target tissues like bone.[1][2]
-
Aggregation: Some radioconjugates, particularly those with certain chelators, may form aggregates in vivo, leading to high uptake in the liver and spleen.[3]
-
Metabolism of the Targeting Moiety: The biological component of the conjugate (e.g., an antibody) can be metabolized, altering the biodistribution and stability of the radiopharmaceutical.
Q2: How does the choice of chelator impact the in-vivo stability of ²²⁷Th radioconjugates?
A2: The chelator is a critical component for ensuring the stable sequestration of ²²⁷Th in vivo.[4] The chemical challenges of chelating the large, tetravalent f-block metal cation are considerable.[3] Different chelators exhibit varying levels of stability. For instance, octadentate 3,2-hydroxypyridinone (3,2-HOPO) chelators are known to form highly stable complexes with ²²⁷Th.[5][6] Studies comparing different chelators have shown that while some, like DFOcyclostar, exhibit excellent in-vitro stability, they may lead to aggregation in vivo.[3] In contrast, chelators like Lumi804 have demonstrated both high in-vitro stability and favorable in-vivo distribution.[3] The choice of chelator can significantly influence labeling efficiency, in-vitro and in-vivo stability, and ultimately the therapeutic efficacy and toxicity profile of the radioconjugate.
Q3: What is the significance of the daughter nuclide, Radium-223, in the context of ²²⁷Th radioconjugate stability?
A3: this compound decays to Radium-223, which is itself a therapeutic alpha-emitter.[5] While this contributes to the overall radiotherapeutic effect, the recoil energy from this decay can cause ²²³Ra to be released from the chelator.[1] Free ²²³Ra, being a calcium mimetic, can accumulate in areas of high bone turnover, leading to off-target radiation doses to the bone marrow.[2][7] Therefore, a key aspect of designing stable ²²⁷Th radioconjugates is to either use a chelator that can retain the daughter nuclides or to understand and manage the biodistribution of the released daughters.
Troubleshooting Guide
Problem 1: High uptake of radioactivity in the liver, spleen, or bone.
-
Possible Cause A: Aggregation of the radioconjugate.
-
Troubleshooting Step: This may be indicated by high liver and spleen uptake.[3] Review the formulation of your radioconjugate. Consider if the chelator or the conjugation chemistry could be promoting aggregation. For example, DFOcyclostar-based conjugates have been observed to cause aggregation in vivo.[3] You may need to evaluate alternative chelators.
-
-
Possible Cause B: Decomplexation of ²²⁷Th.
-
Troubleshooting Step: If significant bone uptake is observed, it could be due to the release of ²²⁷Th or its daughter nuclide, ²²³Ra.[2][3] Perform in-vitro serum stability assays to assess the stability of the complex before proceeding to further in-vivo studies. If the complex is unstable, a different chelator with higher affinity and kinetic inertness for ²²⁷Th is likely required.
-
-
Possible Cause C: Release of Radium-223.
-
Troubleshooting Step: High bone uptake is a strong indicator of free ²²³Ra.[2] This is a known challenge due to recoil energy upon decay. While difficult to prevent completely, the choice of chelator can influence the retention of daughter nuclides. It is crucial to perform biodistribution studies that specifically quantify the radioactivity in the bone to assess the extent of this issue.
-
Problem 2: Low radiolabeling yield or purity.
-
Possible Cause A: Suboptimal reaction conditions.
-
Troubleshooting Step: Review and optimize the pH, temperature, and incubation time for the radiolabeling reaction. For example, labeling with p-SCN-Bn-DOTHOPO can be achieved at room temperature with a pH of 5.5 for 60 minutes, resulting in ≥95% radiochemical yield and purity.[8]
-
-
Possible Cause B: Inefficient chelator.
-
Possible Cause C: Presence of competing metal ions.
-
Troubleshooting Step: Ensure all buffers and reagents are free from contaminating metal ions that could compete with ²²⁷Th for the chelator. Use high-purity water and metal-free labware.
-
Problem 3: Discrepancy between in-vitro and in-vivo stability results.
-
Possible Cause A: Limitations of in-vitro models.
-
Troubleshooting Step: In-vitro serum stability assays may not fully replicate the complex biological environment in vivo.[9] For instance, a conjugate that appears stable in serum may still exhibit decomplexation or aggregation in an animal model. It is essential to complement in-vitro data with in-vivo biodistribution studies in relevant animal models.[3]
-
-
Possible Cause B: Metabolic degradation of the targeting molecule.
-
Troubleshooting Step: The targeting antibody or peptide can be subject to enzymatic degradation in vivo, which is not accounted for in simple serum stability tests.[9] Analyze the metabolic profile of your radioconjugate in vivo by collecting and analyzing urine and tissue samples using techniques like RP-HPLC.[9]
-
Data Presentation
Table 1: Comparison of Chelators for this compound
| Chelator | In-Vitro Stability (Human Serum) | In-Vivo Observations | Radiolabeling Yield | Reference |
| Lumi804 | >85% bound after 7 days | Good tumor targeting, low off-target uptake | >95% radiochemical purity | [3] |
| DFOcyclostar | >95% bound after 7 days | High liver and spleen uptake (aggregation) | Excellent | [3] |
| p-SCN-Bn-HEHA | ~50% decomplexation over 24h | High liver and bone uptake | >95% radiochemical purity | [3] |
| p-SCN-Bn-DOTA | <80% bound over 7 days | Similar distribution to other DOTA analogs | Poor (≤5%) | [3][10][11] |
| 3,2-HOPO | Highly stable | Efficient complexation and stability | High | [5][6] |
| p-SCN-Bn-DOTHOPO | Biologically stable | Not specified | ≥95% radiochemical yield and purity | [8] |
Experimental Protocols
Protocol 1: In-Vitro Serum Stability Assay
-
Preparation of Radioconjugate: Prepare the ²²⁷Th-labeled conjugate and purify it to >95% radiochemical purity using a suitable method (e.g., size-exclusion chromatography).
-
Incubation: Add a small volume of the purified radioconjugate to fresh human serum (e.g., to a final concentration of 1-2 µg/mL).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1h, 24h, 48h, 7d), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots by a suitable method to separate the intact radioconjugate from the free ²²⁷Th and other degradation products. Size-exclusion HPLC is a common method.[12]
-
Quantification: Quantify the radioactivity in the fractions corresponding to the intact radioconjugate and the free radiometal to determine the percentage of the complex that remains stable over time.[12]
Protocol 2: In-Vivo Biodistribution Study
-
Animal Model: Use an appropriate animal model (e.g., naïve mice or a tumor-bearing xenograft model).
-
Injection: Administer a known amount of the purified ²²⁷Th radioconjugate to each animal via an appropriate route (e.g., intravenous injection).
-
Time Points: At selected time points post-injection (e.g., 24h, 48h, 7d), euthanize a cohort of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This will provide a quantitative measure of the radioconjugate's biodistribution and highlight any off-target accumulation.
Visualizations
Caption: Workflow for developing and evaluating ²²⁷Th radioconjugates.
Caption: Troubleshooting high off-target uptake of ²²⁷Th radioconjugates.
References
- 1. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted this compound conjugates as treatment options in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
- 8. Synthesis and Evaluation of a Bifunctional Chelator for this compound Targeted Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of biological assay conditions on stability assessment of radiometal-labelled peptides exemplified using a 177Lu-DOTA-minigastrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of TH227-labeled radioimmunoconjugates, assessment of serum stability and antigen binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Toxicity of Thorium-227-Based Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thorium-227 (²²⁷Th)-based targeted alpha therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities observed with ²²⁷Th-based therapies?
A1: The primary off-target toxicities associated with ²²⁷Th-based therapies stem from the high linear energy transfer of alpha particles, which can cause significant damage to healthy tissues that either express the target antigen at low levels or accumulate the radiopharmaceutical non-specifically. The most commonly reported off-target toxicities include:
-
Hematological Toxicity: Bone marrow suppression, leading to decreased counts of white blood cells (leukopenia), neutrophils (neutropenia), and platelets (thrombocytopenia), is a significant concern.[1][2] This is due to the high radiosensitivity of hematopoietic stem and progenitor cells.[3]
-
Nephrotoxicity (Kidney Toxicity): The kidneys are a major route of excretion for many antibody and peptide conjugates.[4] This can lead to the accumulation and retention of the radiopharmaceutical in the renal tubules, resulting in radiation-induced damage.
-
Salivary Gland Toxicity (Xerostomia): For therapies targeting antigens like Prostate-Specific Membrane Antigen (PSMA), which is expressed in the salivary glands, significant uptake can lead to radiation-induced damage, causing dry mouth (xerostomia).[5][6][7][8] This side effect can be severe and dose-limiting, particularly with alpha emitters.[5][6]
Q2: How do the daughter nuclides of ²²⁷Th contribute to off-target toxicity?
A2: ²²⁷Th decays to a series of daughter radionuclides, with the first and most significant being Radium-223 (²²³Ra), another alpha-emitter with a half-life of 11.4 days.[9][10] If the chelation of ²²⁷Th is not sufficiently stable, or after the decay of ²²⁷Th to ²²³Ra, the ²²³Ra daughter may be released from the targeting molecule.[10] As a calcium mimetic, free ²²³Ra preferentially accumulates in areas of high bone turnover, such as the bone marrow.[11] This can lead to unintended irradiation of hematopoietic stem cells and contribute to hematological toxicity.[12]
Troubleshooting Guides
Issue 1: Higher than Expected Off-Target Uptake in Non-Target Organs (e.g., Liver, Spleen)
Q: Our biodistribution studies show high accumulation of the ²²⁷Th-conjugate in the liver and spleen, while tumor uptake is lower than anticipated. What could be the cause and how can we troubleshoot this?
A: High uptake in the reticuloendothelial system (RES), such as the liver and spleen, often points to issues with the stability and integrity of the Targeted Thorium Conjugate (TTC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Aggregates: The antibody-drug conjugate (ADC) may be forming aggregates, which are then rapidly cleared by the RES. | 1. Quality Control of Conjugate: Analyze the conjugate solution for aggregates using size-exclusion chromatography (SEC-HPLC).2. Optimize Conjugation: Review the conjugation chemistry. A high drug-to-antibody ratio (DAR) can increase hydrophobicity and lead to aggregation. Consider reducing the number of chelators per antibody.3. Formulation: Ensure the formulation buffer is optimal for solubility and stability. |
| Poor In Vivo Chelator Stability: The chelator may be releasing ²²⁷Th, which then distributes to organs like the liver and bone. | 1. Perform a Serum Stability Assay: Incubate the radiolabeled conjugate in human or mouse serum at 37°C for various time points and analyze for the percentage of bound ²²⁷Th.[6][13][14]2. Select a More Stable Chelator: Chelators like 3,2-HOPO have shown high stability for ²²⁷Th.[9][15] If using DOTA, ensure the conjugation and radiolabeling conditions are optimized, as it can have lower labeling efficiency and stability with ²²⁷Th compared to other chelators.[16][17] |
| Non-Specific Antibody Uptake: The antibody itself may have non-specific binding characteristics. | 1. Run a "Cold" Biodistribution: Inject the non-radiolabeled antibody and use an ELISA or similar method to assess its distribution.2. Isotype Control: Compare the biodistribution of your ²²⁷Th-TTC with a ²²⁷Th-labeled isotype control antibody that does not bind to the target antigen. |
Issue 2: Significant Hematological Toxicity Observed in Preclinical Models
Q: We are observing severe bone marrow suppression in our mouse models, even at doses where anti-tumor efficacy is suboptimal. How can we mitigate this?
A: Hematological toxicity is a major dose-limiting factor for targeted alpha therapies. The goal is to widen the therapeutic window by reducing toxicity while maintaining or enhancing the anti-tumor effect.
Mitigation Strategies:
| Strategy | Description | Supporting Data/Considerations |
| Dose Fractionation | Administering the total dose in several smaller fractions instead of a single bolus can allow for bone marrow recovery between treatments. | In a study with ²²⁷Th-trastuzumab, fractionating a 1000 kBq/kg dose into four 250 kBq/kg injections with intervals of 2 or 4 weeks maintained anti-tumor efficacy while reducing hematological toxicity compared to a single injection.[2] A transient reduction in white blood cells was observed with a single injection and short (4-5 day) fractionation intervals.[2] |
| Pharmacological Quiescence of Hematopoietic Stem Cells (HSCs) | Pre-treatment with CDK4/6 inhibitors can induce a temporary state of quiescence in HSCs, making them more resistant to radiation-induced damage. | While not yet specifically demonstrated for ²²⁷Th, this approach has been shown to mitigate hematological toxicity from total body irradiation in mice without compromising anti-tumor effects.[18] |
| Improve In Vivo Stability | As mentioned in Issue 1, ensuring high in vivo stability of the TTC is crucial to prevent the release of free ²²³Ra, which targets the bone marrow. | Use of highly stable chelators like 3,2-HOPO can minimize the release of daughter nuclides.[9][15] |
Quantitative Data on Dose Fractionation and Hematological Toxicity of a PSMA-TTC [1]
| Dosing Schedule | Total Dose (kBq/kg) | Observed Hematological Effects in Mice | Recovery |
| Single Injection | 500 | Dose-dependent suppression of white blood cells (lymphocytes, neutrophils) and platelets. | Trend towards recovery during the study period. |
| 4 Weekly Injections | 500 (4 x 125) | Similar hematological effects to the single high dose. | Full recovery in the 125 kBq/kg dosed group 57 days after dosing. |
| 2 Bi-weekly Injections | 500 (2 x 250) | Similar hematological effects to the single high dose. | Trend towards recovery during the study period. |
Data from a preclinical study with a PSMA-targeted this compound conjugate (PSMA-TTC).[1]
Issue 3: High Kidney Uptake and Signs of Nephrotoxicity
Q: Our ²²⁷Th-labeled peptide/antibody fragment shows high and prolonged retention in the kidneys, raising concerns about nephrotoxicity. What strategies can we employ to reduce renal accumulation?
A: Reducing renal uptake is critical for peptide and antibody fragment-based radiopharmaceuticals due to their clearance pathway.
Mitigation Strategies:
| Strategy | Mechanism of Action | Considerations and Reported Efficacy |
| Co-infusion of Amino Acids | Positively charged amino acids like lysine (B10760008) and arginine compete for reabsorption in the proximal tubules via the megalin-cubilin receptor system. | This is a standard clinical practice for peptide receptor radionuclide therapies (PRRT). Can reduce kidney uptake by up to 40%.[13] |
| Amifostine (B1664874) Administration | Amifostine is a cytoprotective agent that acts as a radical scavenger, protecting cells from radiation damage. It has been shown to reduce functional renal damage in preclinical models of radionuclide therapy.[13][19] | In a preclinical study with ¹⁷⁷Lu-octreotate, amifostine significantly reduced radiation-induced loss of renal function.[19] A direct quantitative comparison with amino acids for ²²⁷Th is not readily available in the literature. |
| Modifying the Radiopharmaceutical | Strategies include altering the charge of the molecule, adding cleavable linkers that release the radionuclide in a form that is not reabsorbed, or increasing the hydrodynamic volume to reduce glomerular filtration. | These are design-stage considerations that can have a significant impact on the pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Ex Vivo Biodistribution of a ²²⁷Th-Conjugate in a Mouse Tumor Model
This protocol outlines the general procedure for assessing the biodistribution of a ²²⁷Th-labeled antibody or peptide.
Materials:
-
²²⁷Th-labeled conjugate
-
Tumor-bearing mice (e.g., BALB/c nude with xenografts)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles
-
Dissection tools
-
Pre-weighed collection tubes
-
Gamma counter with appropriate energy windows for ²²⁷Th and ²²³Ra
-
Saline
Procedure:
-
Dose Preparation and Administration:
-
Prepare the ²²⁷Th-conjugate in a suitable vehicle (e.g., saline) to the desired activity concentration.
-
Administer a known volume and activity (e.g., 100 µL) of the conjugate to each mouse via tail vein injection. Retain an aliquot of the injectate as a standard for calculating the injected dose.
-
-
Sample Collection:
-
At predetermined time points (e.g., 24, 48, 96, 168 hours) post-injection, euthanize a cohort of mice (n=3-5 per time point).
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues (tumor, kidneys, liver, spleen, bone (femur), muscle, lungs, heart, and salivary glands if relevant).
-
Place each sample in a pre-weighed tube.
-
-
Sample Processing and Counting:
-
Weigh each tube containing the tissue sample to determine the wet weight of the tissue.
-
Measure the radioactivity in each sample and the injection standard using a gamma counter.
-
-
Data Analysis:
-
Correct the counts for background and radioactive decay.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
%ID/g = (Counts per minute in organ / Weight of organ in g) / (Total injected counts per minute) * 100
-
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of alpha-emitting radiopharmaceuticals.
Materials:
-
Target and non-target cell lines
-
96-well plates
-
Complete cell culture medium
-
²²⁷Th-labeled conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 20% SDS in 0.2 M HCl or DMSO)[21]
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ²²⁷Th-conjugate.
-
Remove the medium from the cells and add the medium containing the different concentrations of the conjugate. Include untreated control wells.
-
Incubate for a period relevant to the therapeutic mechanism (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[8]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[22]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability versus concentration to determine the IC50 value.
-
Special Consideration for Alpha Emitters: The short path length of alpha particles can lead to non-uniform irradiation of cells in a well. Ensure a uniform cell monolayer and consider the potential for cross-dose effects between wells.
Visualizations
Caption: Workflow for an ex vivo biodistribution study of a ²²⁷Th-conjugate.
Caption: Simplified signaling in response to alpha particle-induced DNA damage.
Caption: Troubleshooting logic for high kidney uptake of ²²⁷Th-conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Fractionated therapy of HER2-expressing breast and ovarian cancer xenografts in mice with targeted alpha emitting 227Th-DOTA-p-benzyl-trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic Stem Cell Injury Induced by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Salivary toxicity from PSMA-targeted radiopharmaceuticals: what we have learned and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Cumulative genetic damage in hematopoietic stem cells in a patient with a 40-year exposure to alpha particles emitted by thorium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amifostine protects rat kidneys during peptide receptor radionuclide therapy with [177Lu-DOTA0,Tyr3]octreotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Metabolism and Stability of the Actinide Chelating Agent 3,4,3-LI(1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro metabolism and stability of the actinide chelating agent 3,4,3-LI(1,2-HOPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitigation of hematologic radiation toxicity in mice through pharmacological quiescence induced by CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amifostine use in radiation-induced kidney damage. Preclinical evaluation with scintigraphic and histopathologic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Feasibility of this compound/Radium-223 Gamma-Camera Imaging During Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Thorium-227 Radiolabeling Efficiency: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in Thorium-227 (²²⁷Th) radiolabeling efficiency.
Troubleshooting Guides
Issue 1: Low Radiolabeling Yield (<50%)
Possible Causes and Solutions:
-
Suboptimal Chelator Choice: The selection of a chelating agent is critical for efficient ²²⁷Th coordination. Chelators like DOTA have been reported to result in poor labeling yields (≤5%) and low specific activity.[1] In contrast, newer chelators such as Lumi804 and octadentate 3,2-hydroxypyridinone (3,2-HOPO) have demonstrated significantly higher efficiency.[1][2][3][4]
-
Incorrect Labeling Strategy: The method of conjugation can significantly impact radiolabeling efficiency. Post-conjugation labeling (labeling the antibody after it has been conjugated with the chelator) with DOTA has shown low efficiency (1-10%).[5][6]
-
Recommendation: Employ a pre-conjugation strategy where the antibody is conjugated with the bifunctional chelator before radiolabeling. This method has been shown to improve radiochemical yields to 60-80% with p-SCN-Bn-DOTA.[6]
-
-
Inadequate Reaction Conditions: Factors such as pH, temperature, and incubation time can affect the labeling reaction. For instance, DOTA chelation often requires heating, which may not be compatible with the stability of antibodies.[3][5]
-
Presence of Competing Metal Ions: Contamination with other metal ions can compete with ²²⁷Th for the chelator, reducing labeling efficiency.
-
Recommendation: Ensure all buffers and reagents are of high purity and free from contaminating metal ions.
-
Issue 2: Poor In Vitro/In Vivo Stability of the Radiolabeled Conjugate
Possible Causes and Solutions:
-
Chelator Instability: Some chelators may not form highly stable complexes with ²²⁷Th, leading to decomplexation in biological media. For example, [²²⁷Th]Th-HEHA-Ofat showed moderate in vitro stability with 50% decomplexation over 24 hours in serum plasma.[1]
-
Recommendation: Select a chelator known for forming highly stable complexes with ²²⁷Th. Lumi804 and 3,2-HOPO chelators have demonstrated high in vitro stability, with over 85% and >95% of ²²⁷Th remaining bound after 7 days in serum, respectively.[1]
-
-
Antibody Aggregation: High liver and spleen uptake in vivo can be indicative of aggregation of the radiolabeled antibody.[1][8] This was observed with DFOcyclostar-Ofat despite its excellent labeling efficiency and in vitro stability.[1]
Frequently Asked Questions (FAQs)
Q1: Which chelator provides the best labeling efficiency for this compound?
A1: Based on current research, octadentate 3,2-hydroxypyridinone (3,2-HOPO) chelators and Lumi804 have shown superior performance.[1][2][3][4] 3,2-HOPO chelators can be efficiently labeled with ²²⁷Th with high yield and purity at ambient conditions.[2][3][4] Lumi804 has also demonstrated excellent labeling yields ranging from 40% to 97% depending on the antibody.[1] In contrast, DOTA has been associated with poor labeling yields for ²²⁷Th.[1][5]
Q2: What is the recommended labeling method: pre-conjugation or post-conjugation?
A2: For chelators like DOTA, a pre-conjugation approach is recommended. This involves conjugating the antibody with the bifunctional chelator first, followed by radiolabeling. This method has been shown to significantly improve radiochemical yields from 1-10% (post-conjugation) to 60-80%.[5][6]
Q3: What are the optimal reaction conditions for ²²⁷Th labeling?
A3: Optimal conditions depend on the chelator. For the highly efficient 3,2-HOPO chelators, labeling can be achieved at room temperature with an incubation time of 20-60 minutes at a pH of around 5.5.[3][4][7] DOTA, on the other hand, often requires heating to achieve stable complexation, which can be detrimental to the antibody.[3][5]
Q4: How can I purify my ²²⁷Th-labeled antibody?
A4: Size exclusion chromatography (SEC) is the most common method for purifying ²²⁷Th-labeled antibodies.[5][6][9] This technique effectively separates the labeled antibody from unreacted ²²⁷Th and any potential aggregates.
Q5: What quality control methods should I use to assess my radiolabeled product?
A5: Key quality control tests include:
-
Radiochemical Purity: This is often determined using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).[10][11][12]
-
Radionuclidic Purity: Gamma-ray spectroscopy can be used to identify and quantify the radionuclides present.[10][12][13]
-
Stability: The stability of the radiolabeled conjugate should be assessed in serum over time.[5][6][14]
-
Immunoreactivity: A cell-binding assay should be performed to ensure the antibody retains its ability to bind to its target antigen after labeling.[5][6][14]
Data Presentation
Table 1: Comparison of Chelators for this compound Radiolabeling
| Chelator | Labeling Efficiency/Yield | In Vitro Stability (Serum) | Key Observations |
| p-SCN-benzyl-DOTA | 6% - 17% (post-conjugation)[14]; 60% - 80% (pre-conjugation)[6] | Relevant stability[5][14] | Pre-conjugation significantly improves yield.[6] |
| HEHA | Moderate | 50% decomplexation in 24h[1] | Moderate in vitro stability.[1] |
| DFOcyclostar | Excellent | >95% bound after 7 days[1] | High liver and spleen uptake in vivo, suggesting aggregation.[1] |
| Lumi804 | 40% - 97% | >85% bound after 7 days[1] | Versatile chelator with good stability.[1] |
| 3,2-HOPO | High yield and purity | Highly stable[2][3] | Efficient labeling at ambient temperature.[2][3][4] |
Experimental Protocols
Protocol 1: Pre-conjugation Radiolabeling of an Antibody with ²²⁷Th using a Bifunctional Chelator (General Protocol)
-
Conjugation of Chelator to Antibody:
-
Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the bifunctional chelator (e.g., p-SCN-Bn-DOTA) to the antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) with gentle mixing.
-
Purify the antibody-chelator conjugate using size exclusion chromatography to remove excess, unconjugated chelator.
-
-
Radiolabeling with ²²⁷Th:
-
Adjust the pH of the purified antibody-chelator conjugate solution to the optimal pH for the chosen chelator (e.g., pH 5.5).
-
Add the purified ²²⁷Th solution to the conjugate.
-
Incubate at the optimal temperature (e.g., room temperature for 3,2-HOPO, or elevated temperature for DOTA if necessary) for the specified time (e.g., 20-60 minutes).
-
-
Purification of the Radiolabeled Antibody:
-
Purify the radiolabeled antibody using size exclusion chromatography to separate the labeled antibody from free ²²⁷Th.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-TLC or radio-HPLC.
-
Measure the specific activity.
-
Assess the in vitro stability in serum.
-
Perform an immunoreactivity assay.
-
Visualizations
Caption: General experimental workflow for pre-conjugation radiolabeling of antibodies with this compound.
Caption: Troubleshooting logic for low radiolabeling yield in this compound experiments.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient chelator for complexation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Synthesis and Evaluation of a Bifunctional Chelator for this compound Targeted Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 12. Research Portal [iro.uiowa.edu]
- 13. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of TH227-labeled radioimmunoconjugates, assessment of serum stability and antigen binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thorium-227 Targeted Alpha Therapy (TAT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thorium-227 (Th-227) Targeted Alpha Therapy (TAT).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound Targeted Alpha Therapy?
This compound TAT is a form of radioimmunotherapy that utilizes the alpha-emitting radionuclide Th-227.[1][2] The core principle involves attaching Th-227 to a targeting moiety, typically a monoclonal antibody, that specifically binds to antigens overexpressed on the surface of cancer cells.[1][2] This targeted delivery ensures that the high-energy, short-range alpha particles emitted by Th-227 and its decay daughters are released in close proximity to the tumor cells, inducing difficult-to-repair double-strand DNA breaks and leading to cell death, while minimizing damage to surrounding healthy tissue.[1][3][4]
Q2: What are the key advantages of using this compound in TAT?
The primary advantages of Th-227 include:
-
High Linear Energy Transfer (LET): Alpha particles deposit a large amount of energy over a very short distance, resulting in dense ionization tracks that cause complex and lethal DNA damage.[1][3]
-
Short Path Length: The alpha particles emitted from the Th-227 decay chain have a path length of only a few cell diameters (20-100 µm), which confines the cytotoxic effects primarily to the targeted tumor cells and spares adjacent healthy tissues.[3][4]
-
Favorable Half-Life: Th-227 has a half-life of 18.7 days, which is compatible with the biological half-life of antibodies, allowing for sufficient time for the targeted thorium conjugate (TTC) to accumulate in the tumor.[5][6]
-
Stable Chelation Chemistry: Th-227 can be stably complexed by chelators like 3,2-hydroxypyridinone (3,2-HOPO), enabling secure attachment to the targeting antibody and preventing premature release of the radionuclide.[2][4]
Q3: How does the mechanism of action of Th-227 TAT differ from beta-particle therapies?
The primary difference lies in the type of radiation emitted. Th-227 emits alpha particles, which have a higher LET and shorter range compared to the beta particles (electrons) used in other forms of radioimmunotherapy.[3] This results in more localized and potent cell killing with less collateral damage to surrounding tissues. The complex double-strand DNA breaks induced by alpha particles are also more difficult for cancer cells to repair.[3]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Steps |
| Low Tumor Uptake of the Targeted Thorium Conjugate (TTC) | 1. Verify Target Expression: Confirm the expression level of the target antigen on the tumor cells using techniques like immunohistochemistry (IHC) or flow cytometry. Low or heterogeneous antigen expression can limit TTC binding. 2. Assess Conjugate Integrity: Ensure the stability of the antibody-chelator-radionuclide complex. Poor stability can lead to premature release of Th-227. Perform in vitro stability assays in serum. 3. Optimize Dosing: Investigate different dosing schedules. Fractionated dosing has been shown to potentially reduce toxicity while maintaining efficacy.[7] 4. Pre-dosing Strategy: In cases where the target is also expressed on normal tissues, a pre-dose of unlabeled antibody can be used to block non-target sites and increase tumor-specific uptake.[5] |
| Development of Treatment Resistance | 1. Investigate Resistance Mechanisms: While resistance to the direct cytotoxic effects of alpha particles is rare due to the nature of the DNA damage, consider investigating other potential resistance mechanisms within the tumor microenvironment. 2. Combination Therapies: Explore combining Th-227 TAT with other anti-cancer agents. Preclinical studies have shown synergistic effects with DNA damage response inhibitors (e.g., PARP inhibitors) and immune checkpoint inhibitors.[3][7] |
Issue 2: Observed Toxicity in Preclinical Models
| Possible Cause | Troubleshooting Steps |
| Hematological Toxicity (Myelosuppression) | 1. Monitor Blood Counts: Regularly monitor complete blood counts (CBCs) throughout the experiment to assess the degree of myelosuppression. 2. Adjust Dosage and Schedule: Consider reducing the administered activity or implementing a fractionated dosing regimen to mitigate bone marrow toxicity. 3. Supportive Care: In animal models, supportive care measures may be necessary to manage severe myelosuppression. |
| Off-Target Tissue Accumulation | 1. Biodistribution Studies: Conduct detailed biodistribution studies to identify organs with unintended uptake of the TTC. 2. Evaluate Isotype Control: Compare the biodistribution of the specific TTC with a radiolabeled non-targeting isotype control antibody to differentiate between specific and non-specific uptake.[6] 3. Chelator Stability: In vivo instability of the chelator can lead to the release of free Th-227 and its daughter radionuclide, Radium-223, which is a bone-seeking element and can cause bone marrow toxicity.[6] Ensure the use of a highly stable chelator. |
| Immunogenicity | 1. Monitor for Anti-Drug Antibodies (ADAs): In longer-term studies, particularly with repeated dosing, monitor for the development of ADAs against the antibody component of the TTC, as this can affect efficacy and safety. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of Various Th-227 Conjugates
| TTC Target | Cancer Model | Dose (kBq/kg) | Administration Schedule | Observed Anti-Tumor Efficacy |
| CD70 | Renal Cell Carcinoma (786-O xenograft) | 50, 100, 300, 500 | Single dose | Dose-dependent and statistically significant inhibition of tumor growth.[4] |
| MSLN | Ovarian & Cervical Cancer (p-gp expressing) | 375, 750 | Single dose | Potent, dose-dependent efficacy.[8] |
| PD-L1 | Murine Colon Cancer (MC-38 syngeneic) | 500 | Single dose | Significant tumor growth inhibition.[5] |
Table 2: Biodistribution of a CD70-Targeted Th-227 Conjugate (CD70-TTC) in a Renal Cell Carcinoma Xenograft Model
| Organ | % Injected Dose per Gram (%ID/g) at Day 7 |
| Tumor | 122 ± 42 |
| Isotype Control (Tumor) | 3 |
| Data from a study using the 786-O human renal cell carcinoma cell line in nude mice.[6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
TTC Treatment: Prepare serial dilutions of the Th-227 targeted conjugate and a non-targeting isotype control conjugate.
-
Incubation: Add the TTC solutions to the cells and incubate for a period relevant to the experimental question (e.g., 7 days).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as a CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, isotype control TTC, different doses of the specific TTC).
-
TTC Administration: Administer the TTCs intravenously according to the planned dosing schedule.
-
Tumor Measurement and Body Weight: Continue to measure tumor volume and monitor the body weight of the animals regularly as a measure of general health.
-
Endpoint: The study can be terminated when tumors in the control group reach a predefined endpoint, or after a specific duration.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare the efficacy of the different treatments.
Visualizations
References
- 1. openmedscience.com [openmedscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 4. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
- 6. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Strategies to Reduce Kidney Uptake of Thorium-227 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize renal accumulation of Thorium-227 (²²⁷Th) conjugates during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: Why is reducing kidney uptake of ²²⁷Th-conjugates a critical issue?
High accumulation of radiopharmaceuticals in the kidneys is a major concern in targeted radionuclide therapy.[1] The kidneys are often the dose-limiting organs due to their role in filtering and reabsorbing small molecules from the blood.[1][2] Prolonged retention of α-emitters like ²²⁷Th in the kidneys can lead to significant nephrotoxicity, potentially causing acute kidney injury or chronic kidney disease.[3] Minimizing renal uptake is therefore essential to improve the therapeutic window, allowing for higher doses to be administered to the tumor while sparing healthy kidney tissue.[1][4]
Q2: What are the primary mechanisms of renal uptake for radiolabeled conjugates?
Radiolabeled conjugates with a molecular weight below the glomerular filtration barrier (approximately 60 kDa) are filtered from the blood into the primary urine.[1] Subsequently, they can be reabsorbed by the proximal tubule cells through various mechanisms, including:
-
Endocytosis: Megalin and cubilin receptors on the surface of proximal tubule cells play a significant role in the reabsorption of peptides and small proteins.[3]
-
Electrostatic Interactions: Positively charged conjugates can interact with the negatively charged surface of the renal proximal tubular cells, leading to increased reabsorption.[5]
-
Specific Transporters: Various organic anion transporters (OATs) and other carrier-mediated systems can facilitate the uptake of specific molecules into kidney cells.[2][6]
Q3: What are the main strategies to reduce kidney uptake of ²²⁷Th-conjugates?
Several strategies can be employed to reduce the renal accumulation of ²²⁷Th-conjugates. These can be broadly categorized as:
-
Modification of Physicochemical Properties: Altering the molecular charge and hydrophilicity of the conjugate.[4][5]
-
Competitive Inhibition: Co-administration of agents that compete for renal reabsorption pathways.[1][7][8]
-
Use of Cleavable Linkers: Incorporating a linker between the targeting moiety and the chelator that can be cleaved by enzymes in the kidney.[4][9][10]
-
Albumin Binding: Enhancing the binding of the conjugate to plasma albumin to reduce its filtration by the glomerulus.[4]
-
Pretargeting Approaches: A multi-step approach where the targeting molecule is administered first, followed by the radiolabeled component.[9]
Troubleshooting Guides
Issue 1: High renal uptake observed with a new ²²⁷Th-conjugate.
Potential Cause: The physicochemical properties of the conjugate, such as a net positive charge, may be promoting renal reabsorption.
Troubleshooting Steps:
-
Characterize the Conjugate's Properties: Determine the isoelectric point (pI) and overall charge of the ²²⁷Th-conjugate at physiological pH.
-
Modify the Conjugate's Charge:
-
Introduce Negative Charges: The introduction of negatively charged amino acids (e.g., aspartic acid, glutamic acid) or linkers can significantly reduce kidney uptake.[5] Studies have shown that replacing a neutral amino acid with a negatively charged one can lower kidney radioactivity by approximately two-fold.[5]
-
Utilize Negatively Charged Chelators: The choice of chelator can influence the overall charge. For instance, DOTAGA, with an additional carboxylate arm, can increase the negative charge of the metal-chelator complex.[3]
-
Experimental Protocol: Modifying Conjugate Charge
-
Peptide/Linker Modification: Synthesize analogues of your targeting peptide or linker by substituting neutral or positively charged amino acids with aspartic or glutamic acid.
-
Conjugation: Conjugate the modified peptide/linker to the chelator (e.g., 3,2-HOPO for ²²⁷Th) and subsequently radiolabel with ²²⁷Th.
-
In Vitro Characterization: Confirm the binding affinity of the modified conjugate to its target to ensure it has not been compromised.
-
In Vivo Biodistribution: Conduct biodistribution studies in a relevant animal model (e.g., mice or rats) to compare the kidney uptake of the modified conjugate with the original conjugate at various time points post-injection.
-
Data Analysis: Quantify the percentage of injected dose per gram (%ID/g) in the kidneys and other major organs.
Issue 2: Charge modification is not sufficiently reducing kidney uptake or is compromising targeting.
Potential Cause: The primary mechanism of renal uptake for your conjugate may not be solely charge-dependent, or the modifications may have altered the conformation required for target binding.
Troubleshooting Steps:
-
Investigate Competitive Inhibition: Co-administer agents known to block renal reabsorption pathways.
-
Cationic Amino Acids: Co-infusion of lysine (B10760008) or a combination of arginine and lysine is a clinically used strategy to reduce renal uptake of radiolabeled peptides.[4][8]
-
Gelofusine: This gelatin-based plasma expander has been shown to effectively reduce the renal uptake of various radiolabeled peptides and nanobodies.[4][11] Co-administration of Gelofusine has been reported to reduce renal uptake of [¹¹¹In]In-octreotide by 45%.[4]
-
Sodium Maleate (B1232345) or Fructose (B13574): Pre-injection of sodium maleate has been shown to reduce kidney-associated activity by up to 60.4 ± 10.3% for certain radioconjugates.[9] High doses of fructose have also demonstrated a reduction in renal uptake.[9]
-
Para-aminohippurate (PAH): Co-infusion with PAH has been shown to significantly reduce the renal uptake of small-molecule radiopharmaceuticals, with reductions of up to 60% in the area under the curve (AUC) for the kidneys.[7][12]
-
Experimental Protocol: Competitive Inhibition Study
-
Animal Model: Use a suitable animal model (e.g., Wistar rats).
-
Grouping: Divide animals into control and experimental groups.
-
Administration:
-
Control Group: Inject the ²²⁷Th-conjugate intravenously.
-
Experimental Groups: Co-administer the ²²⁷Th-conjugate with a potential inhibitor (e.g., lysine, Gelofusine, PAH). The inhibitor can be administered shortly before, simultaneously with, or as a continuous infusion alongside the radioconjugate, depending on the inhibitor's mechanism of action.
-
-
Biodistribution Analysis: At selected time points post-injection, euthanize the animals, dissect key organs (kidneys, tumor, liver, etc.), and measure the radioactivity in each organ using a gamma counter.
-
Data Comparison: Compare the %ID/g in the kidneys and the tumor-to-kidney ratios between the control and experimental groups.
Issue 3: Both charge modification and competitive inhibition are insufficiently effective or impractical for clinical translation.
Potential Cause: The radiolabeled catabolites of the conjugate may be retained in the kidney cells after reabsorption and intracellular degradation.
Troubleshooting Steps:
-
Implement a Cleavable Linker: Design a linker between the targeting moiety and the radiolabeled chelator that is stable in circulation but is cleaved by enzymes present on the brush border of the proximal tubules (e.g., neprilysin).[4][9][10] The concept is that upon cleavage, the radioactive moiety is released in a form that is not readily reabsorbed and is excreted in the urine.[4]
Experimental Protocol: Evaluation of a Cleavable Linker
-
Linker Design and Synthesis: Synthesize a conjugate containing a linker with an enzyme-cleavable motif (e.g., a short peptide sequence recognized by renal brush border enzymes).
-
In Vitro Stability: Assess the stability of the conjugate in plasma and in the presence of relevant enzymes to ensure it is not prematurely cleaved.
-
In Vitro Cleavage Assay: Incubate the conjugate with kidney homogenates or purified renal enzymes to confirm cleavage.
-
In Vivo Biodistribution: Conduct biodistribution studies as previously described to compare the renal uptake of the conjugate with the cleavable linker to a non-cleavable linker control.
-
Metabolite Analysis: Analyze urine samples from the experimental animals to identify and quantify the cleaved, radiolabeled metabolite.
Data Presentation
Table 1: Effect of Competitive Inhibitors on Kidney Uptake of Various Radiopharmaceuticals
| Radiopharmaceutical | Inhibitor | Animal Model | Reduction in Kidney Uptake (%) | Reference |
| [¹¹¹In]In-octreotide | Gelofusine | Rat | 45 | [4] |
| [⁹⁹mTc]Tc(CO)₃-G3 | Sodium Maleate | Mouse | 60.4 ± 10.3 | [9] |
| [⁹⁹mTc]Tc(CO)₃-G3 | Fructose | Mouse | 46.9 ± 7.6 | [9] |
| [¹⁷⁷Lu]Lu-PSMA I&T | 2-PMPA | Mouse | Decreased absorbed dose from 30 Gy to 12 Gy | [9] |
| [¹⁷⁷Lu]Lu-DOTATOC | Para-aminohippurate | Rat | 46 | [12] |
| [¹⁷⁷Lu]Lu-DOTA-JR11 | Para-aminohippurate | Rat | 63 | [12] |
| [¹⁷⁷Lu]Lu-DOTATATE | Para-aminohippurate | Rat | up to 83 | [12] |
Table 2: Influence of Charge Modification on Renal Uptake
| Radioconjugate Modification | Effect on Kidney Uptake | Fold Reduction | Reference |
| Substitution of neutral amino acid with aspartic acid in a peptide linker | Lower radioactivity in kidneys | ~2 | [5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of renal handling of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The impact of plasma protein binding on the renal transport of organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Indication for different mechanisms of kidney uptake of radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Thorium-227 biodistribution studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Thorium-227 (²²⁷Th) biodistribution studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during ²²⁷Th biodistribution experiments in a question-and-answer format.
Q1: We are observing unexpectedly high uptake of ²²⁷Th in the liver and spleen. What are the potential causes and how can we troubleshoot this?
A1: High uptake in the liver and spleen can be indicative of several issues, primarily related to the stability and aggregation of the Targeted Thorium Conjugate (TTC).
-
Potential Cause 1: Colloid Formation or Aggregation. The TTC may be forming aggregates, which are then rapidly cleared by the reticuloendothelial system (RES) in the liver and spleen.
-
Troubleshooting:
-
Quality Control of Conjugate: Before injection, analyze the TTC solution for aggregates using techniques like size-exclusion chromatography (SEC-HPLC).
-
Formulation Buffer: Ensure the formulation buffer is optimal and does not promote aggregation. Check pH and excipient concentrations.
-
Radiolabeling Conditions: Suboptimal radiolabeling conditions can sometimes lead to the formation of radiocolloids. Review and optimize your radiolabeling protocol.
-
-
-
Potential Cause 2: In Vivo Instability. The chelator may not be stably holding the ²²⁷Th, leading to dissociation and subsequent uptake of free ²²⁷Th by these organs.
-
Troubleshooting:
-
Chelator Choice: Ensure you are using a highly stable chelator for ²²⁷Th, such as an octadentate 3,2-hydroxypyridinone (3,2-HOPO).[1][2][3][4] DOTA has been shown to have slower complex formation rates and may require harsh labeling conditions.[3]
-
In Vitro Serum Stability Assay: Before conducting in vivo studies, perform a serum stability assay to confirm the stability of the TTC over time in a biological matrix.[5]
-
-
-
Potential Cause 3: Isotype Control Behavior. A radiolabeled isotype control antibody showing high liver and spleen uptake can indicate non-specific interactions or issues with the antibody-chelator conjugate itself.[6]
Q2: Our results show significant bone uptake. Is this expected, and how can we differentiate it from tumor uptake in bone metastases models?
A2: High bone uptake is generally not expected for a stable ²²⁷Th-TTC and is a strong indicator of complex instability in vivo.[3][7]
-
The Role of Daughter Nuclides: ²²⁷Th decays to Radium-223 (²²³Ra), which is a calcium analogue and naturally accumulates in areas of high osteoblastic activity, such as bone.[8] If the ²²³Ra daughter nuclide is released from the chelator after the decay of ²²⁷Th, it will distribute to the bone, independent of the targeting antibody.[1][8][9]
-
Troubleshooting & Differentiation:
-
Dual-Isotope Quantification: Employ quantitative imaging techniques that can differentiate between the gamma emissions of ²²⁷Th and ²²³Ra.[8][10][11] This allows for the separate assessment of the biodistribution of the parent conjugate and the released daughter nuclide.
-
Time-Course Biodistribution: Conduct biodistribution studies at multiple time points. The accumulation of radioactivity in the bone is likely to increase over time as more ²²⁷Th decays to ²²³Ra.
-
Stable Chelator: The most critical preventative measure is the use of a highly stable chelator that can retain the daughter nuclides to some extent, although recoil energy can still lead to their release.[1]
-
-
Q3: We are seeing significant variability in tumor uptake between animals in the same cohort. What could be causing this inconsistency?
A3: Variability in tumor uptake can stem from both experimental technique and the biological model itself.
-
Potential Cause 1: Inconsistent Injections. Intravenous injections, if not performed correctly, can lead to peritumoral or subcutaneous administration, altering the pharmacokinetic profile.
-
Troubleshooting:
-
Injection Technique: Ensure all personnel are highly proficient in intravenous injections in the selected animal model.
-
Post-Injection Monitoring: Visually inspect the injection site for any signs of leakage or swelling.
-
-
-
Potential Cause 2: Tumor Heterogeneity. The expression of the target antigen can vary significantly between tumors, even in the same animal model.[1]
-
Troubleshooting:
-
Tumor Model Characterization: Before the study, characterize the target antigen expression levels in your tumor model to ensure they are consistent.
-
Immunohistochemistry (IHC): After the biodistribution study, excise the tumors and perform IHC to correlate radioactivity uptake with antigen expression levels.
-
-
-
Potential Cause 3: Differences in Tumor Microenvironment. Factors such as tumor vascularity and necrosis can influence the delivery and retention of the TTC.
-
Troubleshooting:
-
Tumor Size Matching: Ensure that tumors are of a consistent size across all animals at the start of the study, as this can impact vascularization and necrosis.
-
Histological Analysis: Perform histological analysis of the tumors at the end of the study to assess for these factors.
-
-
Q4: How do we ensure the quality and purity of our ²²⁷Th-conjugate before starting an animal study?
A4: Rigorous quality control is essential to prevent inconsistent results.
-
Key Quality Control Assays:
-
Radiochemical Purity: This determines the percentage of ²²⁷Th that is successfully chelated by the conjugate. Radio-Thin Layer Chromatography (radio-TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used methods.[12][13][14] A radiochemical purity of >95% is often required.[5]
-
Radionuclidic Purity: This confirms the identity and purity of the radionuclide itself. Gamma spectroscopy is a key method to distinguish ²²⁷Th from its parent (Actinium-227) and daughter (Radium-223) radionuclides.[12][13][15]
-
Stability: As mentioned, in vitro serum stability assays are crucial to predict in vivo behavior.
-
Binding Affinity: Confirm that the conjugation and radiolabeling process has not compromised the antibody's binding affinity to its target antigen using methods like ELISA or flow cytometry.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical ²²⁷Th biodistribution studies.
Table 1: Biodistribution of a Mesothelin-Targeting TTC (MSLN-TTC) in an Ovarian Cancer PDX Model (ST206B)
| Organ | % Injected Dose per Gram (%ID/g) at 168h | % Injected Dose per Gram (%ID/g) at 336h |
| Tumor | ~40 %ID/g | ~50 %ID/g |
| Blood | <5 %ID/g | <5 %ID/g |
| Liver | ~5 %ID/g | ~5 %ID/g |
| Femur | <5 %ID/g | <5 %ID/g |
| Spleen | <5 %ID/g | <5 %ID/g |
| Kidneys | ~10 %ID/g | ~8 %ID/g |
Data extracted from a graphical representation in Zitzmann-Kolbe et al. (2021).[6]
Table 2: Biodistribution of a PD-L1-Targeting TTC in a Syngeneic Mouse Model (MC-38)
| Organ | % Injected Dose per Gram (%ID/g) at 24h |
| Spleen | >50 %ID/g |
| Tumor | ~10 %ID/g |
| Liver | ~5 %ID/g |
| Blood | <5 %ID/g |
Data extracted from graphical representations in Torgov et al. (2021).[16] Note the high spleen uptake, which is expected for a PD-L1 targeting agent in this model.
Experimental Protocols
1. General Protocol for ²²⁷Th-Antibody Conjugate Biodistribution in Mice
This protocol provides a general framework. Specifics such as the animal model, TTC, and dose will vary.
-
Animal Model: Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenografts in athymic nude mice). Ensure tumors have reached a suitable size (e.g., 100-200 mm³).
-
TTC Preparation and Quality Control:
-
Prepare the ²²⁷Th-labeled antibody conjugate.
-
Perform quality control to ensure high radiochemical purity (>95%) and stability.
-
-
Dosing:
-
Tissue Collection:
-
At predetermined time points (e.g., 24, 168, 336, 504 hours post-injection), euthanize the animals (n=3-5 per time point).[6]
-
Collect blood and dissect key organs of interest (e.g., tumor, liver, spleen, kidneys, femur, muscle).
-
-
Radioactivity Measurement:
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Decay-correct the measurements to the time of injection.
-
2. Protocol for Radio-TLC Quality Control of a ²²⁷Th-Conjugate
-
Stationary Phase: Use instant thin-layer chromatography strips (e.g., silica (B1680970) gel impregnated glass fiber).
-
Mobile Phase: Select a mobile phase that separates the free ²²⁷Th from the labeled conjugate (e.g., a citrate (B86180) buffer).
-
Spotting: Spot a small volume (1-2 µL) of the radiolabeled conjugate solution onto the origin of the TLC strip.
-
Development: Place the strip in a chromatography tank containing the mobile phase and allow it to develop.
-
Analysis:
-
Once the solvent front has reached the top, remove and dry the strip.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.[12][13]
-
The labeled conjugate should remain at the origin (Rf = 0), while free ²²⁷Th will migrate with the solvent front (Rf ≈ 1).
-
Calculate the radiochemical purity by integrating the peaks.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound biodistribution studies.
Caption: A sequential workflow outlining the essential quality control steps before in vivo use.
References
- 1. Targeted this compound conjugates as treatment options in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A Targeted this compound Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mono- and multimeric PSMA-targeting small molecule-thorium-227 conjugates for optimized efficacy and biodistribution in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Feasibility of this compound/Radium-223 Gamma-Camera Imaging During Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Joint regional uptake quantification of this compound and Radium-223 using a multiple-energy-window projection-domain quantitative SPECT method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 15. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
Technical Support Center: Thorium-227 Therapy and Daughter Radionuclide Redistribution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thorium-227 (²²⁷Th) targeted alpha therapy. The focus is on understanding and mitigating the impact of daughter radionuclide redistribution, particularly that of Radium-223 (B1233065) (²²³Ra).
Frequently Asked Questions (FAQs)
Q1: What is daughter radionuclide redistribution in the context of ²²⁷Th therapy?
A1: this compound is an alpha-emitting radionuclide that decays to Radium-223 (²²³Ra), which is also an alpha emitter.[1][2] When ²²⁷Th, attached to a targeting molecule like an antibody, decays, the recoil energy from the alpha particle emission can break the chemical bond between the resulting ²²³Ra atom and the targeting molecule.[2][3][4] This released ²²³Ra can then circulate and accumulate in tissues independently of the original drug's target, a phenomenon known as redistribution.[1][2]
Q2: Why is the redistribution of ²²³Ra a concern?
A2: The primary concern is the potential for off-target toxicity. Radium-223, as a calcium analogue, has a natural affinity for bone and tends to accumulate in areas of high bone turnover, such as the bone marrow.[2][5] This can lead to unintended radiation doses to non-target tissues, with potential for hematological toxicity.[6] Accurate dosimetry, which is crucial for assessing safety and efficacy, must account for the biodistribution of both ²²⁷Th and the redistributed ²²³Ra.[7][8][9]
Q3: Where does redistributed ²²³Ra primarily accumulate?
A3: Preclinical and clinical studies have shown that redistributed ²²³Ra primarily accumulates in the bone.[2][10] A smaller fraction of free ²²³Ra is cleared from the plasma and excreted through the small intestine.[2][11]
Q4: How can the redistribution of ²²⁷Th and ²²³Ra be monitored in vivo?
A4: The biodistribution of both radionuclides can be tracked in vivo using quantitative imaging techniques. Dual-isotope Single-Photon Emission Computed Tomography (SPECT) or planar gamma camera imaging are commonly used methods.[1][7][8][9] These techniques utilize different energy windows to distinguish the gamma emissions of ²²⁷Th from those of ²²³Ra and its daughters, allowing for separate quantification of each isotope's activity in various organs and tumors.[1]
Q5: What is the half-life of ²²⁷Th and ²²³Ra, and why is it important?
A5: this compound has a half-life of approximately 18.7 days, while Radium-223 has a half-life of about 11.4 days.[2][12] The relatively long half-life of ²²⁷Th is comparable to that of therapeutic antibodies, allowing for sustained delivery of the alpha-emitter to the tumor.[10] The half-life of ²²³Ra is significant enough that once redistributed, it can deliver a considerable radiation dose to off-target sites like the bone before it decays.[3]
Troubleshooting Guides
Problem 1: Unexpectedly high radioactivity in bone during a non-bone targeted ²²⁷Th therapy experiment.
-
Possible Cause: This is a classic indicator of ²²³Ra redistribution. The ²²⁷Th conjugate has likely reached its intended target, but as it decays, the ²²³Ra daughter is being released and is accumulating in the bone due to its calcium-mimetic properties.[2][5]
-
Troubleshooting Steps:
-
Confirm Isotope Identity: Use gamma spectroscopy or dual-isotope imaging to confirm that the signal from the bone corresponds to the energy peaks of ²²³Ra and its daughters, not ²²⁷Th.[1]
-
Quantitative Analysis: Perform biodistribution studies at multiple time points to quantify the accumulation of both ²²⁷Th and ²²³Ra in the tumor, bone, and other major organs. This will help determine the extent of redistribution.
-
Evaluate Chelator Stability: While recoil is the primary mechanism of release, suboptimal chelator stability for ²²⁷Th could exacerbate the release of the parent radionuclide. Ensure the chelator used provides high in vivo stability for ²²⁷Th.[2]
-
Problem 2: Difficulty in distinguishing between ²²⁷Th and ²²³Ra in tissue samples using a standard gamma counter.
-
Possible Cause: Standard gamma counters may not have the energy resolution to separate the complex gamma spectra of ²²⁷Th and ²²³Ra and their respective decay chains.[1]
-
Troubleshooting Steps:
-
Utilize High-Resolution Gamma Spectroscopy: Employ a high-purity germanium (HPGe) detector for your gamma counter if available. This will provide the necessary energy resolution to distinguish the characteristic photopeaks of each isotope.
-
Implement Multi-Energy Window Analysis: If using a sodium iodide (NaI) detector-based system, a spectral analysis technique with multiple energy windows can be used to estimate the activity of each isotope.[1]
-
Cross-Validate with Alpha Spectrometry: For ex vivo samples, alpha spectrometry can be a powerful tool to differentiate and quantify alpha-emitting radionuclides.[13]
-
Problem 3: Higher than expected hematological toxicity in animal models.
-
Possible Cause: This could be a direct consequence of significant ²²³Ra accumulation in the bone marrow, leading to irradiation of hematopoietic stem cells.
-
Troubleshooting Steps:
-
Correlate Biodistribution with Toxicity: Analyze the biodistribution data to determine the absorbed dose of ²²³Ra to the bone marrow. Correlate this with the observed hematological toxicity (e.g., changes in blood cell counts).[14]
-
Consider Mitigation Strategies: Explore strategies to reduce the impact of recoiling daughters. While challenging, options that have been explored for other alpha emitters include encapsulation in nanocarriers.[15][16]
-
Dose-Escalation Study Review: Re-evaluate the administered dose of the ²²⁷Th conjugate. A lower dose might still provide therapeutic efficacy at the tumor site while reducing the off-target effects of redistributed ²²³Ra to a tolerable level.
-
Quantitative Data on ²²³Ra Redistribution
The extent of ²²³Ra redistribution can vary based on the specific targeting molecule, the tumor model, and the time point of measurement. The following table summarizes representative data from preclinical studies.
| Organ/Tissue | ²²⁷Th (%ID/g) | Redistributed ²²³Ra (%ID/g) | Animal Model | Time Point | Reference |
| Femur | Low (non-bone targeted) | Slow accumulation observed | Renal Cell Carcinoma Xenograft | 7 days | [10] |
| Bone | 16.97 (±1.53) | N/A (Direct injection of ²²³Ra) | C57Bl/6 Mice | 2 hours | [5] |
| Spleen | Varies with target | 1.8 (±0.2) (Direct injection) | C57Bl/6 Mice | 2 hours | [5] |
| Kidney | Varies with target | 2.5 (±0.2) (Direct injection) | C57Bl/6 Mice | 2 hours | [5] |
Note: Data for redistributed ²²³Ra from ²²⁷Th conjugates is often qualitatively described. The direct injection data for ²²³Ra provides a reference for its inherent bone-seeking nature.
Experimental Protocols
Protocol: In Vivo Biodistribution Study of a ²²⁷Th-labeled Antibody
-
Animal Model: Use relevant tumor-bearing xenograft models (e.g., subcutaneous tumors in nude mice).
-
Radiopharmaceutical Administration: Administer a known activity of the ²²⁷Th-labeled antibody intravenously to a cohort of animals.
-
Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 1, 24, 48, 96, and 168 hours).
-
Tissue Collection: Dissect and collect tumors, blood, and major organs (bone (femur), liver, kidneys, spleen, muscle, etc.).
-
Sample Processing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter with appropriate energy windows set to distinguish between ²²⁷Th and ²²³Ra.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for both ²²⁷Th and ²²³Ra for each organ at each time point.
-
Decay-correct all measurements to the time of injection.
-
Compare the %ID/g of ²²³Ra in bone to that in the tumor and other organs to quantify redistribution.
-
Visualizations
Caption: ²²⁷Th decay cascade and subsequent redistribution of ²²³Ra.
Caption: Experimental workflow for an in vivo biodistribution study.
References
- 1. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Alpha Therapy: Progress in Radionuclide Production, Radiochemistry, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of age on radium-223 distribution and an evaluation of molecular imaging surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Joint Regional Uptake Quantification of this compound and Radium-223 Using a Multiple-Energy-Window Projection-Domain Quantitative SPECT Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Joint regional uptake quantification of this compound and Radium-223 using a multiple-energy-window projection-domain quantitative SPECT method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 12. Radium-223 - Wikipedia [en.wikipedia.org]
- 13. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dosimetry in radionuclide therapy: the clinical role of measuring radiation dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] A Critical Review of Alpha Radionuclide Therapy—How to Deal with Recoiling Daughters? | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Tumor Penetration of Thorium-227 Labeled Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thorium-227 (²²⁷Th) labeled antibodies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize the tumor penetration and efficacy of your targeted alpha therapies.
Frequently Asked Questions (FAQs)
Q1: What are the main barriers limiting the penetration of our ²²⁷Th-labeled antibody into solid tumors?
A1: The penetration of large molecules like antibodies into solid tumors is a complex process hindered by several factors within the tumor microenvironment.[1][2][3] Key barriers include:
-
High Interstitial Fluid Pressure (IFP): The leaky and disorganized tumor vasculature, coupled with a lack of functional lymphatic drainage, leads to an elevated pressure within the tumor that can oppose the convective transport of antibodies from the bloodstream into the tumor tissue.[1][3]
-
Dense Extracellular Matrix (ECM): The tumor stroma is often rich in collagen and hyaluronan, creating a dense physical barrier that slows the diffusion of antibodies after they have extravasated from the blood vessels.[2]
-
Aberrant Tumor Vasculature: Tumor blood vessels are often immature, disorganized, and unevenly distributed, leading to poor blood flow and hypoxic regions, which in turn limits the delivery of the antibody to all parts of thetumor.[1][2]
-
The Binding Site Barrier: High antigen expression on tumor cells, especially those near blood vessels, can lead to the antibody binding and accumulating in the perivascular regions. This "trapping" prevents the antibody from penetrating deeper into the tumor to reach cells further from the vasculature.[2][4]
Q2: We are observing low tumor uptake (%ID/g) of our ²²⁷Th-labeled antibody in our preclinical models. What are the potential causes and how can we troubleshoot this?
A2: Low tumor uptake, quantified as the percentage of injected dose per gram of tumor tissue (%ID/g), is a common challenge.[5] Potential causes and troubleshooting steps are outlined in the troubleshooting guide below. It is crucial to systematically evaluate factors related to the antibody itself, the radionuclide, and the tumor model.[5][6]
Q3: How does the choice of antibody format (e.g., intact IgG vs. smaller fragments) affect tumor penetration?
A3: The molecular size of the antibody construct significantly influences its biodistribution and tumor penetration. While intact IgGs have a long circulation half-life, which can be advantageous for tumor accumulation, their large size can impede their diffusion through the dense tumor stroma.[3][7] Smaller antibody fragments, such as F(ab')₂ or Fab, can penetrate tumor tissue more effectively due to their smaller size.[6][8] However, they are also cleared more rapidly from circulation, which might reduce the overall tumor uptake.[9] The optimal choice depends on the specific target and experimental goals.
Q4: What is the "binding site barrier" and how can we mitigate its effect on antibody distribution?
A4: The "binding site barrier" refers to the phenomenon where high-affinity antibodies bind strongly to antigens on the first layer of tumor cells they encounter, typically those surrounding blood vessels.[2] This perivascular trapping limits the penetration of the antibody to deeper tumor regions.[2][4] Strategies to overcome this include:
-
Optimizing Antibody Affinity: Counterintuitively, a lower-affinity antibody may exhibit more homogeneous tumor distribution because it can dissociate from its target and diffuse further into the tumor tissue.[1][10]
-
Increasing the Antibody Dose: Administering a higher dose of the antibody can help saturate the binding sites in the perivascular regions, allowing unbound antibodies to penetrate deeper into the tumor.[1][4]
-
Pre-dosing with Unlabeled Antibody: A "cold" dose of unlabeled antibody can be administered prior to the radiolabeled antibody to block the most accessible binding sites, thereby allowing the subsequent dose of ²²⁷Th-labeled antibody to penetrate further.[4]
Troubleshooting Guides
Guide 1: Low Tumor Uptake (%ID/g)
This guide addresses the issue of observing lower than expected accumulation of the ²²⁷Th-labeled antibody in the tumor.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Dose | Increase the antibody dose to saturate antigen binding sites and enhance tumor penetration.[1] In mouse xenograft models, several hundred micrograms may be necessary for saturation.[1] |
| High Antigen Expression ("Binding Site Barrier") | Co-administer an excess of unlabeled ("cold") antibody to block perivascular binding sites, allowing the radiolabeled antibody to penetrate deeper.[4] Alternatively, consider engineering an antibody with a lower affinity.[1] |
| Rapid Clearance of the Antibody | If using antibody fragments, their rapid clearance may limit tumor accumulation.[9] Consider using a larger format (e.g., intact IgG) or chemical modifications to extend circulation half-life. |
| Poor Vascular Permeability | The Enhanced Permeability and Retention (EPR) effect, which facilitates macromolecule accumulation in tumors, can be heterogeneous.[11] Consider co-administration with agents that can enhance vascular permeability, such as those that modulate tumor blood flow.[12] |
| Tumor Model Characteristics | The tumor's vascular density, interstitial fluid pressure, and ECM composition can significantly impact uptake.[1][2] Characterize your tumor model for these parameters. Consider using a different cell line or implantation site if necessary. |
Guide 2: Heterogeneous Tumor Distribution
This guide provides steps to address uneven distribution of the ²²⁷Th-labeled antibody within the tumor, often characterized by perivascular accumulation.
| Potential Cause | Troubleshooting Steps |
| High Antibody Affinity | High-affinity antibodies are more prone to perivascular trapping.[1][10] Evaluate a panel of antibodies with varying affinities to find an optimal balance between binding and penetration.[4] |
| Dense Extracellular Matrix (ECM) | The ECM can physically impede antibody diffusion.[2] Consider strategies to enzymatically degrade components of the ECM, such as hyaluronidase (B3051955) to break down hyaluronan. |
| Insufficient Dose to Saturate Binding Sites | At sub-saturating doses, antibodies are more likely to be trapped around the vasculature.[2] Perform a dose-escalation study to determine the dose required for more uniform distribution.[1][4] |
| Characteristics of the Tumor Vasculature | Heterogeneous blood vessel distribution leads to uneven antibody delivery.[1] Use imaging techniques like contrast-enhanced MRI to assess vascularity and correlate it with antibody distribution.[13] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study
This protocol outlines the steps to quantify the uptake of a ²²⁷Th-labeled antibody in various tissues of a tumor-bearing mouse model.
Objective: To determine the percentage of injected dose per gram (%ID/g) in the tumor and other organs at different time points post-injection.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
²²⁷Th-labeled antibody
-
Saline or appropriate vehicle
-
Anesthesia
-
Gamma counter or high-purity germanium (HPGe) detector
-
Calibrated standards of ²²⁷Th activity
Procedure:
-
Administer a known activity of the ²²⁷Th-labeled antibody to each mouse via intravenous (i.v.) injection.
-
At predetermined time points (e.g., 24, 48, 72, 168 hours post-injection), euthanize a cohort of mice.[14]
-
Collect blood, tumor, and major organs (e.g., liver, spleen, kidneys, femur).[14]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in the calibrated standards using a gamma counter.
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) * 100%
Protocol 2: In Vitro Tumor Spheroid Penetration Assay
This protocol describes an in vitro method to assess the penetration of an antibody into a 3D tumor model.[15]
Objective: To visualize and quantify the penetration of a fluorescently labeled antibody into tumor spheroids over time.
Materials:
-
Tumor cell line capable of forming spheroids
-
Ultra-low attachment plates
-
Fluorescently labeled antibody
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Generate tumor spheroids of a consistent size (e.g., 300-500 µm in diameter).[15]
-
Treat the spheroids with the fluorescently labeled antibody at various concentrations and for different durations.
-
At each time point, fix the spheroids.
-
Permeabilize the spheroids and stain the nuclei with DAPI.
-
Acquire z-stack images of the spheroids using a confocal microscope.
-
Analyze the images to measure the fluorescence intensity as a function of distance from the spheroid edge to the core. This will provide a quantitative measure of antibody penetration.[15]
Visualizations
Caption: Experimental workflow for assessing antibody tumor penetration.
Caption: Key barriers limiting antibody penetration into solid tumors.
References
- 1. Antibody tumor penetration: Transport opposed by systemic and antigen-mediated clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to enhance monoclonal antibody uptake and distribution in solid tumors | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Factors determining antibody distribution in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advancing role of radiolabeled antibodies in the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Factors determining antibody distribution in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Optimization of Antibody-based Radiopharmaceuticals for Cancer Imaging and Radionuclide Therapy – Model, Vector, and Radionuclide Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Barriers to antibody therapy in solid tumors, and their solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. clinicallab.com [clinicallab.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In Vitro Antibody Pharmacokinetics Assay [visikol.com]
Technical Support Center: Refinement of Purification Methods for Thorium-227 from Actinium-227 Generators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Thorium-227 (²²⁷Th) from Actinium-227 (²²⁷Ac) generators.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying ²²⁷Th from an ²²⁷Ac generator?
A1: The most common and effective methods for separating ²²⁷Th from its parent ²²⁷Ac and decay progeny like Radium-223 (²²³Ra) are ion exchange chromatography and extraction chromatography.[1][2] Anion exchange chromatography is frequently used, where ²²⁷Th is separated from ²²⁷Ac in a nitric acid medium.[3][4] Extraction chromatography using resins like TEVA, UTEVA, and DGA has also shown excellent performance in terms of ²²⁷Th recovery and purification from radionuclide impurities.[2]
Q2: What are the common radionuclidic impurities in the purified ²²⁷Th product?
A2: The primary radionuclidic impurities of concern are the parent isotope, ²²⁷Ac, and the daughter isotope, ²²³Ra. The presence of the long-lived ²²⁷Ac is a significant issue due to its contribution to the long-term radiation dose.[3]
Q3: What is the acceptable level of radionuclidic purity for ²²⁷Th?
A3: For radiopharmaceutical applications, a high radionuclidic purity is required.[1][2] Generally, the radionuclidic purity of ²²⁷Th should be ≥99%.[5] Acceptance criteria for specific impurities, such as ²²⁷Ac, should be clearly defined and justified.[6] For instance, in some applications, the acceptance criterion for ²²⁷Ac is set to be not more than 0.004% relative to the ²²³Ra activity.
Q4: How is the radionuclidic purity of the final ²²⁷Th product determined?
A4: Gamma-ray spectrometry is the primary method used to determine the radionuclidic purity of ²²⁷Th.[7][8] This technique allows for the identification and quantification of gamma-emitting impurities. Alpha spectrometry can also be used, but direct measurement of ²²⁷Ac can be challenging due to interference from the alpha peaks of ²²⁷Th and ²²³Ra.[3]
Troubleshooting Guides
Issue 1: Low Yield of ²²⁷Th
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Column Conditioning | Ensure the ion exchange or extraction chromatography column is properly pre-conditioned with the appropriate acid solution (e.g., 8 M HNO₃ for anion exchange).[9] | Proper conditioning ensures optimal resin performance for ²²⁷Th retention. |
| Incorrect Acid Concentration | Verify the concentration of the nitric acid or other eluents used. The separation efficiency is highly dependent on the acid molarity. | Maintaining the correct acid concentration is crucial for the selective elution of ²²⁷Th. |
| Flow Rate Too High | Optimize the flow rate during sample loading and elution. A high flow rate can lead to incomplete binding of ²²⁷Th to the resin. | A slower, controlled flow rate allows for sufficient interaction time between the analyte and the stationary phase, improving yield. |
| Channeling in the Column | Visually inspect the column for any signs of channeling (uneven packing). If observed, the column may need to be repacked. | A uniformly packed column ensures even flow and optimal separation. |
| Incomplete Elution | Ensure a sufficient volume of the appropriate eluent (e.g., 1 M HCl for anion exchange) is passed through the column to completely strip the ²²⁷Th.[3] | Complete elution maximizes the recovery of the purified ²²⁷Th. |
Issue 2: Breakthrough of ²²⁷Ac Impurity in the ²²⁷Th Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Overloading the Column | Ensure the amount of ²²⁷Ac loaded onto the generator does not exceed the column's capacity. | Prevents the saturation of the resin and subsequent breakthrough of ²²⁷Ac into the eluate. |
| Inappropriate Resin Selection | For extraction chromatography, ensure the selected resin (e.g., DGA) has a high affinity for Ac under the chosen conditions.[10] | The correct resin will effectively retain the ²²⁷Ac while allowing the ²²⁷Th to be eluted. |
| Incorrect Mobile Phase Composition | Verify the composition and pH of the mobile phase. The retention of both ²²⁷Ac and ²²⁷Th is sensitive to these parameters. | An optimized mobile phase will maximize the separation factor between ²²⁷Th and ²²⁷Ac. |
| Column Degradation | Over time and with repeated use, the performance of the chromatographic resin can degrade. Replace the column if a decline in performance is observed. | A fresh column will restore the expected separation efficiency and reduce impurity breakthrough. |
Issue 3: Presence of ²²³Ra Impurity in the ²²⁷Th Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Separation Time | Allow for sufficient time between the initial separation of ²²⁷Th from ²²⁷Ac and the final purification step to allow for the decay of any co-eluted ²²³Ra. | Reduces the amount of ²²³Ra present in the final product. |
| Ineffective Washing Step | Ensure the column is adequately washed with the appropriate solution (e.g., 3 M HNO₃) to remove unbound ²²³Ra before eluting the ²²⁷Th.[10] | An effective wash step will remove most of the ²²³Ra impurity. |
| Co-elution with ²²⁷Th | Optimize the elution gradient or mobile phase composition to improve the resolution between the ²²⁷Th and ²²³Ra peaks. | A well-resolved chromatogram will allow for the collection of a pure ²²⁷Th fraction. |
Quantitative Data Summary
Table 1: Comparison of Separation Methods for ²²⁷Th Purification
| Separation Method | Resin/Stationary Phase | Typical Recovery of ²²⁷Th | Reported Radionuclidic Purity | Key Advantages | Reference |
| Anion Exchange Chromatography | BioRad AG1x8 | >80% | High | Well-established method | [3][9] |
| Extraction Chromatography | TEVA Resin | >90% | >99.99% | High recovery and purity | [11] |
| Extraction Chromatography | UTEVA and DGA Resins | High | High purity | Effective for separating ²²⁷Th from ²²⁷Ac and ²²³Ra | [10] |
| Cation Exchange Chromatography | AG50 Resin | >90% (for ²²⁵Ac) | Minimal ²²³Ra and Thorium present | Can be optimized for specific separations | [12] |
Experimental Protocols
Protocol 1: Anion Exchange Chromatography for ²²⁷Th Purification
Objective: To separate ²²⁷Th from an ²²⁷Ac source using an anion exchange resin.
Materials:
-
²²⁷Ac/²²⁷Th source solution in 8 M HNO₃
-
Anion exchange resin (e.g., BioRad AG1x8)
-
Chromatography column
-
8 M Nitric Acid (HNO₃)
-
1 M Hydrochloric Acid (HCl)
-
Collection vials
-
Gamma spectrometer
Procedure:
-
Column Preparation: Pack a chromatography column with the anion exchange resin. Pre-condition the column by passing several column volumes of 8 M HNO₃ through it.
-
Sample Loading: Load the ²²⁷Ac/²²⁷Th source solution in 8 M HNO₃ onto the column. At this acid concentration, ²²⁷Th will be retained by the resin, while ²²⁷Ac and ²²³Ra will pass through.
-
Washing: Wash the column with several volumes of 8 M HNO₃ to ensure all non-retained radionuclides, particularly ²²⁷Ac, are eluted.
-
Elution of ²²⁷Th: Elute the purified ²²⁷Th from the column using 1 M HCl.[3] Collect the eluate in fractions.
-
Quality Control: Analyze the collected fractions using a gamma spectrometer to determine the radionuclidic purity and quantify the ²²⁷Th yield.
Protocol 2: Extraction Chromatography for ²²⁷Th Purification
Objective: To purify ²²⁷Th using extraction chromatography.
Materials:
-
²²⁷Ac/²²⁷Th/²²³Ra source solution in 4 M HNO₃
-
UTEVA and DGA resin cartridges
-
Syringes and luer lock fittings
-
4 M Nitric Acid (HNO₃)
-
3 M Nitric Acid (HNO₃)
-
0.5 M Hydrochloric Acid (HCl)
-
0.1 M Hydrochloric Acid (HCl)
-
Collection vials
-
Gamma spectrometer
Procedure:
-
Column Setup: Stack a UTEVA resin cartridge on top of a DGA resin cartridge.
-
Sample Loading: Load the source solution in 4 M HNO₃ onto the stacked cartridges. ²²⁷Th will be retained on the UTEVA resin, ²²⁷Ac on the DGA resin, and ²²³Ra will not be retained.[10]
-
Rinse and Collect ²²³Ra: Rinse the stacked cartridges with 3 M HNO₃ and collect the eluate, which contains the ²²³Ra.[10]
-
Separate Cartridges: Separate the UTEVA and DGA cartridges.
-
Elute ²²⁷Th: Elute the purified ²²⁷Th from the UTEVA cartridge using 0.5 M HCl.[10]
-
Recover ²²⁷Ac: Strip the ²²⁷Ac from the DGA cartridge using 0.1 M HCl for future use.[10]
-
Quality Control: Perform gamma spectrometry on the ²²⁷Th fraction to assess its purity and yield.
Visualizations
Caption: Anion Exchange Chromatography Workflow for ²²⁷Th Purification.
Caption: Troubleshooting Logic for Low ²²⁷Th Yield.
Caption: Decay Chain of Actinium-227 Relevant to Purification.
References
- 1. Evaluation of the separation and purification of 227Th from its decay progeny by anion exchange and extraction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]
- 4. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotopes.gov [isotopes.gov]
- 6. nrc.gov [nrc.gov]
- 7. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 9. RU2716272C1 - Method of producing actinium-227, thorium-228 and thorium-229 from irradiated radium-226 - Google Patents [patents.google.com]
- 10. eichrom.com [eichrom.com]
- 11. A simple-rapid method to separate uranium, thorium, and protactinium for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Long-Term Stability Assessment of Stockpiled Thorium-227 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stockpiled Thorium-227 (²²⁷Th) solutions. The information provided is intended to assist in assessing the long-term stability and ensuring the quality of ²²⁷Th for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical form of a stockpiled this compound solution?
A1: this compound is typically supplied as a nitrate (B79036) or chloride salt dissolved in a dilute acid solution, most commonly nitric acid (HNO₃), to ensure its stability.[1][2] The acidic environment is crucial to prevent the hydrolysis of the Th⁴⁺ ion.[1]
Q2: What are the primary stability concerns for a long-term stockpiled this compound solution?
A2: The primary stability concerns are:
-
Radiological Decay and Ingrowth of Daughter Nuclides: this compound decays with a half-life of 18.7 days to Radium-223 (²²³Ra) and its subsequent decay progeny.[3][4] Over time, the concentration of ²²³Ra will increase, altering the radionuclidic purity of the solution.
-
Hydrolysis and Colloid Formation: Thorium (IV) ions are prone to hydrolysis in aqueous solutions, especially at pH levels above 2-3.[1][5][6] This can lead to the formation of insoluble thorium hydroxide (B78521) precipitates or colloidal particles, which can affect the solution's usability in subsequent labeling reactions.[5][7]
-
Radiolysis: The high-energy alpha particles emitted by ²²⁷Th and its daughters can cause the radiolytic decomposition of water and other solution components.[8] This can lead to changes in pH and the formation of reactive radical species.
Q3: What are the ideal storage conditions for a this compound solution?
A3: To maintain long-term stability, this compound solutions should be stored under the following conditions:
-
Low pH: The solution should be maintained at a low pH, typically below 2, by using a dilute acid such as nitric acid.[1] This minimizes the risk of hydrolysis and colloid formation.
-
Controlled Temperature: While specific data on the temperature-dependent degradation of ²²⁷Th solutions is limited, general best practices for radiopharmaceuticals suggest storage at a controlled and consistent temperature, avoiding extremes of heat and cold.
-
Appropriate Shielding: Due to the emission of alpha and gamma radiation, appropriate shielding (e.g., lead or tungsten) is necessary to protect personnel from radiation exposure.
Q4: How does the ingrowth of Radium-223 affect the quality of the this compound solution?
A4: The ingrowth of Radium-223, an alpha-emitter with a half-life of 11.4 days, changes the radionuclidic composition of the solution.[4] This is a critical consideration for therapeutic applications, as the biodistribution of ²²³Ra may differ from that of ²²⁷Th, potentially leading to off-target radiation doses. For applications requiring high radionuclidic purity of ²²⁷Th, a purification step to remove the daughter nuclides may be necessary before use.
Troubleshooting Guide
This guide addresses specific issues that users may encounter when assessing the stability of stockpiled this compound solutions.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Cloudy or Precipitated Solution | Hydrolysis of Thorium (IV): The pH of the solution may have increased above 2-3, leading to the formation of thorium hydroxide precipitates or colloids.[1][5][7] | 1. Carefully measure the pH of the solution. 2. If the pH is high, the solution may not be suitable for use, as redissolving the precipitate can be difficult. 3. Consult with the supplier or a radiochemist for guidance on potential repurification. |
| Unexpected Results in Labeling Reaction (Low Yield) | Reduced Radiochemical Purity: The presence of chemical impurities or colloidal ²²⁷Th may interfere with the chelation reaction. Incorrect Thorium Concentration: The actual concentration of usable, ionic ²²⁷Th may be lower than expected due to precipitation or adsorption to the container walls. | 1. Perform radiochemical purity testing using radio-TLC to check for the presence of non-reactive species. 2. Verify the total activity of the solution using a calibrated dose calibrator and compare it with the decay-corrected value from the certificate of analysis. 3. Consider a pre-treatment step, such as filtration through a 0.22 µm filter, to remove any particulate matter, but be aware of potential loss of ²²⁷Th due to adsorption. |
| Discrepancy Between Measured and Expected Activity | Inaccurate Decay Calculation: The decay of ²²⁷Th and the ingrowth of ²²³Ra and its progeny have not been accurately accounted for. Instrument Calibration Issue: The dose calibrator or gamma spectrometer may not be properly calibrated for the specific energies of ²²⁷Th and its daughters. | 1. Recalculate the expected activity using the half-life of ²²⁷Th (18.7 days). 2. Ensure that the measurement instrument is calibrated with a traceable standard for the energy range of interest. 3. Perform gamma spectrometry to identify and quantify the different radionuclides present in the solution. |
| High Background in Analytical Measurements | Contamination of Equipment: The analytical instruments (e.g., TLC scanner, gamma counter) or handling tools may be contaminated. | 1. Perform a background check of all equipment before use. 2. Decontaminate any affected equipment according to your laboratory's standard operating procedures. 3. Use dedicated and properly labeled equipment for handling high-activity solutions. |
Experimental Protocols
Assessment of Radiochemical Purity by Radio-Thin-Layer Chromatography (Radio-TLC)
Objective: To separate ionic ²²⁷Th from potential colloidal forms or other impurities.
Methodology:
-
Stationary Phase: Prepare a strip of instant thin-layer chromatography (iTLC) paper impregnated with silica (B1680970) gel.
-
Mobile Phase: A common mobile phase for thorium chromatography is a dilute acid solution, for example, 1 M nitric acid.
-
Sample Preparation: Carefully spot a small, known volume (e.g., 1-2 µL) of the this compound solution onto the baseline of the iTLC strip.
-
Development: Place the iTLC strip in a chromatography tank containing the mobile phase. Allow the solvent front to migrate up the strip.
-
Analysis: After development, remove the strip and allow it to dry. Analyze the distribution of radioactivity along the strip using a radio-TLC scanner.[9][10]
-
Interpretation: Ionic ²²⁷Th will migrate with the solvent front, while colloidal or precipitated forms will remain at the origin. The radiochemical purity can be calculated as the percentage of the total activity that migrates with the solvent front.
Determination of Radionuclidic Purity by Gamma Spectrometry
Objective: To identify and quantify the presence of this compound and its gamma-emitting daughter nuclides, primarily Radium-223.
Methodology:
-
Instrumentation: Use a high-purity germanium (HPGe) detector coupled to a multichannel analyzer.
-
Calibration: Ensure the detector is calibrated for both energy and efficiency using a certified multi-nuclide reference source covering the energy range of interest.
-
Sample Preparation: Place a known volume of the this compound solution in a standardized counting geometry (e.g., a 2 mL vial) at a reproducible distance from the detector.
-
Data Acquisition: Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics for the primary photopeaks of interest.
-
Data Analysis:
-
Identify the characteristic gamma-ray peaks for ²²⁷Th (e.g., 50.1 keV, 236.0 keV) and its decay products, such as ²²³Ra (e.g., 269.5 keV, 154.2 keV).
-
Calculate the activity of each radionuclide based on the net peak area, branching ratio, and detector efficiency.
-
-
Interpretation: The radionuclidic purity is expressed as the ratio of the activity of ²²⁷Th to the total activity of all identified radionuclides.
Assessment of Alpha Emitters by Alpha Spectrometry
Objective: To provide high-resolution identification and quantification of alpha-emitting radionuclides, including ²²⁷Th and its daughter ²²³Ra.
Methodology:
-
Instrumentation: An alpha spectrometer with a silicon detector in a vacuum chamber.
-
Source Preparation: This is a critical step. A very thin, uniform source must be prepared to minimize self-absorption of the alpha particles. This is typically achieved by electrodeposition or micro-precipitation of a small aliquot of the sample onto a polished metal planchet.
-
Data Acquisition: Place the prepared source in the vacuum chamber and acquire an alpha spectrum.
-
Data Analysis:
-
Identify the characteristic alpha energy peaks for ²²⁷Th (multiple peaks around 6 MeV) and ²²³Ra (multiple peaks around 5.7 MeV).[9]
-
Quantify the activity of each nuclide by integrating the counts in the respective peaks.
-
-
Interpretation: Alpha spectrometry provides a highly sensitive method to determine the ratio of ²²⁷Th to ²²³Ra and to check for the presence of other alpha-emitting impurities.
Visualizations
Caption: Workflow for the stability assessment of stockpiled this compound solutions.
Caption: Simplified decay pathway of this compound.
References
- 1. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 2. ukinventory.nda.gov.uk [ukinventory.nda.gov.uk]
- 3. Nuclear chemistry - Wikipedia [en.wikipedia.org]
- 4. RU2716272C1 - Method of producing actinium-227, thorium-228 and thorium-229 from irradiated radium-226 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydration and hydrolysis of thorium(IV) in aqueous solution and the structures of two crystalline thorium(IV) hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Interlink between solubility, structure, surface and thermodynamics in the ThO2(s, hyd)–H2O(l) system [frontiersin.org]
- 8. Radiolysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thorium-227 and Actinium-225 in Targeted Alpha Therapy for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Targeted alpha therapy (TAT) is a promising modality for the treatment of metastatic castration-resistant prostate cancer (mCRPC), offering high linear energy transfer (LET) and short-range, highly cytotoxic alpha particles to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.[1] Two of the most promising alpha-emitting radionuclides for TAT are Thorium-227 (²²⁷Th) and Actinium-225 (²²⁵Ac). This guide provides an objective comparison of their performance in the context of prostate cancer therapy, supported by preclinical and clinical data.
Physicochemical and Nuclear Properties
A fundamental comparison begins with the intrinsic properties of the radionuclides themselves. Both ²²⁷Th and ²²⁵Ac have decay chains that release multiple alpha particles, contributing to their potent cytotoxicity.
| Property | This compound (²²⁷Th) | Actinium-225 (²²⁵Ac) |
| Half-life | 18.7 days[2][3] | 9.92 days[4][5][6][7][8] |
| Decay Chain | Decays via a cascade of five alpha and beta emissions to stable Lead-207.[9] | Decays through a series of short-lived daughters, releasing a net of four alpha particles to stable Bismuth-209.[4][7] |
| Alpha Energy | 5.8 - 7.3 MeV | 5.8 - 8.4 MeV[8] |
| Tissue Range of Alpha Particles | < 100 µm | 47 - 85 µm[8] |
Mechanism of Action: DNA Double-Strand Breaks
The primary mechanism of cell killing for both ²²⁷Th and ²²⁵Ac is the induction of complex and difficult-to-repair DNA double-strand breaks (DSBs).[2][1][4] The high LET of alpha particles leads to a dense ionization track, causing clustered DNA damage.[9][10] This complex damage overwhelms cellular DNA repair mechanisms, leading to cell cycle arrest and apoptosis.[11][12]
Targeting Moiety and Chelator Chemistry
Effective targeted alpha therapy relies on the stable conjugation of the radionuclide to a targeting molecule that specifically binds to cancer cells. For prostate cancer, the primary target is the Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) highly overexpressed on prostate cancer cells.[8]
| Component | This compound | Actinium-225 |
| Targeting Moiety | Primarily full antibodies (e.g., pelgifatamab in PSMA-TTC/BAY 2315497).[3][12] Small molecule conjugates have also been explored preclinically.[13][14] | Both small molecules (e.g., PSMA-617, PSMA-I&T) and antibodies (e.g., J591) are used.[7] |
| Chelator | 3,2-hydroxypyridinone (HOPO) and its derivatives (e.g., carboxy-HOPO) are commonly used.[2][1][12][14][15] Other chelators like DOTA, HEHA, and Lumi804 have also been investigated.[9] | DOTA is widely used, though it often requires heating for efficient labeling.[10][11] Newer chelators like macropa and its derivatives allow for radiolabeling under mild conditions.[4][5][16] |
Preclinical Efficacy
Preclinical studies in xenograft models of prostate cancer have demonstrated the potent anti-tumor activity of both ²²⁷Th and ²²⁵Ac-based TATs.
| Study | Model | Treatment | Key Findings |
| PSMA-TTC (²²⁷Th) [11][12][17] | Subcutaneous cell line and patient-derived xenograft (PDX) models | Single injection of 300 to 500 kBq/kg | Strong antitumor efficacy with tumor/control (T/C) values of 0.01 to 0.31.[11][12] Induction of DNA DSBs, cell-cycle arrest, and apoptosis in vitro.[11][12] |
| ²²⁵Ac-macropa-pelgifatamab [3] | C4-2 xenograft model | 300 kBq/kg | Enhanced antitumor efficacy (T/Cvolume ratio of 0.10) compared to ²²⁷Th-HOPO-pelgifatamab (T/Cvolume of 0.33). Less myelosuppressive than the ²²⁷Th conjugate. |
| ²²⁵Ac-PSMA-617 [18] | C4-2 metastatic tumor model | N/A | Treatment in the early stage of metastatic disease showed a significant survival benefit. |
| ²²⁷Th-PSMA small molecule [13] | LNCaP xenograft model | Single 1.5 MBq/kg dose | Statistically significant inhibition of tumor growth. |
Clinical Data
Clinical trials have provided valuable insights into the efficacy and safety of ²²⁷Th and ²²⁵Ac in patients with mCRPC.
Actinium-225
Numerous studies have evaluated ²²⁵Ac-PSMA-617 and other ²²⁵Ac-PSMA conjugates, particularly in heavily pre-treated patients.
| Study Type | Number of Patients | Key Efficacy Endpoints | Key Toxicity Findings |
| Systematic Review & Meta-Analysis [19] | 201 | Any PSA decline: 87.0%; PSA decline >50%: 66.1%; Median OS: 12.5 months; Median PFS: 9.1 months | Xerostomia (any grade): 77.1%; Anemia (any grade): 30.3% |
| Prospective Cohort Study [20] | 28 | >50% PSA decline: 39%; Median PFS: 12 months; Median OS: 17 months | No Grade III/IV toxicity reported. Transient fatigue (50%), Grade I/II xerostomia (29%). |
| Retrospective Analysis [21] | 29 | Any PSA decline: 75.9%; PSA decline ≥50%: 62.1%; Median OS: 18 months; Median PFS: 8 months | N/A |
This compound
Clinical data for ²²⁷Th is primarily from the Phase I dose-escalation trial of BAY 2315497 (PSMA-TTC).
| Study | Phase | Number of Patients | Key Efficacy Endpoints | Key Toxicity Findings |
| NCT03724747 [1][3][5][15][22][23][24] | I | 63 | Primary objectives were to evaluate safety, tolerability, and determine the maximum tolerated dose (MTD). Antitumor activity was a secondary objective. Specific quantitative efficacy data from the completed trial are not yet fully published. | The trial was designed to define the safety and tolerability profile. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in the development of targeted alpha therapies.
Radiolabeling of PSMA-Targeting Agents
Protocol for ²²⁵Ac-PSMA-617 Radiolabeling:
-
Add the PSMA-617 precursor dissolved in a suitable buffer (e.g., ascorbate (B8700270) buffer) to a reaction vial.
-
Add the ²²⁵Ac solution to the vial.
-
Heat the reaction mixture at 90-97°C for 10-30 minutes.[13]
-
Perform quality control using radio-TLC and radio-HPLC to determine radiochemical purity.
-
Formulate the final product in a suitable solution for injection.
Protocol for ²²⁷Th-PSMA-TTC Radiolabeling:
-
The antibody-chelator conjugate (PSMA antibody conjugated to 3,2-HOPO) is prepared.
-
The conjugate is radiolabeled with ²²⁷Th in a citrate (B86180) buffer (pH 5.5) at room temperature for up to 60 minutes.[12][17]
-
Quality control is performed to ensure high radiochemical purity.
In Vitro Cytotoxicity Assay
-
Plate PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3) prostate cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the radiolabeled conjugate (²²⁷Th-PSMA-TTC or ²²⁵Ac-PSMA conjugate).
-
Include untreated cells and cells treated with a non-targeting radiolabeled control as controls.
-
Incubate the cells for a defined period (e.g., 5 days).
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo luminescent cell viability assay.[12]
In Vivo Xenograft Tumor Model and Biodistribution Study
Tumor Model Establishment:
-
Harvest PSMA-positive prostate cancer cells (e.g., LNCaP, 22Rv1) from culture.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).[6][19][25]
-
Monitor tumor growth by measuring tumor dimensions with calipers and calculating tumor volume.[25]
Biodistribution Study:
-
Once tumors reach a suitable size (e.g., 100-150 mm³), intravenously inject the radiolabeled conjugate into tumor-bearing mice.[6][25]
-
At various time points post-injection (e.g., 1, 4, 24, 48, 168 hours), euthanize the mice.
-
Harvest tumors and major organs (blood, liver, kidneys, spleen, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Summary and Future Directions
Both this compound and Actinium-225 are highly potent radionuclides for targeted alpha therapy of prostate cancer.
-
Actinium-225 has been more extensively studied in the clinical setting, primarily with small molecule PSMA inhibitors.[7] It has shown remarkable efficacy in heavily pre-treated patients, including those who have failed beta-emitter therapy.[20][21] The main dose-limiting toxicity observed is xerostomia, particularly with small molecule carriers.[19]
-
This compound , with its longer half-life, is well-suited for conjugation to antibodies, which have a longer biological half-life. Preclinical data for the antibody-drug conjugate PSMA-TTC (BAY 2315497) are promising, demonstrating potent anti-tumor activity.[11][12] The use of an antibody as the targeting moiety may potentially reduce the salivary gland uptake and associated xerostomia seen with small molecule-based therapies.[12] The results of the Phase I clinical trial are eagerly awaited to determine its clinical safety and efficacy profile.
Future research will likely focus on optimizing the therapeutic window for both radionuclides. This includes the development of novel chelators and targeting moieties to improve tumor-to-normal tissue ratios, as well as exploring combination therapies. Direct, head-to-head clinical comparisons will be crucial to definitively establish the relative merits of ²²⁷Th and ²²⁵Ac-based targeted alpha therapies for prostate cancer.
References
- 1. Metastatic castration resistant prostate cancer (mCRPC) | Study 19445 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Preclinical Efficacy of a PSMA-Targeted this compound Conjugate (PSMA-TTC), a Targeted Alpha Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Evidence-Based Clinical Protocols to Monitor Efficacy of [177Lu]Lu-PSMA Radiopharmaceutical Therapy in Metastatic Castration-Resistant Prostate Cancer Using Real-World Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. DNA Double Strand Break Repair Pathways in Response to Different Types of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Induction of linear tracks of DNA double-strand breaks by alpha-particle irradiation of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 25. benchchem.com [benchchem.com]
Comparative Efficacy of Thorium-227 and Lutetium-177 in HER2-Positive Models: A Comprehensive Guide
This guide provides a detailed comparison of the preclinical efficacy of two radioimmunoconjugates, Thorium-227-trastuzumab (²²⁷Th-trastuzumab) and Lutetium-177-trastuzumab (¹⁷⁷Lu-trastuzumab), in HER2-positive cancer models. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted alpha and beta emitters in oncology.
Executive Summary
Targeted radionuclide therapy is a promising strategy for treating HER2-positive cancers. This approach utilizes monoclonal antibodies, such as trastuzumab, to deliver cytotoxic radiation directly to tumor cells that overexpress the HER2 receptor. This compound is an alpha-emitter that induces highly localized and potent DNA double-strand breaks, while Lutetium-177 is a beta-emitter with a longer particle range, potentially targeting larger tumor volumes.
Preclinical studies directly comparing these two radioimmunoconjugates in HER2-positive breast cancer xenograft models have demonstrated that while both agents exhibit significant anti-tumor effects, there are key differences in their therapeutic profiles. Notably, ²²⁷Th-trastuzumab demonstrates a higher relative biological effectiveness (RBE), meaning a lower absorbed radiation dose is required to achieve the same therapeutic effect compared to ¹⁷⁷Lu-trastuzumab.[1][2] However, ¹⁷⁷Lu-trastuzumab has been shown to have a superior therapeutic index, suggesting a potentially better balance between efficacy and toxicity.[1][2]
Data Presentation
Table 1: Comparative Therapeutic Efficacy of ²²⁷Th-Trastuzumab and ¹⁷⁷Lu-Trastuzumab in SKBR-3 Xenografts
| Parameter | ²²⁷Th-Trastuzumab | ¹⁷⁷Lu-Trastuzumab | Saline Control | Reference |
| Injected Dosage for Significant Anti-Tumor Effect | 400-1000 kBq/kg | 200 MBq/kg | N/A | [1][2] |
| Absorbed Radiation Dose to Tumor (at specified dosages) | ~3 Gy (at 400 kBq/kg) | ~3 Gy (at 40 MBq/kg) | N/A | [1][2] |
| Relative Biological Effectiveness (RBE) | 2.8 | 1 (Reference) | N/A | [1][2] |
| Therapeutic Index | Lower | Higher (3x that of ²²⁷Th-trastuzumab) | N/A | [1][2] |
Table 2: Comparative Biodistribution of ²²⁷Th-Trastuzumab and ¹⁷⁷Lu-Trastuzumab in SKBR-3 Xenograft-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Organ | ²²⁷Th-Trastuzumab (3 days post-injection) | ¹⁷⁷Lu-Trastuzumab (7 days post-injection) | Reference |
| Tumor | 34 ± 25 | 40 ± 18 | [3] |
| Blood | 27 ± 3 (1 hour p.i.) | 25 ± 1 (1 hour p.i.) | [3] |
Experimental Protocols
Radiolabeling of Trastuzumab with this compound and Lutetium-177
a. Conjugation of Trastuzumab with DOTA-NHS-ester: Trastuzumab is conjugated with a bifunctional chelator, such as DOTA-NHS-ester, to enable stable radiolabeling. A typical protocol involves reacting trastuzumab with a molar excess of DOTA-NHS-ester in a suitable buffer (e.g., borate-buffered saline or bicarbonate buffer) at a controlled pH (typically 8-9) and temperature (e.g., 4°C or room temperature) for a specified duration (e.g., overnight). The resulting DOTA-trastuzumab conjugate is then purified to remove unconjugated chelator, often using size exclusion chromatography (e.g., a PD-10 column).
b. Radiolabeling with ²²⁷Th and ¹⁷⁷Lu: The DOTA-trastuzumab conjugate is incubated with either ²²⁷Th or ¹⁷⁷Lu in a suitable buffer (e.g., acetate (B1210297) buffer) at an optimized pH (typically 5-6) and temperature for a specific time to allow for chelation of the radionuclide. The radiochemical purity of the final product (²²⁷Th-DOTA-trastuzumab or ¹⁷⁷Lu-DOTA-trastuzumab) is assessed using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Animal Model: HER2-Positive Breast Cancer Xenograft
The SKBR-3 human breast adenocarcinoma cell line, which overexpresses HER2, is commonly used to establish xenograft models.[1][2]
-
Cell Culture: SKBR-3 cells are cultured in an appropriate medium (e.g., McCoy's 5A Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Xenograft Implantation: A suspension of SKBR-3 cells (e.g., 1 x 10⁶ cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic BALB/c or NOD/SCID mice), often in a mixture with Matrigel to support tumor formation.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements, and animal body weight is recorded to assess toxicity.
Biodistribution Studies
-
Administration: Mice with established tumors are intravenously injected with a defined activity of ²²⁷Th-trastuzumab or ¹⁷⁷Lu-trastuzumab.[1][2]
-
Sample Collection: At various time points post-injection, mice are euthanized, and organs of interest (tumor, blood, liver, spleen, kidneys, etc.) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The uptake of the radioimmunoconjugate in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualization
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for the comparative study of ²²⁷Th and ¹⁷⁷Lu-trastuzumab.
References
A Preclinical Head-to-Head Comparison of Thorium-227 and Radium-223 Efficacy
In the landscape of targeted alpha therapies (TAT), Thorium-227 (²²⁷Th) and Radium-223 (B1233065) (²²³Ra) represent two prominent radionuclides with distinct therapeutic strategies. While both are potent alpha-emitters capable of inducing difficult-to-repair double-strand DNA breaks in cancer cells, their preclinical applications differ significantly.[1][2] This guide provides a comparative overview of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
A key distinction lies in their delivery mechanisms. This compound, with a half-life of 18.7 days, is utilized in the form of targeted thorium conjugates (TTCs).[2][3][4] This involves chelating ²²⁷Th to targeting moieties like monoclonal antibodies, enabling precise delivery to tumors expressing specific antigens.[3][4] In contrast, Radium-223, a calcium mimetic with a half-life of 11.4 days, is primarily used as ²²³Ra dichloride.[3][4][5] Its inherent bone-seeking properties make it a targeted therapy for bone metastases, particularly in prostate cancer, as it naturally accumulates in areas of high bone turnover.[6][7][8] It is important to note that this compound is the progenitor nuclide of Radium-223.[2][5]
Mechanism of Action: DNA Damage
Both ²²⁷Th and ²²³Ra exert their cytotoxic effects through the emission of high linear energy transfer (LET) alpha particles.[3] This high-energy radiation induces complex double-stranded DNA breaks, which are challenging for cancer cells to repair and can trigger apoptosis and necrotic cell death.[1][9][10]
Preclinical Efficacy of this compound Conjugates
The versatility of ²²⁷Th lies in its ability to be conjugated with various targeting molecules, allowing for its application across a range of cancer types. Preclinical studies have demonstrated the efficacy of TTCs in models of ovarian, prostate, and breast cancer.
Quantitative Data: this compound Efficacy
| TTC Target | Cancer Model | Dose | Efficacy Endpoint | Result | Reference |
| Mesothelin (MSLN) | Ovarian Cancer (ST206B PDX) | 500 kBq/kg | Tumor Growth Inhibition | Additive-to-synergistic antitumor efficacy with chemotherapies | [1][9] |
| PSMA | Prostate Cancer (PDX) | 300-500 kBq/kg (single injection) | Tumor Growth Inhibition (T/C ratio) | T/C values of 0.01 to 0.31 | [10] |
| HER2 | Breast Cancer (Xenograft) | Not specified | Survival | Increased survival | [3] |
| MSLN | Ovarian Cancer (OVCAR-8 & NCI-ADR-RES) | 2 x 250 kBq/kg or 2 x 500 kBq/kg | Tumor Growth Inhibition | Significant tumor growth inhibition | [11] |
Preclinical Efficacy of Radium-223
Preclinical research on ²²³Ra has primarily focused on its effectiveness in treating bone metastases, particularly in the context of castration-resistant prostate cancer (CRPC). These studies highlight its dual action of targeting cancer cells and modulating the tumor microenvironment in the bone.
Quantitative Data: Radium-223 Efficacy
| Cancer Model | Dose | Efficacy Endpoint | Result | Reference |
| Prostate Cancer Bone Metastasis (PC3) | 300 kBq/kg | Reduction in Bone Metastasis | 60.9% - 87.4% reduction compared to placebo | [12] |
| Prostate Cancer Bone Metastasis (LNCaP) | 300 kBq/kg (twice) | Tumor Growth Inhibition | Lower PSA values, reduced tumor areas | [7][8] |
| Prostate Cancer Bone Metastasis (LuCaP 58) | 300 kBq/kg (twice) | Bone Growth Inhibition | Reduced tumor-induced osteoblastic bone growth | [7][8] |
| Prostate Cancer Bone Metastasis (LNCaP) | Not specified | Cell Proliferation (in vitro, with Enzalutamide) | Synergistic inhibition of LNCaP cell proliferation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental workflows for evaluating TTCs and ²²³Ra.
This compound Conjugate (TTC) In Vivo Efficacy Study
A representative study involves implanting human cancer cells into immunodeficient mice.[11] Once tumors reach a predetermined size, the animals are randomized into different treatment groups.[7][8] The groups may receive the targeted thorium conjugate, a vehicle control, or the conjugate in combination with other therapies.[1][9] Tumor growth and animal well-being are monitored regularly. For biodistribution studies, tissues are collected at various time points after injection to measure the radioactivity per gram of tissue.[1]
Radium-223 In Vivo Efficacy Study in a Bone Metastasis Model
For evaluating ²²³Ra in a bone metastasis model, prostate cancer cells are often injected directly into the tibia of mice.[7][8] The development of bone lesions is monitored using imaging techniques like X-rays and by measuring serum markers such as prostate-specific antigen (PSA).[7][8] Mice are then randomized and treated with ²²³Ra dichloride or a vehicle control.[7][8] The efficacy of the treatment is assessed by monitoring changes in PSA levels, bone lesion area, and by post-mortem analyses of the bone, including micro-CT, histology, and autoradiography to determine the distribution of ²²³Ra.[7][8]
Summary and Conclusion
The choice between these two radionuclides in a drug development program would depend on the therapeutic strategy: targeting a specific antigen on a tumor outside of the bone would favor a ²²⁷Th-based conjugate, whereas targeting bone metastases would be the domain of ²²³Ra. Future preclinical studies could explore the efficacy of ²²⁷Th-conjugates in bone metastasis models to provide a more direct comparison with ²²³Ra.
References
- 1. A Targeted this compound Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 4. Targeted this compound conjugates as treatment options in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Antitumor Efficacy of Radium-223 and Enzalutamide in the Intratibial LNCaP Prostate Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Radium-223 inhibits osseous prostate cancer growth by dual targeting of cancer cells and bone microenvironment in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Efficacy of a PSMA-Targeted this compound Conjugate (PSMA-TTC), a Targeted Alpha Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. minervaimaging.com [minervaimaging.com]
- 12. ATM inhibition increases the anti-tumor efficacy of radium-223 (Ra-223) against prostate cancer bone metastasis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
The Optimal Half-Life of Thorium-227: A Key Advantage in Antibody-Based Targeted Alpha Therapy
For researchers, scientists, and drug development professionals in the field of oncology, the selection of a radionuclide is a critical decision in the design of effective antibody-based radiopharmaceuticals. Among the promising candidates for targeted alpha therapy (TAT), Thorium-227 (²²⁷Th) has emerged as a frontrunner, largely owing to its advantageous half-life. This guide provides an objective comparison of ²²⁷Th with other alpha-emitting radionuclides, supported by experimental data, to elucidate the significance of its decay properties in the development of next-generation cancer therapeutics.
Targeted alpha therapies are designed to deliver potent, short-range alpha particles directly to cancer cells, minimizing damage to surrounding healthy tissue.[1][2] The efficacy of these therapies is intrinsically linked to the physical and chemical properties of the chosen radionuclide, with the half-life playing a pivotal role in the pharmacokinetics and therapeutic window of the radiopharmaceutical.[3]
The "Just-Right" Half-Life of this compound
This compound possesses a half-life of approximately 18.7 days.[1][3] This extended half-life is a significant advantage when paired with monoclonal antibodies, which typically have biological half-lives in the range of several days to weeks.[3] This compatibility ensures that the radionuclide remains active long enough for the antibody to accumulate at the tumor site, thereby maximizing the delivery of the therapeutic payload to the target cells.[1]
In contrast, other alpha emitters that have been explored for TAT have considerably shorter half-lives. For instance, Bismuth-213 (²¹³Bi) has a half-life of only 46 minutes, and Astatine-211 (²¹¹At) has a half-life of 7.2 hours.[3] While these shorter-lived isotopes can be effective, their rapid decay necessitates more complex logistics for production, transport, and administration, and may not be optimal for antibodies that require a longer time to reach their target.[4] Actinium-225 (²²⁵Ac), with a half-life of 9.9 days, offers a longer-lived alternative, but the 18.7-day half-life of ²²⁷Th provides an even broader therapeutic window, allowing for more flexible dosing schedules and potentially improved tumor uptake.[3][5]
Comparative Data of Alpha-Emitting Radionuclides
To provide a clear comparison, the following table summarizes the key physical properties of this compound and other alpha emitters used in targeted alpha therapy.
| Radionuclide | Half-Life | Alpha Energy (MeV) | Decay Chain Highlights |
| This compound (²²⁷Th) | 18.7 days | 5.9 (average) | Decays to Radium-223 (¹¹⁴Ra, t½ = 11.4 days), which itself is an alpha emitter, leading to a cascade of 5 alpha particles. [6][7] |
| Actinium-225 (²²⁵Ac) | 9.9 days | 5.8 (average) | Generates four alpha particles in its decay chain.[8] |
| Astatine-211 (²¹¹At) | 7.2 hours | 5.9 | Decays via a single alpha emission or electron capture. |
| Bismuth-213 (²¹³Bi) | 46 minutes | 5.9 | Emits one alpha particle.[3] |
| Radium-223 (²²³Ra) | 11.4 days | 5.7 (average) | The first FDA-approved alpha-emitting radiopharmaceutical, it and its daughters emit four alpha particles.[1][3] |
The this compound Decay Cascade: A Multi-Particle Assault
The therapeutic potential of ²²⁷Th is further amplified by its decay chain. ²²⁷Th decays to Radium-223 (²²³Ra), which is also an alpha emitter with a half-life of 11.4 days.[6][9] This in-situ generation of a second potent alpha-emitting radionuclide at the tumor site results in a cascade of five high-energy alpha particles, leading to highly localized and potent cytotoxicity.[6] This "in vivo generator" effect enhances the therapeutic efficacy of ²²⁷Th-based radiopharmaceuticals.
References
- 1. Frontiers | Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model [frontiersin.org]
- 2. openmedscience.com [openmedscience.com]
- 3. Targeted this compound conjugates as treatment options in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Alpha Emitting Nuclides for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Thorium-227 Chelators Versus DOTA and DTPA
For Researchers, Scientists, and Drug Development Professionals
The emergence of Thorium-227 (²²⁷Th) as a promising radionuclide for Targeted Alpha Therapy (TAT) has necessitated the development of robust and stable chelation systems. Historically, chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) have been the standards for various radiometals. However, the unique coordination chemistry of the large, tetravalent Th⁴⁺ ion presents considerable challenges for these conventional agents.[1][2] This guide provides a comparative analysis of new-generation ²²⁷Th chelators against DOTA and DTPA, supported by experimental data, to aid researchers in the selection of optimal chelation strategies for their TAT candidates.
Performance Comparison of this compound Chelators
The following tables summarize key performance indicators for various ²²⁷Th chelators based on published experimental data.
| Chelator | Antibody Conjugate | Radiolabeling Yield | Specific Activity (GBq/g) | In Vitro Stability (7 days in human serum) | Key In Vivo Findings |
| Lumi804 | Ofatumumab, Trastuzumab | 40-97% | 8 | >85% bound | Confirmed tumor targeting with accumulation in Raji-tumors at 3 and 7 days.[1] |
| DOTA | Ofatumumab | ≤5% | 0.08 | <80% bound | Organ distribution similar to [²²⁵Ac]Ac-DOTA and [⁸⁹Zr]Zr-DFO analogs.[1] |
| DFOcyclostar | Ofatumumab | Excellent | Not Reported | >95% bound | High liver and spleen uptake, indicative of aggregation.[1] |
| HEHA | Ofatumumab | >95% (purified) | Not Reported | ~50% decomplexation over 24h | High liver and bone uptake.[1] |
| p-SCN-Bn-DOTHOPO | Trastuzumab | ≥95% | Not Reported | High kinetic stability | Not Reported in provided abstracts |
| H₄noneunpaX | Tyr³-TATE | High | 0.272 (kBq/nmol) | Some release noted | High tumor uptake (25.8±6.2 %IA/g at 3h p.i.) and low uptake in non-targeted organs.[3] |
| Me-3,2-HOPO | Not Applicable | Quantitative (30 min) | Not Reported | Stable in vivo | Low bone uptake, rapid hepatobiliary excretion.[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative experimental protocols for key assays cited in the comparison.
¹²²⁷Th-Antibody Radiolabeling
Objective: To conjugate the chelator to an antibody and subsequently radiolabel with ²²⁷Th.
Materials:
-
Bifunctional chelator (e.g., Lumi804-NHS, p-SCN-Bn-DOTA)
-
Monoclonal antibody (e.g., Ofatumumab, Trastuzumab)
-
This compound
-
Reaction buffers (e.g., borate (B1201080) buffer, acetate (B1210297) buffer)
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Thin Layer Chromatography (TLC) and Fast Performance Liquid Chromatography (FPLC) systems
-
Gamma counter (NaI and HPGe detectors)
Procedure:
-
Conjugation: The bifunctional chelator is conjugated to the antibody. For NHS-ester functionalized chelators, the reaction is typically carried out in a borate buffer at a specific molar ratio of chelator to antibody. For isothiocyanate-functionalized chelators, the reaction conditions may vary. The resulting immunoconjugate is purified using size-exclusion chromatography.
-
Radiolabeling:
-
One-Step Method (for most new chelators): The purified immunoconjugate is incubated with ²²⁷Th in a suitable buffer (e.g., acetate buffer) at room temperature or slightly elevated temperatures for a defined period (e.g., 30-60 minutes).[1]
-
Two-Step Method (for DOTA): ²²⁷Th is first chelated with the bifunctional DOTA-NCS at an elevated temperature. This complex is then conjugated to the antibody.[2]
-
-
Purification: The radiolabeled antibody is purified from unchelated ²²⁷Th and other reactants using size-exclusion chromatography.
-
Quality Control: The radiochemical purity and specific activity of the final product are determined using TLC, FPLC, and gamma counting.[1]
In Vitro Serum Stability Assay
Objective: To assess the stability of the ²²⁷Th-chelator-antibody complex in a biologically relevant medium.
Procedure:
-
The purified ²²⁷Th-labeled antibody is incubated in human serum at 37°C.
-
Aliquots are taken at various time points (e.g., 1, 3, 7 days).
-
The percentage of bound ²²⁷Th is determined at each time point using methods such as TLC or size-exclusion chromatography to separate the intact radiolabeled antibody from any released ²²⁷Th.[1]
In Vivo Biodistribution Studies
Objective: To evaluate the distribution of the ²²⁷Th-labeled antibody in a living organism.
Procedure:
-
Tumor-bearing mouse models (e.g., Raji B-cell lymphoma or LS174T colon cancer murine models) are used.[1]
-
A defined dose of the ²²⁷Th-labeled antibody is administered intravenously.
-
At specified time points post-injection, the animals are euthanized, and organs of interest (tumor, blood, liver, spleen, kidneys, bone, etc.) are harvested and weighed.
-
The radioactivity in each organ is measured using a gamma counter.
-
The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes and logical connections in the benchmarking of ²²⁷Th chelators.
References
A Comparative Analysis of Thorium-227 Conjugates in Targeted Alpha Therapy
A new class of radiopharmaceuticals, targeted thorium-227 conjugates (TTCs), is demonstrating significant promise in the preclinical and early clinical treatment of a range of cancers. By combining the potent, short-range alpha-particle emitting radionuclide this compound with tumor-targeting molecules, TTCs enable the selective delivery of cytotoxic radiation to malignant cells while minimizing damage to surrounding healthy tissue. This guide provides a comparative overview of the antitumor activity of various TTCs, supported by experimental data from multiple studies.
Targeted alpha therapies (TATs) represent a promising modality in oncology, leveraging the high linear energy transfer (LET) and short penetration range of alpha particles to induce complex, difficult-to-repair double-stranded DNA breaks in cancer cells.[1][2] this compound (²²⁷Th), with a half-life of 18.7 days, is particularly well-suited for this approach as it can be stably chelated and conjugated to targeting moieties like monoclonal antibodies.[1][3] This allows for the development of TTCs directed against a variety of tumor-associated antigens.
Mechanism of Action of this compound Conjugates
The fundamental mechanism of action for all TTCs involves the targeted delivery of ²²⁷Th to cancer cells. Upon decay, ²²⁷Th and its daughter radionuclides emit a cascade of high-energy alpha particles. These particles deposit a large amount of energy over a very short distance (2-10 cell layers), leading to a high degree of localized cytotoxicity.[1][2] The primary mode of cell killing is through the induction of clustered DNA double-strand breaks, which are challenging for cancer cells to repair and ultimately trigger cell cycle arrest and apoptosis.[4][5] Notably, the cytotoxic effect of TTCs is not strictly dependent on cellular internalization, as the alpha particles can affect adjacent tumor cells, potentially overcoming heterogeneous antigen expression.[1][2]
References
- 1. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 2. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Alpha Therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Validating Imaging Readouts as Biomarkers for Thorium-227 Therapy Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted alpha therapies, such as those utilizing Thorium-227 (²²⁷Th), presents a promising frontier in oncology. The high linear energy transfer and short path length of alpha particles offer potent and localized cytotoxicity to cancer cells. A critical component in the development and clinical implementation of ²²⁷Th-based therapies is the validation of robust imaging biomarkers to monitor treatment response, assess biodistribution, and guide dosimetry. This guide provides a comparative analysis of key imaging readouts—direct SPECT imaging, surrogate PET imaging, and pharmacodynamic markers of DNA damage—supported by experimental data and detailed protocols.
Key Imaging Biomarkers for this compound Therapy
The primary mechanism of action for this compound is the induction of complex double-strand DNA breaks (DSBs) in target cells, leading to cell cycle arrest and apoptosis. Imaging biomarkers for ²²⁷Th therapy can be broadly categorized into three groups:
-
Direct Radionuclide Imaging (SPECT): This modality allows for the direct visualization and quantification of the distribution of ²²⁷Th and its progeny.
-
Surrogate Positron Emission Tomography (PET) Imaging: This approach utilizes a positron-emitting radionuclide with similar chemistry and conjugation to the therapeutic agent to serve as an imaging surrogate.
-
Pharmacodynamic Markers of DNA Damage (γH2AX Imaging): This method involves the detection of downstream cellular responses to radiation, specifically the formation of γH2AX foci at the sites of DNA double-strand breaks.
Quantitative Comparison of Imaging Readouts
The following tables summarize the quantitative data available for each imaging modality. It is important to note that direct head-to-head comparative studies are limited; therefore, the data is compiled from individual studies validating each biomarker.
| Imaging Modality | Key Quantitative Metric | Reported Performance | Correlation with Therapeutic Efficacy |
| Quantitative SPECT | Tumor Uptake (%ID/g) | Mean errors in activity estimation for ²²⁷Th and ²²³Ra are approximately 5.1% and 3.4%, respectively[1][2]. | Correlates with tumor growth inhibition. Higher tumor uptake is associated with improved therapeutic response[3]. |
| Surrogate PET (e.g., ⁸⁹Zr) | Standardized Uptake Value (SUV) | High tumor-to-background ratios achievable. Tumor SUV correlates with target expression[4][5]. | Tumor uptake of the surrogate can predict the efficacy of the corresponding antibody-based therapy[5][6]. |
| γH2AX Immunofluorescence | Number of Foci per Cell | Linear increase in foci number with radiation dose[7]. | Increased γH2AX foci formation in tumor tissue post-treatment is a direct measure of target engagement and correlates with tumor growth inhibition[3]. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Quantitative SPECT Imaging of this compound and Radium-223
This protocol is designed for the simultaneous quantification of ²²⁷Th and its daughter radionuclide, Radium-223 (²²³Ra), which has its own distinct biodistribution.
Objective: To determine the biodistribution and tumor uptake of ²²⁷Th-labeled therapeutics and ²²³Ra.
Materials:
-
SPECT/CT scanner equipped with a medium-energy collimator.
-
²²⁷Th-labeled therapeutic agent.
-
Anesthetized tumor-bearing animal model.
-
Image analysis software.
Procedure:
-
Administer the ²²⁷Th-labeled therapeutic agent to the animal model via intravenous injection.
-
At predetermined time points (e.g., 24, 48, 96, and 168 hours post-injection), anesthetize the animal and position it on the SPECT/CT scanner bed.
-
Acquire whole-body SPECT images using a dual-head gamma camera with medium-energy collimators.
-
Set multiple energy windows to capture the characteristic photopeaks of both ²²⁷Th (e.g., 236 keV) and ²²³Ra (e.g., 84 keV, 154 keV, 270 keV)[1][2].
-
Recommended energy windows for dual-isotope acquisition:
-
Window 1: 70-100 keV (for ²²³Ra)
-
Window 2: 215-260 keV (for ²²⁷Th)
-
Window 3: 260-290 keV (for ²²³Ra)
-
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response[1].
-
Analyze the reconstructed images to quantify the activity concentration (Bq/mL) in regions of interest (ROIs), such as the tumor and major organs.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI.
Surrogate PET Imaging using Zirconium-89
This protocol describes the use of Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide, as a surrogate for imaging the biodistribution of antibody-based ²²⁷Th therapeutics. The long half-life of ⁸⁹Zr (78.4 hours) is well-suited for tracking the pharmacokinetics of antibodies.
Objective: To non-invasively assess the tumor-targeting properties and biodistribution of a therapeutic antibody intended for ²²⁷Th conjugation.
Materials:
-
PET/CT scanner.
-
Therapeutic antibody conjugated with a chelator suitable for both ⁸⁹Zr and ²²⁷Th (e.g., DFO).
-
⁸⁹Zr-chloride.
-
Anesthetized tumor-bearing animal model.
-
Image analysis software.
Procedure:
-
Radiolabel the antibody-chelator conjugate with ⁸⁹Zr.
-
Administer the ⁸⁹Zr-labeled antibody to the animal model via intravenous injection.
-
At various time points post-injection (e.g., 24, 72, 120, and 168 hours), anesthetize the animal and perform a whole-body PET/CT scan.
-
Acquire PET data for a duration sufficient to obtain high-quality images.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Draw ROIs on the PET/CT images over the tumor and major organs.
-
Calculate the Standardized Uptake Value (SUV) for each ROI to quantify tracer accumulation.
Immunofluorescence Staining for γH2AX Foci
This protocol details the method for detecting and quantifying γH2AX foci in tumor tissue, a direct pharmacodynamic biomarker of ²²⁷Th-induced DNA damage.
Objective: To quantify the extent of DNA double-strand breaks in tumor cells following treatment with a ²²⁷Th therapeutic.
Materials:
-
Tumor tissue samples (formalin-fixed, paraffin-embedded).
-
Microtome.
-
Microscope slides.
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary antibody: fluorescently-labeled anti-species IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fluorescence microscope with image analysis software.
Procedure:
-
Collect tumor tissues from treated and control animals at specified time points post-therapy.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks into 4-5 µm thick slices and mount on microscope slides.
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate the sections with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the slides with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to automatically count the number of γH2AX foci per nucleus.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Induced Cell Death
Caption: this compound signaling pathway leading to cancer cell death.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating imaging biomarkers for this compound therapy.
Comparison of Imaging Modalities
Caption: Comparison of SPECT, surrogate PET, and γH2AX imaging.
Alternative Alpha-Emitter Therapies and Their Imaging Biomarkers
While this guide focuses on this compound, several other alpha-emitting radionuclides are under investigation for targeted alpha therapy. The choice of imaging biomarker often depends on the specific radionuclide and the targeting moiety.
| Alpha Emitter | Half-life | Common Imaging Biomarker(s) | Rationale |
| Actinium-225 (²²⁵Ac) | 9.9 days | Surrogate PET (e.g., ⁸⁹Zr, ⁶⁸Ga, ¹³⁴Ce), SPECT of daughter (²²¹Fr) | Long half-life allows for antibody-based targeting. Surrogate PET is often used due to the complex decay chain of ²²⁵Ac[8][9]. |
| Astatine-211 (²¹¹At) | 7.2 hours | Direct SPECT (gamma emissions at 77-92 keV) | Shorter half-life is suitable for smaller targeting molecules. Direct imaging is feasible but challenging due to low energy photons. |
| Lead-212 (²¹²Pb) | 10.6 hours | Direct SPECT (gamma emission at 239 keV), Surrogate SPECT (²⁰³Pb) | ²¹²Pb is a beta-emitter that decays to the alpha-emitter Bismuth-212. Direct imaging of the parent is possible[10]. |
| Radium-223 (²²³Ra) | 11.4 days | Direct SPECT (gamma emissions at 84, 154, 270 keV) | As a calcium mimetic, it naturally targets bone metastases. It is also the daughter product of ²²⁷Th[1]. |
Conclusion
The validation of imaging readouts as biomarkers is paramount for the successful clinical translation of this compound therapy. Quantitative SPECT offers the advantage of directly tracking the therapeutic agent and its primary decay product. Surrogate PET imaging provides high-resolution and sensitive whole-body biodistribution data, crucial for dosimetry and patient selection. Finally, γH2AX immunofluorescence serves as a direct and sensitive pharmacodynamic marker of the therapy's mechanism of action at the cellular level.
The choice of the most appropriate imaging biomarker will depend on the specific research question, the stage of drug development, and the available resources. A multi-modal approach, combining direct or surrogate imaging of the radiopharmaceutical with a pharmacodynamic marker of its effect, will likely provide the most comprehensive assessment of this compound therapy response and ultimately contribute to the development of more effective and personalized cancer treatments.
References
- 1. Joint Regional Uptake Quantification of this compound and Radium-223 Using a Multiple-Energy-Window Projection-Domain Quantitative SPECT Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Response Monitoring with 89Zr-DFO-Pertuzumab in HER2-Positive and Trastuzumab-Resistant Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immuno-Positron Emission Tomography with Zirconium-89-Labeled Monoclonal Antibodies in Oncology: What Can We Learn from Initial Clinical Trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immuno-Positron Emission Tomography with Zirconium-89-Labeled Monoclonal Antibodies in Oncology: What Can We Learn from Initial Clinical Trials? [frontiersin.org]
- 7. Characterization of γ-H2AX foci formation under alpha particle and X-ray exposures for dose estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging isotopes as surrogates for targeted alpha emitting radiotherapeutics - American Chemical Society [acs.digitellinc.com]
- 9. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]
- 10. Theranostic Imaging Surrogates for Targeted Alpha Therapy: Progress in Production, Purification, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Thorium-227 Production Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary methods for producing Thorium-227 (Th-227), a critical alpha-emitting radionuclide for targeted alpha therapy (TAT). The analysis focuses on the cost-effectiveness of two principal routes: the decay of Actinium-227 (Ac-227) produced from neutron-irradiated Radium-226 (Ra-226), and the direct production via proton spallation of Thorium-232 (Th-232). This document presents quantitative data in structured tables, details experimental protocols, and visualizes key pathways and workflows to aid in decision-making for research and pharmaceutical development.
Overview of Production Methods
The two leading methods for producing this compound are:
-
Method 1: Actinium-227 Generator System (from Radium-226)
-
This method involves the neutron irradiation of Radium-226 targets in a nuclear reactor to produce Actinium-227.
-
The resulting Ac-227, with a half-life of 21.77 years, serves as a long-lived parent radionuclide.[1]
-
This compound (half-life 18.7 days) is then periodically separated ("milked") from the Ac-227 parent via chemical processing.[1][2][3] This system is often referred to as an Ac-227/Th-227 generator.
-
-
Method 2: Proton Spallation of Thorium-232
-
This method utilizes a high-energy proton beam from a particle accelerator to irradiate a Thorium-232 target.
-
The spallation reaction induces nuclear changes in the Th-232 atoms, leading to the formation of various radionuclides, including this compound and Actinium-227.[4]
-
Subsequent radiochemical processing is required to isolate and purify the desired Th-227 from the target material and other reaction byproducts.
-
Comparative Data Summary
The following table summarizes the key quantitative parameters for the two primary production methods of this compound. Please note that exact costs can vary significantly based on the supplier, location, and scale of production. The data presented here is based on publicly available information and should be considered as an estimation for comparative purposes.
| Parameter | Method 1: Ac-227 Generator (from Ra-226) | Method 2: Proton Spallation of Th-232 |
| Target Material | Radium-226 (Ra-226) | Thorium-232 (Th-232) |
| Target Material Cost | Very High (Historically ~€15,000/mg, but market is limited; often handled on a cost-recovery basis for transport and encapsulation due to high radioactivity)[5] | Low (Collector's price ~
|
| Irradiation Method | Neutron Irradiation (Nuclear Reactor) | Proton Irradiation (Particle Accelerator) |
| Irradiation Cost | Moderate (e.g., ~$225/day at a research reactor)[7] | High (Proton therapy costs for patients are high, suggesting high operational costs for accelerators)[8][9] |
| Production Yield | Continuous supply from decay of Ac-227 parent. Yield depends on the amount of parent Ac-227. | Dependent on proton beam energy and current, and irradiation time. Can produce significant quantities in a single run.[10] |
| Radionuclidic Purity of Th-227 | High (>99%)[2][3] | Generally high after processing, but co-production of Ac-227 is a key concern that requires careful separation.[1] |
| Key Radionuclidic Impurities | Primarily decay daughters of Th-227 which grow in over time. | Actinium-227, other spallation products. |
| Chemical Processing | Relatively straightforward periodic separation from the parent Ac-227. | Complex multi-step process to separate Th-227 from the bulk Th-232 target and a wide range of spallation byproducts. |
| Processing Cost | Lower (periodic, simpler separation) | Higher (complex, multi-isotope separation) |
| Scalability | Limited by the availability of Ac-227 parent material. | Potentially high, dependent on accelerator availability and targetry. |
Experimental Protocols
Method 1: this compound Separation from Actinium-227 Generator
Objective: To isolate this compound from its parent, Actinium-227.
Methodology: This procedure typically utilizes ion exchange chromatography.
-
Preparation of the Actinium-227 Source: An Ac-227 source, often in a nitric acid solution, is the starting point.
-
Column Preparation: An anion exchange resin (e.g., BioRad AG-1x8) is prepared in a chromatography column and conditioned with concentrated nitric acid (e.g., 8 M HNO₃).
-
Loading: The Ac-227/Th-227 solution is loaded onto the column. Thorium forms anionic nitrate (B79036) complexes in concentrated nitric acid and is retained by the resin, while Actinium does not form strong anionic complexes and passes through the column.
-
Elution of Actinium-227: The column is washed with concentrated nitric acid to ensure all Ac-227 is eluted.
-
Elution of this compound: The retained this compound is then eluted from the column using a dilute acid, such as 1 M hydrochloric acid (HCl) or dilute nitric acid.[11]
-
Quality Control: The eluted Th-227 fraction is analyzed for radionuclidic purity using gamma spectroscopy or alpha spectroscopy to quantify any residual Ac-227 and the ingrowth of Th-227 daughters.
Method 2: this compound Production and Separation from Irradiated Thorium-232
Objective: To produce and isolate this compound from a proton-irradiated Thorium-232 target.
Methodology: This is a multi-step process involving target dissolution followed by chromatographic separation.
-
Target Irradiation: A Thorium-232 metal foil or oxide target is irradiated with a high-energy proton beam (e.g., >100 MeV) for a predetermined duration to induce spallation reactions.
-
Target Dissolution: After a cooling period to allow short-lived radionuclides to decay, the thorium target is dissolved, typically in concentrated nitric acid with a small amount of hydrofluoric acid (HF) to facilitate dissolution.
-
Initial Separation of Bulk Thorium: The bulk of the unreacted Thorium-232 is separated from the product radionuclides. This can be achieved through precipitation methods or column chromatography.
-
Separation of Actinium and Thorium Isotopes: The fraction containing the desired products is then subjected to further chromatographic separation to isolate the actinium and thorium isotopes from fission and spallation byproducts.
-
Thorium Isotope Separation: A final chromatographic step, similar to the one described for the generator system (anion exchange), is used to separate this compound from Actinium-227 and other thorium isotopes that may have been produced.
-
Purification and Quality Control: The final Th-227 product is purified and subjected to rigorous quality control, including measurements of radionuclidic and chemical purity, to ensure it meets the specifications for radiopharmaceutical use.
Visualizations
This compound Production Pathways
Caption: Production pathways for this compound.
Cost-Effectiveness Analysis Workflow
Caption: Workflow for cost-effectiveness analysis.
Conclusion
The choice between the Actinium-227 generator system and proton spallation of Thorium-232 for this compound production depends heavily on the specific requirements of the user.
-
The Ac-227 generator method offers a continuous supply of high-purity Th-227 with relatively straightforward chemical processing. However, its scalability is limited by the high cost and limited availability of the Radium-226 starting material and the subsequent production of the Actinium-227 parent. This method is well-suited for smaller-scale, regular production needs where initial capital investment in an accelerator is not feasible.
-
The proton spallation of Thorium-232 method is more suitable for large-scale production. The target material, Thorium-232, is abundant and significantly less expensive than Radium-226.[5][12][6] However, this method requires access to a high-energy particle accelerator, which represents a substantial capital and operational cost. The chemical processing is also more complex and costly due to the need to separate the desired product from a multitude of other radionuclides.
For research institutions and pharmaceutical companies planning for large-scale clinical trials and commercial production, investing in the infrastructure for the proton spallation of Thorium-232 may be the more cost-effective approach in the long run, despite the higher initial investment. For smaller research groups with intermittent needs for high-purity this compound, accessing an Actinium-227/Thorium-227 generator, if available, would be a more practical and less capital-intensive option.
References
- 1. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotopes.gov [isotopes.gov]
- 3. isotopes.gov [isotopes.gov]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. indiamart.com [indiamart.com]
- 7. Fee Schedule | University of Maryland Radiation Facilities [radiation.umd.edu]
- 8. List Prices for Proton Radiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. okcproton.com [okcproton.com]
- 10. Production of actinium, thorium and radium isotopes from natural thorium irradiated with protons up to 141 MeV [inis.iaea.org]
- 11. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]
- 12. Reddit - The heart of the internet [reddit.com]
Thorium-227 on the Horizon: A Comparative Guide to Alpha-Emitters in Cancer Therapy
For researchers, scientists, and drug development professionals, the landscape of targeted alpha therapy (TAT) is rapidly evolving. Among the promising candidates, Thorium-227 (²²⁷Th) is emerging as a potent radionuclide with unique characteristics. This guide provides a comprehensive comparison of ²²⁷Th with other key alpha-emitters, supported by experimental data, detailed methodologies, and visual pathways to aid in understanding its therapeutic potential.
Targeted alpha therapies are designed to deliver highly potent, short-range alpha particles directly to cancer cells, minimizing damage to surrounding healthy tissue.[1][2] The high linear energy transfer (LET) of alpha particles induces complex and difficult-to-repair double-strand DNA breaks, leading to effective cell killing, even in tumors resistant to other therapies.[3][4][5] This guide will delve into the properties and applications of this compound in comparison to other notable alpha-emitters: Actinium-225 (²²⁵Ac), Radium-223 (²²³Ra), Bismuth-213 (²¹³Bi), and Astatine-211 (²¹¹At).[6][7]
Physical Properties: A Head-to-Head Comparison
The choice of a radionuclide for TAT is heavily influenced by its physical characteristics, including half-life, decay chain, and the energy of its emitted alpha particles. These properties dictate the suitability for targeting different types of cancers and the logistical feasibility of clinical use.
| Radionuclide | Half-life | Principal Alpha Energies (MeV) | Decay Chain Highlights | Key Features |
| This compound (²²⁷Th) | 18.7 days[8][9] | 5.98, 6.04[8] | Decays to ²²³Ra, releasing a total of five alpha particles to stable ²⁰⁷Pb.[10][11] | Long half-life suitable for antibody-based targeting; can be readily chelated for targeted delivery.[3][10][12] |
| Actinium-225 (²²⁵Ac) | 9.9 days[6][13] | 5.8 - 8.4 (from daughters)[13] | Four alpha particles are emitted in its decay to stable ²⁰⁹Bi.[13][14] | Potent due to multiple alpha emissions; daughter nuclides can be traced.[6][14] |
| Radium-223 (²²³Ra) | 11.4 days[3][15] | 5.72, 5.61, 5.54[15] | Decays through a series of short-lived alpha and beta emitters to stable ²⁰⁷Pb.[15] | First FDA-approved alpha-emitter; bone-seeking nature limits it to bone metastases as it cannot be easily chelated.[3][15][16] |
| Bismuth-213 (²¹³Bi) | 45.6 minutes[3] | 5.87 | Emits one alpha particle to stable ²⁰⁹Pb. | Short half-life requires on-site generator; suitable for targeting rapidly accessible tumors.[6][7] |
| Astatine-211 (²¹¹At) | 7.2 hours[7] | 5.87 | Emits a single alpha particle, simplifying dosimetry.[17] | Shorter half-life suitable for smaller targeting molecules; challenges in production and stable labeling exist.[6][11][17] |
Preclinical Efficacy: In Vitro and In Vivo Evidence
Preclinical studies are crucial for evaluating the anti-tumor activity and safety profile of new radiopharmaceuticals. The following table summarizes key findings for this compound conjugates and their comparators.
| Radionuclide Conjugate | Target Antigen/Cell Line | Key Findings | Reference |
| ²²⁷Th-trastuzumab | HER2-expressing breast and ovarian cancer xenografts | Significant dose-dependent anti-tumor effects and increased survival. More effective than ¹⁷⁷Lu-trastuzumab at the same absorbed dose.[3] | [3] |
| ²²⁷Th-PSMA | PSMA-expressing prostate cancer cells (cell line and patient-derived xenografts) | Potent induction of DNA damage, cell-cycle arrest, and apoptosis. Strong anti-tumor efficacy, including in models resistant to standard therapies.[18] | [18] |
| ²²⁷Th-CD70 | CD70-positive renal cell carcinoma (786-O xenograft) | Dose-dependent reduction in cell viability in vitro and significant inhibition of tumor growth in vivo.[10][19] | [10][19] |
| ²²⁵Ac-J591 | PSMA-positive prostate cancer cells | More effective than ⁹⁰Y- and ²¹³Bi-labeled antibodies in eradicating tumors and prolonging survival in mice.[20] | [20] |
| ²¹³Bi-labeled mAb 9.2.27 | Human melanoma cells | Complete inhibition of tumor growth in a micrometastatic melanoma model.[20] | [20] |
| ²¹¹At-SAGMB-nanobody | HER2-positive cells | Excellent preservation of HER2 binding with high internalization and tumor uptake in mice.[1] | [1] |
Clinical Landscape
While Radium-223 is an established clinical treatment for bone metastases in prostate cancer, several other alpha-emitters, including this compound, are in various stages of clinical investigation.[21][22][23]
-
This compound: Clinical trials are ongoing for ²²⁷Th-based targeted therapies. For instance, a Phase I trial of a PSMA-targeted ²²⁷Th conjugate is underway for metastatic castration-resistant prostate cancer (NCT03724747).[18][24] Another trial investigated a CD22-targeting conjugate in patients with relapsed or refractory non-Hodgkin's lymphoma.[25]
-
Actinium-225: ²²⁵Ac-PSMA-617 has shown remarkable efficacy in patients with metastatic castration-resistant prostate cancer, leading to a growing number of clinical trials.[6]
-
Astatine-211: Clinical trials have explored ²¹¹At-labeled antibodies for various cancers, including leukemia and glioblastoma.[2][17]
Experimental Protocols: A Look Under the Hood
The reliability of preclinical and clinical data hinges on robust experimental design. Below are detailed methodologies for key experiments cited in the evaluation of alpha-emitter therapies.
Radiolabeling of Antibodies with this compound
This protocol describes the conjugation of a chelator to an antibody and subsequent radiolabeling with ²²⁷Th.
-
Chelator Conjugation: A tumor-targeting monoclonal antibody is conjugated with an octadentate 3,2-hydroxypyridinone (3,2-HOPO) chelator.[10][18][19] This is typically performed at ambient temperature.
-
Purification: The antibody-chelator conjugate is purified to remove any unconjugated chelator.
-
Radiolabeling: Purified ²²⁷Th is added to the antibody-chelator conjugate. The mixture is incubated to allow for the stable complexation of ²²⁷Th by the chelator.[24]
-
Quality Control: The radiolabeled antibody is purified using size exclusion chromatography.[24] The radiochemical purity and stability of the resulting Targeted Thorium Conjugate (TTC) are assessed using methods like thin-layer chromatography (TLC).[24]
In Vitro Cytotoxicity Assay
This assay measures the ability of a radiolabeled compound to kill cancer cells.
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the radiolabeled conjugate (e.g., a ²²⁷Th-TTC). Control groups include untreated cells and cells treated with an unlabeled antibody or a non-targeting radiolabeled antibody.[19]
-
Incubation: Cells are incubated for a period that allows for the radiopharmaceutical to exert its cytotoxic effects (typically several days).
-
Viability Assessment: Cell viability is measured using standard assays such as MTT or by monitoring electrical impedance using systems like the xCELLigence RTCA system.[26][27] The results are often expressed as the concentration required to inhibit cell growth by 50% (IC50).
In Vivo Biodistribution and Efficacy Studies
These studies evaluate the distribution of the radiopharmaceutical in a living organism and its ability to inhibit tumor growth.
-
Animal Model: Immunocompromised mice are inoculated with human cancer cells to establish tumor xenografts.[10][18]
-
Administration: Once tumors reach a specified size, mice are administered a single dose or fractionated doses of the radiolabeled conjugate via intravenous injection.[10][19]
-
Biodistribution: At various time points post-injection, cohorts of mice are euthanized. Tumors and major organs are harvested, weighed, and the amount of radioactivity in each tissue is measured using a gamma counter. This data is used to determine the uptake and retention of the radiopharmaceutical in the tumor versus healthy tissues.[10][20]
-
Efficacy: Tumor growth is monitored over time by measuring tumor volume. Animal survival is also tracked. The anti-tumor efficacy is determined by comparing the tumor growth and survival in treated groups to control groups.[10][18]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the decay pathway of this compound, the general mechanism of targeted alpha therapy, and a typical experimental workflow.
Caption: Decay chain of this compound to stable Lead-207.
Caption: Mechanism of targeted alpha therapy.
Caption: Typical preclinical experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeted Alpha Therapy for Glioblastoma: Review on In Vitro, In Vivo and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 4. openmedscience.com [openmedscience.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 227Th [prismap.eu]
- 9. This compound - isotopic data and properties [chemlin.org]
- 10. Targeted alpha therapy using a novel CD70 targeted this compound conjugate in in vitro and in vivo models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted this compound conjugates as treatment options in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted α-Therapy in Cancer Management: Synopsis of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dosimetry and biodistribution of actinium radiopharmaceuticals for targeted alpha therapy | UBC Physics & Astronomy [phas.ubc.ca]
- 15. Quantitative Dual-Isotope Planar Imaging of this compound and Radium-223 Using Defined Energy Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Radium Alpha Therapy in the Era of Nanomedicine: In Vivo Results [mdpi.com]
- 17. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Facebook [cancer.gov]
- 23. Radium-223 dichloride in prostate cancer: proof of principle for the use of targeted alpha treatment in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Radiochemical Quality Control Methods for Radium-223 and this compound Radiotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. openmedscience.com [openmedscience.com]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
In Vitro Cytotoxicity of Thorium-227 and Other Radionuclides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of Thorium-227 (²²⁷Th), a promising alpha-emitting radionuclide for targeted alpha therapy (TAT), against other significant radionuclides used in cancer therapy: Radium-223 (²²³Ra), Actinium-225 (²²⁵Ac), and the beta-emitter Lutetium-177 (¹⁷⁷Lu). The information presented is collated from various preclinical studies and is intended to offer a scientific comparison to aid in research and development.
Executive Summary
Targeted radionuclide therapy is a rapidly advancing field in oncology. The choice of radionuclide is critical and depends on factors such as emission type, energy, half-life, and cytotoxic potential. Alpha-emitters like ²²⁷Th, ²²³Ra, and ²²⁵Ac are gaining considerable interest due to their high linear energy transfer (LET) and short-range emissions, which cause highly localized and potent damage to cancer cells, primarily through difficult-to-repair DNA double-strand breaks.[1][2][3] In contrast, beta-emitters like ¹⁷⁷Lu have a longer range and lower LET. This guide synthesizes available in vitro data to compare the cytotoxic profiles of these four key radionuclides.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound, Radium-223, Actinium-225, and Lutetium-177. It is important to note that the experimental conditions, including cell lines, assays, and incubation times, vary across studies, which can influence the results. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity of Alpha-Emitting Radionuclides
| Radionuclide | Cell Line | Assay | Cytotoxicity Metric | Value | Reference |
| This compound | 786-O (Renal) | CellTiter-Glo | % Viability Reduction | Dose-dependent | [4] |
| OVCAR-8 (Ovarian) | CellTiter-Glo | IC50 | Not specified | [5] | |
| NCI-ADR-RES (Ovarian) | CellTiter-Glo | IC50 | Not specified | [5] | |
| Radium-223 | LNCaP (Prostate) | Clonogenic Assay | LD50 | 1.73 mGy | [6] |
| PC3 (Prostate) | Clonogenic Assay | LD50 | 4.20 mGy | [6] | |
| DU145, PC3, 22RV1 (Prostate) | Annexin V/PI | % Apoptosis | >55% for PC3, 22RV1 | [7] | |
| Actinium-225 | A431 (Epidermoid) | Not specified | - | Potent cytotoxicity | [8] |
| Various | Various | - | High cytotoxicity | [9] |
Table 2: Comparative In Vitro Cytotoxicity of Actinium-225 and Lutetium-177
| Radionuclide | Cell Line | Assay | Cytotoxicity Metric | Value | Note | Reference |
| Actinium-225 | AR42J (Pancreatic) | γ-H2AX foci | ED50 | 14 kBq/mL | A factor of ~700 was applied between the ²²⁵Ac and ¹⁷⁷Lu conjugates for equitoxic doses. | [10] |
| Lutetium-177 | AR42J (Pancreatic) | γ-H2AX foci | ED50 | 10 MBq/mL | A factor of ~700 was applied between the ²²⁵Ac and ¹⁷⁷Lu conjugates for equitoxic doses. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common in vitro cytotoxicity assays, adapted with considerations for working with radioactive materials.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][8][11][12][13][14]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Radionuclide Treatment: Prepare serial dilutions of the radionuclide in complete cell culture medium. Replace the existing medium with the medium containing the radionuclide at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control.
Safety Considerations for Radionuclides: All steps involving the handling of radioactive materials must be performed in a designated radioisotope laboratory with appropriate shielding and personal protective equipment (PPE). All waste must be disposed of according to institutional and national regulations for radioactive waste.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.[4][6][12][15][16]
Principle: The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and incubate for 24 hours.
-
Radionuclide Treatment: Treat cells with serial dilutions of the radionuclide as described for the MTT assay.
-
Incubation: Incubate for the desired exposure period.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells.
Safety Considerations for Radionuclides: Similar to the MTT assay, all procedures involving radioactive materials must adhere to strict safety protocols for handling and disposal. The use of opaque plates is essential to prevent crosstalk of the luminescent signal.
Signaling Pathways and Mechanisms of Action
The cytotoxicity of these radionuclides is primarily driven by the induction of DNA damage, which in turn activates complex cellular signaling pathways leading to cell cycle arrest, apoptosis, or other forms of cell death.[1][2]
DNA Damage Response (DDR)
Both alpha and beta particles cause DNA damage. Alpha particles, with their high LET, are particularly effective at inducing complex and difficult-to-repair DNA double-strand breaks (DSBs).[1][10] This triggers the DNA Damage Response (DDR) pathway.
Apoptosis (Programmed Cell Death)
The extensive DNA damage caused by radionuclides, particularly the complex DSBs from alpha emitters, often leads to the initiation of apoptosis.[7][17][18]
G2/M Cell Cycle Arrest
To prevent cells with damaged DNA from dividing, the DDR pathway activates cell cycle checkpoints, most notably the G2/M checkpoint.[2][18][19]
Conclusion
The in vitro data, while not always directly comparable, consistently demonstrate the high cytotoxic potential of alpha-emitting radionuclides, including this compound, Radium-223, and Actinium-225, which is significantly greater than that of the beta-emitter Lutetium-177 on a per-particle basis. The primary mechanism of cell killing for these radionuclides is the induction of complex DNA double-strand breaks, leading to the activation of the DNA damage response, cell cycle arrest, and apoptosis. The choice of radionuclide for therapeutic development will depend on a variety of factors, including the specific cancer target, the delivery molecule, and the desired therapeutic window. This guide provides a foundational comparison to inform these critical decisions in the advancement of targeted radionuclide therapies.
References
- 1. A Targeted this compound Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted this compound conjugates as treatment options in oncology [frontiersin.org]
- 3. Targeted this compound conjugates as treatment options in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wechat.promega.com.cn [wechat.promega.com.cn]
- 5. Enhancing the therapeutic effects of in vitro targeted radionuclide therapy of 3D multicellular tumor spheroids using the novel stapled MDM2/X-p53 antagonist PM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 7. Ra-223 induces clustered DNA damage and inhibits cell survival in several prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Precision Oncology: Targeted this compound Conjugates As a New Modality in Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 177 Lu-DOTMP induces G2/M cell cycle arrest and apoptosis in MG63 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. esmed.org [esmed.org]
Evaluating the Therapeutic Index of Thorium-227 Conjugates Compared to Beta-Emitters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with alpha-emitters like Thorium-227 (²²⁷Th) emerging as a potent alternative to traditional beta-emitting isotopes. This guide provides an objective comparison of the therapeutic index of this compound conjugates against beta-emitters, supported by preclinical experimental data. The therapeutic index, a critical measure of a drug's safety and efficacy, is scrutinized to offer a clear perspective on the potential advantages and challenges of each modality.
Executive Summary
Targeted alpha therapies (TATs) utilizing ²²⁷Th offer a high linear energy transfer (LET), depositing a large amount of energy over a short distance, leading to highly cytotoxic double-strand DNA breaks. This contrasts with the lower LET of beta-emitters, which induce more sparsely distributed single-strand DNA breaks over a longer range. Preclinical evidence suggests that while ²²⁷Th conjugates can offer superior tumor-killing efficacy, the therapeutic index may be narrower in some contexts compared to their beta-emitting counterparts like Lutetium-177 (¹⁷⁷Lu). This guide delves into the quantitative data, experimental methodologies, and underlying biological pathways to provide a comprehensive evaluation for researchers in the field.
Physical and Biological Properties: Alpha vs. Beta Emitters
The fundamental differences in the physical properties of alpha and beta particles dictate their biological effects and, consequently, their therapeutic potential.
| Property | Alpha Emitters (e.g., this compound) | Beta Emitters (e.g., Lutetium-177, Yttrium-90) |
| Particle | Helium nucleus (2 protons, 2 neutrons) | Electron or positron |
| Mass | High | Low |
| Charge | +2 | -1 or +1 |
| Linear Energy Transfer (LET) | High (e.g., ~100 keV/µm)[1][2] | Low (e.g., ~0.2 keV/µm)[3] |
| Range in Tissue | Short (40-100 µm, a few cell diameters)[4][5] | Long (0.5-12 mm)[4] |
| Mechanism of DNA Damage | Dense ionization causing complex, difficult-to-repair double-strand breaks (DSBs)[1][2] | Sparse ionization causing predominantly single-strand breaks (SSBs) and isolated DSBs[6] |
These differences are visually represented in the DNA damage signaling pathway diagram below.
Comparative Efficacy and Toxicity: Preclinical Data
Direct comparison of radioconjugates targeting the same antigen provides the most insightful data for evaluating the therapeutic index. Here, we summarize key findings from preclinical studies comparing ²²⁷Th- and ¹⁷⁷Lu-based conjugates.
HER2-Targeted Conjugates (Trastuzumab)
A key study compared the efficacy and toxicity of ²²⁷Th-trastuzumab and ¹⁷⁷Lu-trastuzumab in a HER2-positive ovarian cancer xenograft model.
Table 1: Efficacy of HER2-Targeted Radioconjugates [1]
| Treatment Group | Dose | Median Survival (days) | Tumor Growth Delay (days) |
| Control (NaCl) | - | 88 ± 11 | - |
| Trastuzumab | - | Not reported | - |
| ²²⁷Th-rituximab (non-specific) | 600 kBq/kg | 66 ± 6 | - |
| ¹⁷⁷Lu-trastuzumab | 72 MBq/kg | 85 ± 8 | Not significant |
| ²²⁷Th-trastuzumab | 400 kBq/kg | 107 ± 9 | 8 |
| ²²⁷Th-trastuzumab | 600 kBq/kg | 129 ± 12 | 30 |
Table 2: Hematological Toxicity of HER2-Targeted Radioconjugates [1]
| Treatment Group | Dose | Key Observation |
| ¹⁷⁷Lu-trastuzumab | 72 MBq/kg | No significant toxicity observed. |
| ²²⁷Th-trastuzumab | 400 kBq/kg | Transient decrease in white blood cells between 3 and 9 weeks. |
| ²²⁷Th-trastuzumab | 600 kBq/kg | Transient decrease in white blood cells between 3 and 9 weeks. |
Notably, while the efficacy of ²²⁷Th-trastuzumab was higher, another study mentioned that ¹⁷⁷Lu-trastuzumab had a superior therapeutic index, suggesting a better balance between efficacy and toxicity for the beta-emitter in that specific experimental context.[7][8]
PSMA-Targeted Conjugates
Targeting Prostate-Specific Membrane Antigen (PSMA) is a leading application for radioligand therapy. Preclinical studies have evaluated both ²²⁷Th- and ¹⁷⁷Lu-PSMA conjugates.
Table 3: Efficacy of PSMA-Targeted Radioconjugates
| Treatment Group | Dose | Tumor Growth Inhibition (T/C ratio) | Key Finding |
| ²²⁷Th-PSMA-TTC | 300-500 kBq/kg (single injection) | 0.01 - 0.31 | Strong, dose-dependent antitumor efficacy in various xenograft models.[2][9] |
| ¹⁷⁷Lu-PSMA-617 | 120 MBq | - | Effective tumor growth inhibition.[2] |
Table 4: Toxicity of PSMA-Targeted Radioconjugates
| Treatment Group | Dose | Key Observation |
| ²²⁷Th-PSMA-TTC | - | A phase I clinical trial (NCT03724747) is ongoing to determine the safety and maximum tolerated dose.[10][11] |
| ¹⁷⁷Lu-PSMA-617 | up to 120 MBq | No adverse health effects observed in mice, with blood counts remaining in a safe range.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Radiolabeling of Antibodies
Objective: To conjugate a chelator to an antibody and subsequently label it with a radionuclide (²²⁷Th or ¹⁷⁷Lu).
Materials:
-
Antibody (e.g., Trastuzumab)
-
Bifunctional chelator (e.g., p-SCN-Bn-DOTA for ¹⁷⁷Lu, 3,2-HOPO for ²²⁷Th)
-
Radionuclide (e.g., ¹⁷⁷LuCl₃, ²²⁷Th)
-
Buffers (e.g., carbonate buffer pH 8.5-9.0 for conjugation, acetate (B1210297) or citrate (B86180) buffer pH 5.0-5.5 for labeling)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Conjugation:
-
Dissolve the antibody in carbonate buffer.
-
Add the bifunctional chelator (dissolved in a suitable solvent like DMSO) to the antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1-2 hours).
-
Purify the antibody-chelator conjugate using a size-exclusion chromatography column to remove unconjugated chelator.
-
-
Radiolabeling:
-
Add the radionuclide to the purified antibody-chelator conjugate in the appropriate labeling buffer.
-
Incubate at a specific temperature (e.g., room temperature for ²²⁷Th-HOPO, 37-45°C for ¹⁷⁷Lu-DOTA) for a defined time (e.g., 30-60 minutes).
-
Determine the radiochemical purity using methods like instant thin-layer chromatography (ITLC).
-
If necessary, purify the radiolabeled antibody using a size-exclusion column to remove free radionuclide.
-
Murine Xenograft Model of Ovarian Cancer (SKOV-3)
Objective: To establish a tumor model in mice to evaluate the efficacy of radioconjugates.
Materials:
-
SKOV-3 human ovarian cancer cell line
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cell culture medium (e.g., McCoy's 5A)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
Procedure:
-
Cell Culture: Culture SKOV-3 cells in the recommended medium until they reach the desired confluence.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or serum-free medium at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Biodistribution Study
Objective: To determine the uptake and clearance of the radioconjugate in different organs and the tumor.
Procedure:
-
Inject tumor-bearing mice intravenously with a known activity of the radiolabeled antibody.
-
At various time points post-injection (e.g., 4, 24, 48, 72, 96 hours), euthanize a group of mice.
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Hematological Toxicity Assessment
Objective: To evaluate the effect of the radioconjugate on blood cell counts.
Procedure:
-
Collect blood samples from mice via a suitable method (e.g., tail vein, saphenous vein) at baseline and at multiple time points after treatment.
-
Use an automated hematology analyzer to determine complete blood counts (CBC), including white blood cells (WBC), red blood cells (RBC), platelets, and hemoglobin.
-
Analyze the data to identify any significant changes from baseline and between treatment groups.
Visualizing the Mechanisms and Workflows
Signaling Pathway: DNA Damage Response
The distinct DNA damage patterns induced by alpha and beta emitters trigger different cellular repair pathways. This diagram illustrates the primary DNA damage response to the complex double-strand breaks caused by alpha particles and the simpler lesions from beta particles.
Caption: DNA Damage Response to Alpha and Beta Radiation.
Experimental Workflow: Preclinical Evaluation of Radioconjugates
This diagram outlines the typical workflow for the preclinical comparison of targeted radiopharmaceuticals, from initial preparation to in vivo evaluation.
Caption: Preclinical Workflow for Radioconjugate Evaluation.
Conclusion
The choice between this compound conjugates and beta-emitters for targeted radionuclide therapy is nuanced and depends on the specific therapeutic application. The high LET and short range of alpha particles from ²²⁷Th offer the potential for highly potent and localized tumor cell killing, which may be particularly advantageous for small tumor burdens or micrometastases. However, this high potency can also lead to a narrower therapeutic window, as evidenced by some preclinical studies. Beta-emitters, with their longer range and lower LET, may be more suitable for larger, more heterogeneous tumors and, in some cases, may offer a more favorable therapeutic index.
Further head-to-head preclinical and clinical studies are essential to fully elucidate the comparative therapeutic indices of this compound conjugates and their beta-emitting counterparts across a range of cancer types and targeting moieties. Careful consideration of dosimetry, administration schedules, and combination therapies will be crucial in optimizing the clinical utility of both classes of radiopharmaceuticals. This guide provides a foundational understanding to aid researchers in the strategic development of the next generation of targeted radionuclide therapies.
References
- 1. Preclinical evaluation of 227Th-labeled and 177Lu-labeled trastuzumab in mice with HER-2-positive ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Blood Sample Analysis and Iron Measurement [bio-protocol.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. aalas [aalas.kglmeridian.com]
- 7. bcm.edu [bcm.edu]
- 8. escholarship.org [escholarship.org]
- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-Clinical Assessment of 177Lu-Labeled Trastuzumab Targeting HER2 for Treatment and Management of Cancer Patients with Disseminated Intraperitoneal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
Synergistic Anti-Tumor Efficacy of Thorium-227 Targeted Alpha Therapy in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of combining Thorium-227 (²²⁷Th) Targeted Alpha Therapy (TAT) with conventional chemotherapy and DNA Damage Response (DDR) inhibitors. The data presented is derived from preclinical studies and aims to offer an objective overview of the enhanced anti-tumor efficacy and underlying mechanisms of these combination therapies.
Quantitative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies, highlighting the superior tumor growth inhibition achieved with combination therapies compared to monotherapies.
Table 1: Synergistic Efficacy of Mesothelin-Targeted ²²⁷Th Conjugate (MSLN-TTC) with Chemotherapy in an Ovarian Cancer Patient-Derived Xenograft (PDX) Model (ST206B) [1][2]
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (T/C Ratio*) | Response Rate |
| MSLN-TTC (monotherapy) | 250 kBq/kg, single dose, i.v. | 0.25 | Not specified |
| Docetaxel (B913) (monotherapy) | 7.5 mg/kg, Q7Dx9, i.v. | 0.60 | Not specified |
| MSLN-TTC + Docetaxel | As above | 0.08 (Additive to Synergistic) | Substantially Increased |
| Pegylated Liposomal Doxorubicin (B1662922) (monotherapy) | 5 mg/kg, Q7Dx9, i.v. | 0.55 | Not specified |
| MSLN-TTC + Pegylated Liposomal Doxorubicin | As above | 0.12 (Additive to Synergistic) | Substantially Increased |
*T/C Ratio (Treatment/Control Ratio): A value closer to 0 indicates higher tumor growth inhibition.
Table 2: Synergistic Efficacy of Mesothelin-Targeted ²²⁷Th Conjugate (MSLN-TTC) with DNA Damage Response (DDR) Inhibitors in an Ovarian Cancer Xenograft Model (OVCAR-3) [3][4]
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (vs. Vehicle) | Synergy Assessment |
| MSLN-TTC (monotherapy) | 100 kBq/kg, single dose, i.v. | No significant effect | - |
| ATR Inhibitor (ATRi) (monotherapy) | 40 mg/kg, twice daily, 3 days on/4 days off, 4 weeks | No significant effect | - |
| MSLN-TTC + ATRi | As above | Significant (P < 0.001) | Synergistic |
| PARP Inhibitor (PARPi) (monotherapy) | 50 mg/kg, once daily, 4 weeks | Moderate | - |
| MSLN-TTC + PARPi | As above | Significant (P < 0.01) | Additive |
Table 3: Synergistic Efficacy of HER2-Targeted ²²⁷Th Conjugate (HER2-TTC) with a PARP Inhibitor (Olaparib) in a BRCA2-Deficient Colorectal Adenocarcinoma Xenograft Model (DLD-1 BRCA2 -/-)
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Synergy Assessment |
| HER2-TTC (monotherapy) | 120 kBq/kg, single dose, i.v. | Moderate | - |
| Olaparib (monotherapy) | 50 mg/kg, daily, i.p., 4 weeks | Moderate | - |
| HER2-TTC + Olaparib | As above | Significant, comparable to 600 kBq/kg HER2-TTC monotherapy | Synergistic |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Xenograft Studies for MSLN-TTC with Chemotherapy[1]
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Subcutaneous implantation of ST206B human ovarian cancer patient-derived xenograft fragments.
-
Treatment Groups:
-
Vehicle control.
-
MSLN-TTC (250 kBq/kg, single intravenous injection).
-
Docetaxel (7.5 mg/kg, intravenous injection, once weekly for 9 weeks).
-
Pegylated Liposomal Doxorubicin (5 mg/kg, intravenous injection, once weekly for 9 weeks).
-
Combination of MSLN-TTC with either docetaxel or pegylated liposomal doxorubicin at the same dosing regimens.
-
-
Tumor Volume Measurement: Tumor dimensions were measured twice weekly with a caliper, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Efficacy Endpoint: Tumor growth inhibition, assessed by the treatment-to-control (T/C) ratio.
-
Synergy Analysis: The interaction between MSLN-TTC and the chemotherapeutic agents was classified as additive to synergistic based on the observed tumor growth inhibition compared to the effects of the individual agents.
In Vivo Xenograft Studies for MSLN-TTC with DDR Inhibitors[3][4]
-
Animal Model: Female athymic nude mice.
-
Cell Line: OVCAR-3 human ovarian cancer cells.
-
Tumor Implantation: Subcutaneous injection of OVCAR-3 cells.
-
Treatment Groups:
-
Vehicle control.
-
MSLN-TTC (100 kBq/kg, single intravenous injection).
-
ATR inhibitor (40 mg/kg, administered orally twice daily on a 3-day on, 4-day off schedule for 4 weeks).
-
PARP inhibitor (50 mg/kg, administered orally once daily for 4 weeks).
-
Combination of MSLN-TTC with either the ATR inhibitor or the PARP inhibitor at the same dosing regimens.
-
-
Tumor Volume Measurement: Tumor size was measured regularly, and the data were used to assess tumor growth inhibition.
-
Efficacy Endpoint: Statistical significance of tumor growth inhibition compared to vehicle and monotherapy groups.
-
Synergy Analysis: The synergistic effect was determined when the combination treatment showed a significantly greater anti-tumor effect than the additive effects of the individual agents, particularly at doses that were not efficacious as monotherapies.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of combining ²²⁷Th-TAT with chemotherapy or DDR inhibitors are rooted in their complementary mechanisms of action at the molecular level.
DNA Damage Response (DDR) Pathway
²²⁷Th emits high-energy alpha particles that induce complex and difficult-to-repair DNA double-strand breaks (DSBs) in cancer cells. This triggers the DNA Damage Response (DDR) pathway. DDR inhibitors, such as PARP and ATR inhibitors, block key proteins in this repair pathway, leading to an accumulation of lethal DNA damage and subsequent cancer cell death.
Caption: DNA Damage Response Pathway and Therapeutic Intervention.
Experimental Workflow for In Vivo Synergy Studies
The following diagram illustrates a typical workflow for preclinical in vivo studies designed to evaluate the synergistic effects of combination therapies involving ²²⁷Th-TAT.
Caption: In Vivo Synergy Study Experimental Workflow.
Conclusion
The preclinical data strongly suggest that combining this compound Targeted Alpha Therapy with chemotherapy or DNA Damage Response inhibitors results in synergistic or additive anti-tumor effects across various cancer models. This enhanced efficacy is attributed to the dual action of inducing complex DNA damage by ²²⁷Th and inhibiting the cancer cells' ability to repair this damage. These findings provide a solid rationale for the continued clinical investigation of these combination strategies in patients with hard-to-treat cancers. The tolerability of these combinations in preclinical models is also promising, although careful dose-escalation and toxicity monitoring will be crucial in clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
- 3. Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Thorium-227 and Actinium-225 in Remodeling the Tumor Microenvironment
A deep dive into the differential impacts of two promising alpha-emitting radionuclides on the complex cellular landscape of tumors, providing researchers and drug developers with critical data for advancing targeted alpha therapies.
The advent of targeted alpha therapy (TAT) marks a significant stride in oncology, offering a potent and precise mechanism for tumor eradication. Among the alpha-emitting radionuclides at the forefront of clinical development, Thorium-227 (²²⁷Th) and Actinium-225 (²²⁵Ac) have garnered considerable attention. Their high linear energy transfer (LET) and short-range emissions promise devastating effects on cancer cells while sparing surrounding healthy tissues. However, the success of these therapies is intrinsically linked to their complex interplay with the tumor microenvironment (TME). This guide provides a comprehensive comparison of the differential impacts of ²²⁷Th and ²²⁵Ac on the TME, supported by experimental data and detailed methodologies to inform future research and therapeutic design.
Comparative Physicochemical and Radiobiological Properties
This compound and Actinium-225, while both potent alpha emitters, possess distinct decay characteristics that influence their biological effects. These properties are crucial in determining the optimal therapeutic application for each radionuclide.
| Property | This compound (²²⁷Th) | Actinium-225 (²²⁵Ac) |
| Half-life | 18.7 days | 9.9 days |
| Alpha Emissions per Decay | 5 | 4 |
| Cumulative Alpha Energy | ~28.6 MeV | ~27.8 MeV |
| Chelation Chemistry | Efficiently chelated by 3,2-hydroxypyridinone (3,2-HOPO) chelators.[1][2] | Can be chelated by various agents including DOTA and macropa. |
| Daughter Nuclides | Includes Radium-223 (¹¹⁴Ra), which has bone-seeking properties.[2] | Daughter nuclides have shorter half-lives, leading to rapid, localized energy deposition. |
Differential Efficacy and Tolerability in Preclinical Models
Direct comparative studies are essential for elucidating the relative therapeutic potential of ²²⁷Th and ²²⁵Ac. A key preclinical study directly compared a PSMA-targeted ²²⁷Th conjugate (²²⁷Th-HOPO-pelgifatamab) with a PSMA-targeted ²²⁵Ac conjugate (²²⁵Ac-macropa-pelgifatamab) in a prostate cancer xenograft model.
Table 1: Comparative Antitumor Efficacy and Myelosuppression
| Parameter | ²²⁷Th-HOPO-pelgifatamab | ²²⁵Ac-macropa-pelgifatamab |
| Tumor Model | C4-2 prostate cancer xenograft | C4-2 prostate cancer xenograft |
| Dose | 300 kBq/kg | 300 kBq/kg |
| Tumor Growth Inhibition (T/Cvolume ratio) | 0.33 | 0.10 |
| Myelosuppression | More myelosuppressive | Less myelosuppressive |
Data sourced from a preclinical study comparing PSMA-targeted TATs.[3]
These findings suggest that, at the same administered activity, the ²²⁵Ac conjugate demonstrated enhanced antitumor efficacy and a more favorable safety profile in terms of myelosuppression compared to the ²²⁷Th conjugate in this specific model.[3]
Impact on the Immune Microenvironment
Both ²²⁷Th and ²²⁵Ac have been shown to induce immunogenic cell death, a form of apoptosis that triggers an anti-tumor immune response. This is a critical aspect of their therapeutic mechanism, as it can lead to long-term tumor control.
This compound: A Catalyst for Immune Infiltration
Preclinical studies with ²²⁷Th-based targeted therapies have demonstrated a significant impact on the immune components of the TME.
-
Induction of Immunogenic Cell Death: Treatment with a mesothelin-targeted ²²⁷Th conjugate (MSLN-TTC) led to the upregulation of danger-associated molecular patterns (DAMPs), which are crucial for activating an immune response.[4]
-
Cytokine Release: MSLN-TTC treatment in vitro induced the upregulation of transcripts for pro-inflammatory cytokines such as IL-6, CCL20, and CXCL10.[4]
-
Immune Cell Infiltration: In vivo studies with a PD-L1 targeted ²²⁷Th conjugate in a syngeneic mouse model showed significant infiltration of CD8+ T-cells and mature dendritic cells into the tumor.[5][6] This influx of effector immune cells is critical for mounting an effective anti-tumor response.
Actinium-225: Modulating Immune Cell Populations
Targeted therapy with ²²⁵Ac has also shown profound effects on the tumor's immune landscape.
-
Cytokine Storm: In a melanoma model, treatment with a CD20-targeted ²²⁵Ac single-domain antibody resulted in increased blood levels of various cytokines, including interferon-γ, C-C motif chemokine ligand 5 (CCL5), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[7]
-
Shifting the Balance of Immune Cells: The same study observed a decrease in protumoral alternatively activated macrophages and an increase in antitumoral macrophages and dendritic cells within the TME.[7]
-
Upregulation of Immune Checkpoints: ²²⁵Ac therapy was also shown to increase the percentage of PD-L1-positive immune cells in the TME, suggesting a potential for combination therapies with immune checkpoint inhibitors.[7]
Effects on the Stromal and Vascular Microenvironment
The dense stroma and aberrant vasculature of many tumors pose significant barriers to therapy. Both ²²⁷Th and ²²⁵Ac have demonstrated the ability to modulate these components of the TME.
Targeting Cancer-Associated Fibroblasts with Actinium-225
Cancer-associated fibroblasts (CAFs) are key components of the tumor stroma and are implicated in tumor progression and therapy resistance. A novel approach using an ²²⁵Ac-labeled FAP inhibitor ([²²⁵Ac]FAPI-04) has shown promise in targeting these cells. In a pancreatic cancer model, this treatment led to significant tumor growth suppression by directly targeting the supportive stromal network.
Remodeling the Tumor Vasculature with Actinium-225
The abnormal tumor vasculature can impede drug delivery and create a hypoxic environment. An ²²⁵Ac-labeled antibody targeting the unengaged form of vascular endothelial-cadherin has been shown to selectively destroy tumor neovascular endothelium.[8] This approach not only inhibited tumor growth but also led to the normalization of the remaining tumor vasculature, which could potentially improve the delivery and efficacy of subsequent therapies.[8] While specific data on the direct comparative effects of ²²⁷Th on tumor vasculature are less detailed, its ability to induce widespread cell death within the tumor would indirectly impact the vascular network.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both ²²⁷Th and ²²⁵Ac is the induction of complex DNA double-strand breaks (DSBs) by alpha particles. This catastrophic DNA damage triggers a cascade of cellular signaling pathways, ultimately leading to cell death.
Caption: DNA damage response pathway activated by alpha particle radiation.
The experimental workflow to assess the impact of these radionuclides on the TME typically involves a series of in vitro and in vivo studies.
Caption: General experimental workflow for assessing TAT impact on the TME.
Detailed Experimental Protocols
To ensure the reproducibility and rigor of studies assessing the impact of ²²⁷Th and ²²⁵Ac on the TME, detailed experimental protocols are essential.
Protocol 1: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the populations of various immune cell subsets within the tumor microenvironment following targeted alpha therapy.
Materials:
-
Tumor tissue harvested from treated and control animals.
-
Tumor dissociation kit (e.g., Miltenyi Biotec).
-
GentleMACS Dissociator.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80).
-
Live/dead stain.
-
Flow cytometer.
Procedure:
-
Tumor Dissociation: Freshly harvested tumors are mechanically and enzymatically dissociated into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator according to the manufacturer's instructions.
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using a suitable lysis buffer.
-
Cell Staining:
-
Cells are washed with FACS buffer and stained with a live/dead marker to exclude non-viable cells from the analysis.
-
Cells are then incubated with a cocktail of fluorescently conjugated antibodies targeting specific immune cell surface markers.
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), cells are fixed and permeabilized according to the manufacturer's protocol before incubation with the intracellular antibody.
-
-
Data Acquisition: Stained cells are acquired on a flow cytometer.
-
Data Analysis: The acquired data is analyzed using flow cytometry software to gate on specific cell populations and quantify their frequencies and absolute numbers.
Protocol 2: Immunohistochemical (IHC) Staining for Cancer-Associated Fibroblasts (CAFs)
Objective: To visualize and quantify the presence and distribution of CAFs within the tumor stroma.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Primary antibody against a CAF marker (e.g., alpha-smooth muscle actin, α-SMA).
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
DAB substrate kit.
-
Hematoxylin (B73222) for counterstaining.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration: FFPE sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in antigen retrieval buffer at 95-100°C.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a suitable blocking buffer.
-
Primary Antibody Incubation: Sections are incubated with the primary antibody against the CAF marker.
-
Secondary Antibody Incubation: After washing, sections are incubated with the enzyme-conjugated secondary antibody.
-
Detection: The antigen-antibody complex is visualized by adding the DAB substrate, which produces a colored precipitate.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated through a graded ethanol series and xylene before being coverslipped.
-
Analysis: The stained sections are examined under a microscope, and the extent and intensity of staining for the CAF marker are assessed.
Conclusion
Both this compound and Actinium-225 are highly potent radionuclides for targeted alpha therapy, each with a unique profile of effects on the tumor microenvironment. The choice between these two isotopes for a specific therapeutic application will depend on a variety of factors, including the tumor type, the target antigen, and the desired biological response.
-
Actinium-225 appears to offer a higher therapeutic index in some preclinical models, with potent tumor killing and lower myelosuppression.[3] Its ability to target stromal components like CAFs and remodel the tumor vasculature presents exciting opportunities for treating desmoplastic and poorly perfused tumors.
-
This compound , with its longer half-life, may be advantageous for targeting antigens with slower turnover or for achieving sustained radiation exposure. Its demonstrated ability to induce a robust infiltration of effector immune cells highlights its potential for combination with immunotherapy.
Ultimately, a deeper understanding of the differential impacts of these alpha emitters on the TME, gained through rigorous and standardized preclinical and clinical investigations, will be paramount in realizing the full potential of targeted alpha therapy in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor growth inhibition and immune system activation following treatment with this compound conjugates and PD-1 check-point inhibition in the MC-38 murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted α-Therapy Using 225Ac Radiolabeled Single-Domain Antibodies Induces Antigen-Specific Immune Responses and Instills Immunomodulation Both Systemically and at the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Alpha-Particle Mediated Depletion of Tumor Vasculature with Vascular Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thorium-227: A Guide for Laboratory Professionals
Effective management and disposal of Thorium-227 (²²⁷Th) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. For researchers, scientists, and drug development professionals working with this alpha-emitting radionuclide, a clear understanding of waste handling procedures is paramount. Due to its relatively short half-life, the primary method for disposal of this compound waste is Decay-in-Storage (DIS) . This process involves securely storing the radioactive waste for a sufficient period until its radioactivity diminishes to background levels, at which point it can be disposed of as non-radioactive waste.
This guide provides a step-by-step operational plan for the proper disposal of this compound, emphasizing safety and adherence to standard laboratory practices.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of a compliant waste management program. It prevents cross-contamination and ensures that waste is handled in the most appropriate and cost-effective manner. All personnel handling this compound should be trained to separate waste into distinct categories as it is generated.
Key Principles of Segregation:
-
Isolate by Half-Life: Waste contaminated with short-lived radionuclides like this compound (half-life ≈ 18.7 days) must be kept separate from long-lived radionuclides (half-life > 120 days).[1][2]
-
Separate Physical Forms: Do not mix liquid and dry waste. For instance, contaminated pipette tips should not be placed in liquid waste containers.[1]
-
Distinguish Chemical Properties: Aqueous and organic liquid wastes must be collected in separate containers.[1][3]
-
Avoid Mixed Waste: Do not mix radioactive waste with chemically hazardous waste (e.g., heavy metals, solvents) unless unavoidable.[2][4] The disposal of mixed waste is significantly more complex and expensive.
The following table summarizes the primary waste streams for this compound and the appropriate initial handling procedures.
| Waste Type | Description | Initial Disposal Container |
| Dry Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, lab coats, bench paper, and other absorbent materials. | Labeled plastic bag or container designated for "Short Half-Life" or "Decay-in-Storage" radioactive waste.[1][5] |
| Aqueous Liquid Waste | Water-soluble solutions containing this compound, such as buffer solutions or rinsates. | Clearly labeled, sealed, and compatible container (e.g., Nalgene bottle). Do not use glass bottles that can break. |
| Sharps Waste | Contaminated needles, syringes, pipettes, broken glass, and blades. | Puncture-resistant sharps container clearly labeled with the radiation symbol and "this compound".[2][6] |
| Organic Liquid Waste | Non-aqueous solutions containing this compound. | Labeled, sealed, and chemically compatible container designated for radioactive organic waste. |
Step 2: Collection, Labeling, and Initial Storage
Once segregated, waste must be collected in appropriate containers and clearly labeled. This step is crucial for tracking and safe handling within the laboratory.
Procedure:
-
Use Approved Containers: Store waste only in containers approved by your institution's Radiation Safety Officer (RSO). These containers should be in good condition and compatible with the waste type.
-
Accurate Labeling: Affix a radioactive waste tag to each container. The label must include:
-
The radionuclide: This compound (²²⁷Th)
-
The estimated activity and the date of measurement.
-
The date the container was started.
-
The laboratory or Principal Investigator's name.
-
Any chemical constituents present in the waste.
-
-
Secure Initial Storage: Keep waste containers in a designated and properly shielded area within the laboratory. This area should be clearly marked with radiation warning signs.
Step 3: Decay-in-Storage (DIS)
The half-life of this compound (approximately 18.7 days) makes it an ideal candidate for Decay-in-Storage. The standard protocol requires storing the waste for a minimum of 10 half-lives to ensure its radioactivity is reduced to negligible levels.
Quantitative Decay Profile of this compound
The following table illustrates the decay of this compound over 10 half-lives. After approximately 187 days, the initial activity will have decayed by a factor of more than 1,000.
| Number of Half-Lives | Time Elapsed (Days) | Percentage of Original Activity Remaining |
| 0 | 0 | 100% |
| 1 | 18.7 | 50% |
| 2 | 37.4 | 25% |
| 3 | 56.1 | 12.5% |
| 4 | 74.8 | 6.25% |
| 5 | 93.5 | 3.125% |
| 6 | 112.2 | 1.563% |
| 7 | 130.9 | 0.781% |
| 8 | 149.6 | 0.391% |
| 9 | 168.3 | 0.195% |
| 10 | 187.0 | 0.098% |
DIS Procedure:
-
Transfer to DIS Area: When a waste container is full, seal it securely. Log the container and transfer it to your facility's designated Decay-in-Storage area. This area must be secure, shielded, and properly posted.[7]
-
Log the Waste: Record the sealed container in a DIS log. Include the date it was placed in storage, the radionuclide (²²⁷Th), and the initial activity.[7][8]
-
Hold for 10 Half-Lives: Store the waste for at least 10 half-lives (approximately 187 days for this compound).[1][8]
Step 4: Final Survey and Disposal
After the decay period, the waste must be surveyed to confirm that its radioactivity is indistinguishable from natural background radiation before it can be disposed of as non-radioactive waste.
Survey and Disposal Protocol:
-
Prepare for Survey: Move the decayed waste container to a low-background area to perform the survey. This prevents other radioactive materials in the lab from interfering with the measurement.[7]
-
Use a Calibrated Meter: Use a calibrated, thin-window Geiger-Müller (GM) survey meter or another appropriate radiation detection instrument.[9] For alpha emitters like this compound, a Zinc Sulfide (ZnS) probe is highly effective.[10]
-
Conduct the Survey:
-
Obliterate Labels: Once the waste is confirmed to be at background levels, all radioactive warning labels, symbols, and words must be removed or completely defaced.[1][7]
-
Final Disposal: Dispose of the waste according to its physical and chemical properties (e.g., as normal laboratory trash, biohazardous waste, or chemical waste).[8]
-
Document the Disposal: Complete the DIS log for the container, noting the final survey results, the instrument used, the date of disposal, and the name of the person performing the survey.[7][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medicine.okstate.edu [medicine.okstate.edu]
- 2. Environmental Health and Safety-Radiation Safety-Radioactive Waste [safety.fsu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nswai.org [nswai.org]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Radiation Safety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. cdph.ca.gov [cdph.ca.gov]
- 8. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. nrc.gov [nrc.gov]
- 10. ors.od.nih.gov [ors.od.nih.gov]
Essential Safety and Logistics for Handling Thorium-227
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical guidance for the handling and disposal of Thorium-227 (²²⁷Th), an alpha-emitting radionuclide with significant applications in targeted alpha therapy. Adherence to these procedures is mandatory to ensure the safety of all personnel and the integrity of experimental outcomes. This compound's primary hazard is internal exposure through inhalation or ingestion; its alpha particles have a short range and pose a minimal external radiation threat.[1][2]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The minimum required PPE for handling any open radioactive source, including this compound, is designed to prevent skin contamination and internal exposure.
Core PPE Requirements:
-
Disposable Gloves: Latex or nitrile gloves are generally suitable.[3] It is crucial to change gloves frequently to prevent the spread of contamination, especially when working with concentrated solutions.[3]
-
Full-Length Laboratory Coat: Must be worn fully buttoned with sleeves rolled down to protect underlying clothing and skin.[3][4]
-
Closed-Toe Shoes: Sandals and other open-toed footwear are strictly prohibited in areas where radioactive materials are handled.[3][4]
-
Safety Glasses: Recommended for all procedures involving radioactive materials to protect against splashes.[3]
Enhanced PPE for Specific Procedures:
For procedures with a higher risk of contamination, consider the following additions:
-
Double Gloving: Provides an extra layer of protection and allows for the safe removal of the outer pair if contamination is suspected.
-
Tyvek Sleeve Protectors: Protects the wrists and forearms from contamination.[3]
-
Respiratory Protection: In situations with a potential for airborne contamination, a NIOSH-approved N95/99/100 respirator or a powered air-purifying respirator (PAPR) should be used.[5]
The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or Latex, Disposable | Prevent skin contamination. |
| Lab Coat | Full-length, buttoned | Protect clothing and skin from contamination.[3][4] |
| Footwear | Closed-toe shoes | Protect feet from spills.[3][4] |
| Eye Protection | Safety glasses or face shield | Protect eyes from splashes of radioactive material.[3] |
| Respiratory Protection | N95/99/100 Respirator or PAPR | Prevent inhalation of airborne radioactive particles (use based on risk assessment).[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and prevent the spread of contamination.
Preparation of the Work Area:
-
Designated Work Area: All work with this compound must be conducted in a designated and clearly labeled radioactive materials work area.
-
Absorbent Paper: Cover the work surface with absorbent, plastic-backed paper to contain any spills.[3] It is advisable to use a large sheet to cover the entire area and smaller, disposable pieces for the immediate work zone.[3]
-
Dedicated Equipment: Use equipment (pipettors, centrifuges, etc.) that is exclusively dedicated to radioactive work to prevent cross-contamination.[3]
-
Ventilation: Work with this compound, especially when there is a risk of generating aerosols, should be performed in a well-ventilated fume hood or a glove box.[1]
Handling this compound:
-
ALARA Principle: Keep radiation exposure "As Low As Reasonably Achievable." This involves minimizing time spent handling the material, maximizing distance from the source, and using appropriate shielding.[2]
-
No Mouth Pipetting: The use of mouth pipetting is strictly forbidden.[3]
-
Monitoring: Regularly monitor your gloves and work area for contamination using an alpha probe.[1] Geiger-Muller survey meters are not suitable for detecting alpha radiation.[1]
-
Transport: When transporting this compound within the laboratory, use a sealed, labeled, and shatter-proof secondary container.
Post-Experiment Procedures:
-
Decontamination: If contamination is detected on surfaces, decontaminate the area using appropriate cleaning agents.
-
Personal Monitoring: After completing work and before leaving the laboratory, monitor your hands, shoes, and clothing for any contamination.
-
Hand Washing: Always wash your hands thoroughly after handling radioactive materials, even if gloves were worn.
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Disposal Plan: Managing this compound Waste
Proper disposal of radioactive waste is a critical component of laboratory safety and regulatory compliance. All waste containing this compound must be treated as radioactive waste.
Waste Segregation:
-
Solid Waste: Dispose of contaminated items such as gloves, absorbent paper, and plasticware in designated radioactive waste containers.
-
Liquid Waste: Collect liquid waste in clearly labeled, leak-proof containers. Do not mix radioactive waste with chemical or biological waste unless specifically permitted by your institution's Radiation Safety Officer.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a designated radioactive sharps container.
Disposal Procedures:
-
Contact the Radiation Safety Officer (RSO): Before beginning any work that will generate this compound waste, consult with your institution's RSO to understand the specific disposal protocols.[6]
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the radionuclide (this compound), the activity level, and the date.
-
Storage: Store radioactive waste in a designated and shielded area away from general laboratory traffic.
-
Professional Disposal: The final disposal of radioactive waste must be handled by a licensed radioactive waste disposal service.[7][8] Do not dispose of any Thorium or Uranium compounds as regular trash or hazardous chemical waste.[6]
The logical flow for the disposal of this compound waste is depicted in the diagram below.
By strictly following these safety and logistical guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific Radiation Safety Manual and the Radiation Safety Officer for guidance tailored to your work.
References
- 1. Alpha Emitting Nuclides for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Radioactive Services and Disposal | Clean Harbors [cleanharbors.com]
- 8. ezag.co.uk [ezag.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
